Product packaging for 1-(5-Fluoropyrimidin-2-yl)indoline(Cat. No.:CAS No. 2189498-59-5)

1-(5-Fluoropyrimidin-2-yl)indoline

Cat. No.: B2718741
CAS No.: 2189498-59-5
M. Wt: 215.231
InChI Key: IKVSJAXQCVCAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(5-Fluoropyrimidin-2-yl)indoline (CAS 2189498-59-5) is a fluorinated heterocyclic compound with the molecular formula C12H10FN3 and a molecular weight of 215.23 g/mol. This chemical scaffold integrates indoline and pyrimidine rings, which are privileged structures in medicinal chemistry known for their diverse pharmacological activities . The strategic incorporation of a fluorine atom at the 5-position of the pyrimidine ring can influence the compound's electronic properties, bioavailability, and binding affinity, making it a valuable building block in drug discovery . Recent scientific literature highlights the significant research value of analogous indole-pyrimidine and indazole-pyrimidine hybrids as potent anticancer agents . These related compounds have demonstrated promising in vitro cytotoxic activity against various human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colorectal adenocarcinoma (Caco2) cells . The proposed mechanism of action for such hybrids often involves the induction of apoptosis (programmed cell death) through the activation of executioner caspases such as caspase-3/7 . Furthermore, molecular docking and dynamics simulations suggest that these compounds can exhibit stable binding interactions with therapeutic targets, while in silico ADMET predictions indicate potential for favorable solubility and absorption profiles . Researchers can utilize this compound as a key synthetic intermediate for developing novel bioactive molecules or as a core scaffold for constructing chemical libraries aimed at screening for anticancer, antimicrobial, or other therapeutic applications. This product is intended for research purposes only and is not classified as a drug, food, or cosmetic. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10FN3 B2718741 1-(5-Fluoropyrimidin-2-yl)indoline CAS No. 2189498-59-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3/c13-10-7-14-12(15-8-10)16-6-5-9-3-1-2-4-11(9)16/h1-4,7-8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVSJAXQCVCAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 1-(5-Fluoropyrimidin-2-yl)indoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a comprehensive approach to the structural elucidation of the novel compound 1-(5-Fluoropyrimidin-2-yl)indoline. In the absence of direct experimental data in the current body of scientific literature, this document provides a robust framework based on established synthetic methodologies and predictive spectroscopic analysis. It serves as a foundational resource for researchers aiming to synthesize and characterize this molecule, offering detailed hypothetical experimental protocols, predicted quantitative data, and logical workflows to guide the research process.

Proposed Synthesis

The synthesis of this compound can be hypothetically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The most plausible route involves the coupling of indoline with a suitable 2-halo-5-fluoropyrimidine, such as 2-chloro-5-fluoropyrimidine. This type of N-arylation is a well-established method for forming bonds between nitrogen heterocycles and aromatic rings. To facilitate this reaction, a catalyst, typically a copper(I) or palladium(0) complex, is often employed, along with a base to neutralize the hydrogen halide byproduct.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a dry round-bottom flask, add indoline (1.0 equivalent), 2-chloro-5-fluoropyrimidine (1.1 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reactants.

  • Reaction Conditions: The reaction mixture is heated to 120 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for 24 hours. Reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then diluted with water and extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the target compound, this compound.

DOT Script for Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Purification Indoline Indoline Catalyst CuI, K2CO3, DMF Indoline->Catalyst Fluoropyrimidine 2-Chloro-5-fluoropyrimidine Fluoropyrimidine->Catalyst Heating 120 °C, 24h Catalyst->Heating N-Arylation Workup Aqueous Work-up Heating->Workup Chromatography Column Chromatography Workup->Chromatography Product This compound Chromatography->Product G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Proposed Synthesis Purification Column Chromatography Synthesis->Purification HNMR 1H NMR Purification->HNMR CNMR 13C NMR Purification->CNMR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation HNMR->Data_Analysis CNMR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Elucidated Data_Analysis->Structure_Confirmed

An In-depth Technical Guide to the Synthesis of 1-(5-Fluoropyrimidin-2-yl)indoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthetic pathways for preparing 1-(5-Fluoropyrimidin-2-yl)indoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The core of this synthesis involves the formation of a crucial carbon-nitrogen (C-N) bond between the indoline and 5-fluoropyrimidine scaffolds. Two predominant, high-efficacy methods for achieving this transformation are the Buchwald-Hartwig amination and the Nucleophilic Aromatic Substitution (SNAr) reaction.

Overview of Synthetic Pathways

The synthesis of this compound is achieved by coupling an indoline nucleophile with an electrophilic 2-halo-5-fluoropyrimidine. The choice between the two main pathways often depends on the substrate scope, functional group tolerance, and desired reaction conditions.[1][2]

  • Pathway A: Palladium-Catalyzed Buchwald-Hartwig Amination This reaction is a versatile and widely used method for constructing C-N bonds.[1] It utilizes a palladium catalyst with a phosphine ligand to couple indoline with a (hetero)aryl halide, such as 2-chloro-5-fluoropyrimidine or 2-bromo-5-fluoropyrimidine.[2] The reaction is known for its broad applicability and generally provides good to excellent yields.[3]

  • Pathway B: Nucleophilic Aromatic Substitution (SNAr) This pathway involves the direct attack of the indoline nucleophile on the electron-deficient 5-fluoropyrimidine ring, displacing a halide leaving group.[4][5] The presence of two nitrogen atoms and an electron-withdrawing fluorine atom in the pyrimidine ring activates it towards nucleophilic attack, making this a viable, metal-free alternative to cross-coupling reactions.[6]

Data Presentation: Comparison of Synthesis Pathways

The following table summarizes the key parameters and typical conditions for the two primary synthetic routes to this compound.

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Reactants Indoline, 2-Chloro/Bromo-5-fluoropyrimidineIndoline, 2-Chloro/Fluoro-5-fluoropyrimidine
Catalyst Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)None (Transition-metal-free)
Ligand Phosphine ligand (e.g., Xantphos, RuPhos, BINAP)None
Base Strong, non-nucleophilic bases (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)Inorganic bases (e.g., K₂CO₃, KOH)[7]
Solvent Anhydrous, non-protic (e.g., Toluene, Dioxane, THF)[8]Polar aprotic (e.g., DMSO, DMF)[7]
Temperature 50 - 135 °C[7][9]100 - 135 °C[7]
Atmosphere Inert (Nitrogen or Argon)[8]Nitrogen or Air
Typical Yield Good to Excellent (70-99%)[3]Fair to Good (50-85%)[10]
Key Advantage Broad scope, high yields, reliable for less reactive halides.Metal-free, simpler reagents, cost-effective.
Key Disadvantage Requires expensive and air-sensitive catalyst/ligand.Limited to electron-deficient arenes, may require harsher conditions.

Detailed Experimental Protocols

Protocol for Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed synthesis of this compound.

Reagents and Materials:

  • Indoline (1.0 equiv)

  • 2-Chloro-5-fluoropyrimidine (1.1 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 equiv)

  • Caesium Carbonate (Cs₂CO₃, 1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add Palladium(II) Acetate (0.02 equiv), Xantphos (0.04 equiv), and Caesium Carbonate (1.5 equiv).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add anhydrous toluene, followed by Indoline (1.0 equiv) and 2-Chloro-5-fluoropyrimidine (1.1 equiv).

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a transition-metal-free method for the synthesis.[7]

Reagents and Materials:

  • Indoline (1.0 equiv)

  • 2-Chloro-5-fluoropyrimidine (1.2 equiv)

  • Potassium Hydroxide (KOH, 3.0 equiv)[7]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a screw-capped, thick-walled reaction tube equipped with a magnetic stir bar, add Indoline (1.0 equiv), 2-Chloro-5-fluoropyrimidine (1.2 equiv), and powdered Potassium Hydroxide (3.0 equiv).[7]

  • Add anhydrous DMSO to the tube.

  • Seal the tube tightly and heat the mixture in an oil bath at 120-135 °C for 24-48 hours.[7] Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, carefully pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final compound.

Visualization of Mechanisms and Workflows

Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed amination cycle.[1]

Buchwald_Hartwig_Cycle pd0 Pd(0)Lₙ oa_complex Oxidative Addition Complex LₙPd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amine_complex Amine Complex oa_complex->amine_complex Ligand Exchange amido_complex Amido Complex LₙPd(II)(Ar)(NR₂) amine_complex->amido_complex Deprotonation amido_complex->pd0  Regenerates  Catalyst product Ar-NR₂ amido_complex->product Reductive Elimination reagents Ar-X (2-Halo-5-fluoropyrimidine) reagents->oa_complex amine HNR₂ (Indoline) amine->amine_complex base Base base->amine_complex base_out Base-H⁺X⁻

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

SNAr Mechanism

The SNAr reaction can proceed through a stepwise (via a Meisenheimer intermediate) or a concerted mechanism. The stepwise pathway is shown below.[6][11]

SNAr_Mechanism start 2-Chloro-5-fluoropyrimidine + Indoline meisenheimer Meisenheimer Complex (Anionic σ-complex) start->meisenheimer Nucleophilic Attack product This compound + Cl⁻ meisenheimer->product Loss of Leaving Group

Caption: Stepwise mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Workflow

This diagram outlines the general laboratory workflow for the synthesis and purification of the target compound.

Experimental_Workflow setup Reaction Setup Indoline 2-Halo-5-fluoropyrimidine Catalyst/Base Solvent reaction Reaction Heating under inert atmosphere Stirring for 12-48h setup->reaction workup Work-up Cool to RT Dilute with solvent Filter solids reaction->workup extraction Extraction & Washing Extract with organic solvent Wash with water/brine Dry over Na₂SO₄ workup->extraction purification Purification Concentrate under vacuum Column Chromatography extraction->purification analysis Final Product This compound Characterization (NMR, MS) purification->analysis

Caption: General experimental workflow for synthesis and purification.

References

No Publicly Available Data on the Mechanism of Action of 1-(5-Fluoropyrimidin-2-yl)indoline

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, no specific information is publicly available regarding the mechanism of action, biological activity, or experimental protocols for the compound 1-(5-Fluoropyrimidin-2-yl)indoline.

This lack of information prevents the creation of an in-depth technical guide as requested. The core requirements, including the summarization of quantitative data, detailing of experimental methodologies, and the generation of signaling pathway diagrams, cannot be fulfilled without foundational research on the compound's biological effects.

Searches for "this compound" and variations of its name did not yield any peer-reviewed articles, clinical trial data, or patent applications that would describe its synthesis for a biological purpose, its molecular targets, or its effects on cellular pathways.

While the constituent parts of the molecule, indoline and fluoropyrimidine, are found in many biologically active compounds with a wide range of therapeutic applications—including as kinase inhibitors in oncology, agents against infectious diseases, and modulators of the inflammatory response—the specific combination and substitution pattern of this compound is not described in the accessible scientific domain.

It is possible that this compound is a novel chemical entity that has not yet been characterized in published research, is part of a proprietary corporate compound library with no public data, or is referred to by a different, undisclosed identifier.

Without any primary data, any attempt to describe a mechanism of action would be purely speculative and would not meet the standards of a technical guide for researchers and drug development professionals. Further investigation would be required, beginning with the synthesis and biological screening of the compound to identify any potential therapeutic activity and to elucidate its mechanism of action.

The Biological Activity of 1-(5-Fluoropyrimidin-2-yl)indoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The fusion of an indoline scaffold with a 5-fluoropyrimidine moiety presents a compelling chemical architecture for novel therapeutic agents. While direct biological data for 1-(5-fluoropyrimidin-2-yl)indoline is not extensively available in public literature, the known pharmacological profiles of its constituent parts provide a strong basis for predicting its potential activities. The indole and indoline cores are privileged structures in medicinal chemistry, frequently found in agents targeting cancer, inflammation, and infectious diseases. The 5-fluoropyrimidine ring is a well-established pharmacophore, most notably utilized in the anti-cancer drug 5-Fluorouracil, where the fluorine atom plays a crucial role in the mechanism of action. This technical guide synthesizes information from structurally related compounds to build a predictive profile for this compound, focusing on its potential as an anti-proliferative agent, likely acting through kinase inhibition. Detailed experimental protocols and potential signaling pathways are presented to guide future research and development of this promising compound class.

Predicted Biological Activity Profile

Based on extensive research into related indole and indoline derivatives, the primary therapeutic potential of this compound is predicted to be in oncology and anti-inflammatory applications.

Anti-proliferative and Cytotoxic Activity

The indole nucleus is a cornerstone of many anti-cancer agents.[1] Numerous derivatives, including indole-2-carboxamides and spirooxindoles, have demonstrated potent cytotoxic effects against a wide range of cancer cell lines.[2][3] The addition of a pyrimidine ring, as seen in aminopyrimidyl-indoles, often confers kinase inhibitory activity, a major mechanism for modern cancer therapeutics.[4] Therefore, this compound is hypothesized to exhibit significant anti-proliferative activity.

Kinase Inhibition

A prevalent mechanism of action for indole-based anti-cancer agents is the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[2] Structurally related compounds have shown inhibitory activity against key oncogenic kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): A primary target in non-small-cell lung cancer and other malignancies.[1][2][5]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of tumor angiogenesis.[2]

  • B-Raf (BRAFV600E): A serine/threonine kinase frequently mutated in melanoma and other cancers.[1][2]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: A central signaling cascade often dysregulated in cancer. Indole alkaloids are known to modulate this pathway.[6]

The 2-aminopyrimidine scaffold is a known "hinge-binding" motif in many kinase inhibitors. It is plausible that the pyrimidine ring of this compound could serve a similar function, targeting the ATP-binding site of various kinases.

Anti-inflammatory Activity

The indoline scaffold has been identified as a core structure for dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade responsible for generating inflammatory mediators.[7] This suggests a potential secondary application for this compound derivatives as anti-inflammatory agents.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective on the potential potency of this scaffold, the following tables summarize the biological activity of structurally related indole and indoline derivatives from published literature.

Table 1: Anti-proliferative Activity of Related Indole Derivatives

Compound Class Cancer Cell Line Activity Metric Value Reference
Indole-2-carboxamides (Va) - GI50 26 - 86 nM [2]
5-Chloro-indole-2-carboxylate (3e) Panc-1, MCF-7, A-549 GI50 29 nM [1]
Indole/1,2,4-triazole hybrid (7j) 60 Human Tumor Lines GI50 2.45 - 5.23 µM [8]

| Pyrazino[1,2-a]indole (51a) | K562 Leukemia | IC50 | < 10 µM |[9] |

Table 2: Kinase Inhibitory Activity of Related Indole Derivatives

Compound Class Target Kinase Activity Metric Value Reference
Indole-2-carboxamide (Va) EGFR IC50 71 ± 6 nM [2]
Indole-2-carboxamide (Va) BRAFV600E IC50 67 ± 5 nM [2]
Indole-2-carboxamide (Ve) VEGFR-2 IC50 1.10 nM [2]
Indole/1,2,4-triazole hybrid (7i) Tubulin Polymerization IC50 3.03 ± 0.11 µM [8]

| 5-Chloro-indole-2-carboxylate (3e) | EGFRT790M | IC50 | 68 nM |[1] |

Table 3: Anti-inflammatory Activity of Related Indoline Derivatives

Compound Class Target Enzyme Activity Metric Value (µM) Reference
Indoline Derivative (73) 5-LOX IC50 0.41 ± 0.01 [7]

| Indoline Derivative (73) | sEH | IC50 | 0.43 ± 0.10 |[7] |

Experimental Protocols

The following section details methodologies for key experiments to characterize the biological activity of this compound.

Chemical Synthesis: N-Arylation of Indoline

A plausible synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction.

  • Reaction: 2-Chloro-5-fluoropyrimidine (1.0 eq) and Indoline (1.1 eq) are dissolved in a polar aprotic solvent such as DMF or DMSO.

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0 eq) or potassium carbonate (K2CO3, 2.0 eq), is added to the mixture.

  • Conditions: The reaction mixture is heated, typically between 80-120 °C, and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final compound. Characterization is performed using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Anti-proliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound, this compound, is dissolved in DMSO to create a stock solution and then serially diluted in cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The cells are treated with these dilutions for 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 or IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method to assess the inhibition of a specific protein kinase (e.g., EGFR, BRAF).

  • Reaction Mixture: In a 96- or 384-well plate, prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add varying concentrations of the test compound (dissolved in DMSO) to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using technologies like:

    • Luminescent Assays (e.g., Kinase-Glo®): Measures the amount of ATP remaining after the reaction. Lower luminescence indicates higher kinase activity.

    • Fluorescence Resonance Energy Transfer (FRET): Uses a labeled antibody that recognizes the phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Visualization of Pathways and Workflows

Potential Signaling Pathway: MAPK/ERK Cascade

The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth and proliferation and is a common target for indole-based inhibitors.[6] this compound could potentially inhibit an upstream kinase like EGFR or a downstream kinase like BRAF, thereby disrupting this pathway.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor This compound (Hypothetical Target) Inhibitor->RTK Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental Workflow for Compound Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel compound like this compound.

Drug_Discovery_Workflow Synthesis Chemical Synthesis & Purification PrimaryScreen Primary Screening (e.g., Anti-proliferative Assay) Synthesis->PrimaryScreen DoseResponse Dose-Response & IC50/GI50 Determination PrimaryScreen->DoseResponse MoA Mechanism of Action Studies (e.g., Kinase Panel Screening) DoseResponse->MoA CellBased Cell-Based Assays (Apoptosis, Cell Cycle) MoA->CellBased ADME In Vitro ADME/Tox (Solubility, Permeability, Microsomal Stability) CellBased->ADME InVivo In Vivo Efficacy Studies (Xenograft Models) ADME->InVivo LeadOpt Lead Optimization InVivo->LeadOpt

Caption: Preclinical workflow for evaluating a novel therapeutic candidate.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. By combining the privileged indoline core with the bio-active 5-fluoropyrimidine moiety, this compound class is predicted to exhibit potent anti-proliferative effects, likely mediated through the inhibition of key oncogenic kinases. The technical information and protocols provided in this guide offer a robust framework for initiating the synthesis, characterization, and biological evaluation of this compound and its derivatives. Future work should focus on synthesizing the title compound, screening it against a broad panel of cancer cell lines and kinases, and exploring structure-activity relationships (SAR) through targeted chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

References

An In-depth Technical Guide to 1-(5-Fluoropyrimidin-2-yl)indoline: Properties, Synthesis, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

While specific experimental data for 1-(5-Fluoropyrimidin-2-yl)indoline remains uncharacterized in available literature, an estimation of its properties can be derived from its parent structures: indoline and fluorinated pyrimidines.

Properties of Parent Scaffolds

The following table summarizes the known physical and chemical properties of indoline and the related 5-fluoro-2,3-dihydro-1H-indole. These values provide a foundational understanding of the indoline portion of the target molecule.

PropertyIndoline5-Fluoroindoline
CAS Number 496-15-12343-22-8
Molecular Formula C₈H₉NC₈H₈FN
Molecular Weight 119.16 g/mol 137.15 g/mol
Boiling Point 220-221 °CNot available
Density 1.063 g/mL at 25 °CNot available
Refractive Index n20/D 1.592Not available
Solubility Insoluble in water; soluble in alcohol and oilsNot available
Spectral Data of Parent Scaffolds

Spectral data is crucial for the identification and characterization of chemical compounds. Below are the known NMR and mass spectrometry details for indoline.

  • ¹H NMR (Indoline, 90 MHz, CDCl₃): δ (ppm) 7.08, 6.98, 6.69, 6.61, 3.64, 3.49, 3.00[1]

  • Mass Spectrum (Indoline): Molecular Ion [M]⁺ at m/z 119[1]

Proposed Synthesis and Experimental Protocol

A plausible synthetic route for this compound involves the nucleophilic aromatic substitution of a dihalopyrimidine with indoline. A common precursor for such a reaction is 2,4-dichloro-5-fluoropyrimidine.

Proposed Synthetic Pathway

The proposed reaction would proceed via a nucleophilic attack of the indoline nitrogen at the C2 position of the 5-fluoropyrimidine ring.

Synthetic_Pathway Indoline Indoline Reaction + Indoline->Reaction Fluoropyrimidine 2-chloro-5-fluoropyrimidine Fluoropyrimidine->Reaction Product This compound Base Base (e.g., K₂CO₃, DIPEA) Base->Reaction Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Reaction->Product Heat

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline based on established methods for similar chemical transformations.

Materials:

  • Indoline

  • 2-chloro-5-fluoropyrimidine

  • Anhydrous potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of indoline (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-chloro-5-fluoropyrimidine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Potential Biological Activity and Signaling Pathway

The indole and pyrimidine scaffolds are prevalent in many biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects.[2][3]

A structurally related compound, 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480), is a known inhibitor of the Janus kinase (Jak)/Signal Transducer and Activator of Transcription (STAT) pathway. This suggests that this compound may also exhibit activity as a kinase inhibitor, potentially targeting the Jak/Stat pathway.

The Jak/Stat Signaling Pathway

The Jak/Stat pathway is a critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders.

Jak_Stat_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Inhibitor This compound (Potential Inhibitor) Inhibitor->JAK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription

Caption: The potential inhibitory action on the Jak/Stat pathway.

Conclusion

This compound is a molecule of interest due to the established pharmacological importance of its constituent indoline and fluoropyrimidine moieties. While direct experimental data is currently lacking, this guide provides a robust theoretical framework for its chemical properties, a viable synthetic strategy, and a potential mechanism of action as a Jak/Stat pathway inhibitor. Further experimental validation is necessary to confirm these projections and to fully elucidate the therapeutic potential of this compound. Researchers are encouraged to use the provided hypothetical protocols as a starting point for their investigations.

References

Navigating the Intellectual Property Landscape of 1-(5-Fluoropyrimidin-2-yl)indoline and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the patent and intellectual property landscape surrounding the 1-(5-fluoropyrimidin-2-yl)indoline scaffold. While a specific patent for the exact molecule "this compound" has not been identified in a comprehensive search of patent databases, this guide will focus on the most relevant and structurally similar compounds disclosed in the patent literature, offering valuable insights for researchers and drug development professionals. The primary focus will be on a key patent application that describes pyrimidinyl indoline derivatives as G-protein-coupled receptor 52 (GPR52) agonists, providing a framework for understanding the potential therapeutic applications, experimental validation, and intellectual property considerations for this class of compounds.

Core Intellectual Property: A Case Study of GPR52 Agonists

A significant patent application in this field is US20220112164A1, titled "Heterocyclic g-protein-coupled receptor 52 (gpr52) agonists." This application, assigned to The University of North Carolina at Chapel Hill, discloses a series of 1-(pyrimidin-2-yl)indoline derivatives as potent GPR52 agonists. GPR52 is an orphan receptor primarily expressed in the brain, and its modulation is being explored for the treatment of central nervous system (CNS) disorders.

The core intellectual property claims in this patent application revolve around the general structure of 1-(pyrimidin-2-yl)indoline derivatives, their synthesis, and their use in treating GPR52-mediated diseases. While the specific compound this compound is not explicitly mentioned as a standalone example, the claims are broad enough to potentially encompass it.

Table 1: Key Intellectual Property Data for Structurally Similar Compounds

Patent/ApplicationAssigneeInventorsPriority DateKey Claimed ScaffoldTherapeutic Target
US20220112164A1The University of North Carolina at Chapel HillZhou, J., Allen, J., Wang, P., Felsing, D.March 30, 20201-(Pyrimidin-2-yl)indoline derivativesGPR52

Quantitative Data from Patent Literature

The patent application US20220112164A1 provides crucial quantitative data on the biological activity of the disclosed 1-(pyrimidin-2-yl)indoline derivatives. The primary measure of activity is their ability to agonize the GPR52 receptor, quantified by EC50 (half-maximal effective concentration) and Emax (maximum effect) values in a cell-based assay.

Table 2: In Vitro Activity of Representative 1-(Pyrimidin-2-yl)indoline Analogs as GPR52 Agonists

Compound ID (from US20220112164A1)StructureGPR52 EC50 (nM)GPR52 Emax (%)
12a 1-(Pyrimidin-2-yl)-N-(pyridin-2-ylmethyl)indoline-4-carboxamide373144
12b N-((1-Methyl-1H-pyrazol-3-yl)methyl)-1-(pyrimidin-2-yl)indoline-4-carboxamide134129
12c N-(2-Morpholinoethyl)-1-(pyrimidin-2-yl)indoline-4-carboxamide>10000-
14 Methyl 1-(4-((3-fluoro-5-(trifluoromethyl)benzyl)oxy)pyrimidin-2-yl)indoline-4-carboxylate120110
16 1-(4-((3-Fluoro-5-(trifluoromethyl)benzyl)oxy)pyrimidin-2-yl)indoline-4-carboxylic acid85125

Data extracted from patent application US20220112164A1. Emax is relative to a reference compound.

Experimental Protocols

Proposed Synthesis of this compound

While a specific patent detailing the synthesis of this compound is not available, a plausible synthetic route can be devised based on established methods in the scientific literature for analogous compounds. A common and effective method is the nucleophilic aromatic substitution (SNAr) reaction between indoline and a suitable fluoropyrimidine derivative.

Protocol:

  • Reaction Setup: To a solution of indoline (1.0 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add a base such as potassium carbonate (K2CO3, 2.0 equivalents) or cesium carbonate (Cs2CO3, 2.0 equivalents).

  • Addition of Pyrimidine: To this mixture, add 2-chloro-5-fluoropyrimidine (1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 120°C for 4 to 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, this compound.

In Vitro Evaluation of GPR52 Agonist Activity (Adapted from US20220112164A1)

The biological activity of the synthesized compounds as GPR52 agonists can be evaluated using a cell-based assay that measures the downstream signaling of the receptor, such as the accumulation of cyclic AMP (cAMP).

Protocol: Glosensor™ cAMP Assay

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are transiently transfected with a plasmid encoding for human GPR52 and a GloSensor™-22F cAMP plasmid.

  • Compound Preparation: The test compounds are serially diluted in an appropriate buffer (e.g., HBSS) to create a range of concentrations.

  • Assay Procedure:

    • Plate the transfected cells in a white, clear-bottom 384-well plate.

    • Equilibrate the cells with the GloSensor™ cAMP reagent.

    • Add the diluted test compounds to the wells.

    • Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes).

  • Data Acquisition: Measure the luminescence signal using a plate reader. The luminescence intensity is directly proportional to the intracellular cAMP concentration.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Visualizations

Signaling Pathway of GPR52

The GPR52 receptor is a Gs-coupled GPCR. Upon activation by an agonist, it initiates a signaling cascade that leads to the production of cyclic AMP (cAMP).

GPR52_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound (or analog) GPR52 GPR52 Agonist->GPR52 Binds and Activates G_Protein Gs Protein (α, β, γ subunits) GPR52->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Responses PKA->Cellular_Response Phosphorylates Targets

Caption: GPR52 signaling cascade upon agonist binding.

Experimental Workflow for GPR52 Agonist Identification

The process of identifying and characterizing novel GPR52 agonists involves a series of well-defined steps, from initial synthesis to in vivo evaluation.

Experimental_Workflow Start Start: Compound Design Synthesis Chemical Synthesis of 1-(Pyrimidin-2-yl)indoline Analogs Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Primary_Screening Primary Screening: Glosensor™ cAMP Assay Purification->Primary_Screening Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screening->Hit_Confirmation Hit_Confirmation->Primary_Screening Inactive Lead_Optimization Lead Optimization (SAR Studies) Hit_Confirmation->Lead_Optimization Active Compounds Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy Studies (e.g., Animal Models of CNS Disorders) Lead_Optimization->In_Vivo_Studies End End: Candidate Selection In_Vivo_Studies->End

Caption: Workflow for GPR52 agonist drug discovery.

Conclusion

The this compound scaffold and its analogs represent a promising area for the discovery of novel therapeutics, particularly for CNS disorders through the modulation of the GPR52 receptor. While the intellectual property landscape for the exact title compound is not clearly defined by a specific patent, the analysis of related patent applications, such as US20220112164A1, provides a robust framework for understanding the key structural features, biological activities, and potential patentability of this chemical class. Researchers and drug development professionals should closely monitor the patent literature for new filings in this space and consider the broad claims of existing applications when designing new chemical entities. The provided experimental protocols and visualizations serve as a practical guide for the synthesis and evaluation of these compounds, facilitating further research and development in this exciting field.

The Rise of a Privileged Scaffold: A Technical Guide to 1-(5-Fluoropyrimidin-2-yl)indoline Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold, a core structural motif in numerous natural products and synthetic compounds, has garnered significant attention in medicinal chemistry for its diverse pharmacological activities.[1] Its unique three-dimensional structure, featuring a non-planar fusion of a benzene and pyrrolidine ring, offers favorable physicochemical properties for drug design, including improved water solubility and reduced lipophilicity compared to its aromatic counterpart, indole.[1] The introduction of a 5-fluoropyrimidin-2-yl substituent at the 1-position of the indoline ring has given rise to a class of compounds with potent and selective biological activities, positioning them as promising candidates for the development of novel therapeutics. This whitepaper provides an in-depth technical guide to the synthesis, biological evaluation, and mechanism of action of 1-(5-fluoropyrimidin-2-yl)indoline analogs and derivatives, with a focus on their potential in oncology and other therapeutic areas.

Core Synthesis and Derivatization Strategies

The synthesis of the this compound core typically involves the nucleophilic aromatic substitution (SNAr) reaction between indoline or a substituted indoline and 2-chloro-5-fluoropyrimidine. This versatile reaction allows for the introduction of various substituents on the indoline ring, enabling the exploration of structure-activity relationships (SAR).

A general synthetic route is depicted below. Further derivatization can be achieved by modifying the indoline core prior to or after the coupling reaction. For instance, functional groups on the indoline ring can be manipulated to introduce a wide range of chemical diversity.

Synthesis_Workflow Indoline Indoline or Substituted Indoline Reaction SNA r Reaction Indoline->Reaction Fluoropyrimidine 2-Chloro-5-fluoropyrimidine Fluoropyrimidine->Reaction Base Base (e.g., K2CO3, DIPEA) Base->Reaction Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Core_Structure This compound Core Reaction->Core_Structure Derivatization Further Derivatization Core_Structure->Derivatization Analogs Analogs and Derivatives Derivatization->Analogs

General Synthetic Workflow for this compound Analogs.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated significant potential across various therapeutic areas, most notably in oncology. The biological activity is often dictated by the nature and position of substituents on the indoline ring.

Anticancer Activity

A significant body of research has focused on the anticancer properties of indole and indoline derivatives.[2][3][4] These compounds can modulate various signaling pathways implicated in cancer progression, including those involving receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as intracellular signaling cascades like the Jak/Stat pathway.[5][6]

Table 1: Summary of Anticancer Activity of Selected Indole/Indoline Derivatives

Compound IDTarget(s)Cell Line(s)IC50/GI50Reference
AZD1480 Jak2Jak2 V617F cell linesPotent inhibition of signaling and proliferation[5]
Compound 10b EGFR, p53-MDM2A549, K56212.0 nM (A549), 10 nM (K562)[2]
Compound Va EGFR, BRAFV600EPanc-1, MCF-7, HT-29, A-54971 nM (EGFR), >60 nM (BRAFV600E)[6]
Compound 5f EGFRWT, EGFRT790MPanc-168 nM (EGFRWT)[7]
Compound 5g EGFRWT, EGFRT790MPanc-174 nM (EGFRWT)[7]

Mechanism of Action: Inhibition of the Jak/Stat Pathway

One of the most well-characterized derivatives is AZD1480, a potent inhibitor of Janus kinases (Jaks), particularly Jak2.[5] The Jak/Stat signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through gain-of-function mutations like Jak2 V617F, is a hallmark of myeloproliferative neoplasms (MPNs).[5]

AZD1480 acts by binding to the ATP-binding site of Jak2, thereby preventing the phosphorylation and activation of downstream STAT (Signal Transducer and Activator of Transcription) proteins. This blockade of STAT phosphorylation inhibits their dimerization, nuclear translocation, and subsequent gene transcription, ultimately leading to reduced proliferation of cancer cells.[5]

Jak_Stat_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation AZD1480 AZD1480 (this compound analog) AZD1480->JAK Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Activation

Inhibition of the Jak/Stat Signaling Pathway by AZD1480.
Other Therapeutic Applications

Beyond oncology, indole and indoline derivatives have been investigated for a wide range of biological activities, including antimalarial, antimicrobial, and anti-inflammatory properties.[4][8][9] The versatility of the indoline scaffold allows for its adaptation to target various biological macromolecules.

Table 2: Diverse Biological Activities of Indole/Indoline Analogs

Compound ClassActivityTarget/MechanismReference(s)
Indole-2-carboxamidesAntimalarialInterference with digestive vacuole homeostasis[10]
1,2,4-Triazino[5,6b]indolesAntimalarialAssociation with ferriprotoporphyrin IX, DNA interaction[11]
AminoindolesAntimalarialPotent inhibition of Plasmodium falciparum[12]
Indole-based hybridsAntimicrobialVaried, including inhibition of DNA synthesis[4][13]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of drug discovery programs. Below are representative methodologies for key experiments cited in the literature.

General Synthesis of this compound

Materials:

  • Indoline (or substituted analog)

  • 2-Chloro-5-fluoropyrimidine

  • Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of indoline (1.0 eq) in DMF, add K2CO3 (2.0 eq).

  • Add 2-chloro-5-fluoropyrimidine (1.1 eq) to the reaction mixture.

  • Stir the reaction at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound.

In Vitro Antiproliferative Assay (MTT Assay)

Materials:

  • Cancer cell lines (e.g., A549, K562, Panc-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 or GI50 values.[6]

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Adhesion Incubate for cell adhesion Seed_Cells->Incubate_Adhesion Add_Compounds Add serial dilutions of test compounds Incubate_Adhesion->Add_Compounds Incubate_Treatment Incubate for 72 hours Add_Compounds->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for formazan formation Add_MTT->Incubate_Formazan Remove_Medium Remove medium Incubate_Formazan->Remove_Medium Add_Solubilizer Add solubilization buffer Remove_Medium->Add_Solubilizer Read_Absorbance Read absorbance on plate reader Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate cell viability and IC50/GI50 Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Workflow for the MTT Antiproliferative Assay.

Conclusion and Future Directions

The this compound scaffold represents a highly promising and "privileged" structure in modern drug discovery. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly in the realm of oncology, underscore its therapeutic potential. The development of potent and selective inhibitors of key signaling pathways, such as the Jak/Stat pathway, highlights the progress made in this area.

Future research should focus on expanding the chemical space around this core structure to identify novel analogs with improved potency, selectivity, and pharmacokinetic profiles. Further elucidation of the mechanisms of action for a broader range of derivatives will be crucial for their clinical translation. The continued exploration of this compound analogs and derivatives holds significant promise for the development of next-generation targeted therapies for a variety of diseases.

References

In-Silico Modeling of 1-(5-Fluoropyrimidin-2-yl)indoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(5-Fluoropyrimidin-2-yl)indoline is a novel small molecule featuring a scaffold that combines the structural motifs of indoline and fluoropyrimidine. Both indole and pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including demonstrated efficacy as anticancer agents and kinase inhibitors. The indole nucleus is a prominent feature in numerous natural and synthetic compounds with anticancer properties, while the pyrimidine ring is a core component of many approved kinase inhibitors. This technical guide outlines a comprehensive in-silico modeling workflow to evaluate the potential of this compound as a therapeutic agent, with a primary focus on its hypothetical activity as a kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR).

This document serves as a detailed protocol for researchers, scientists, and drug development professionals engaged in the computational assessment of novel chemical entities. It provides a step-by-step guide to a hypothetical in-silico investigation, from target identification and preparation to molecular dynamics simulations, and includes methodologies for interpreting the generated data.

Hypothetical In-Silico Modeling Workflow

The in-silico evaluation of this compound as a potential EGFR inhibitor involves a multi-step computational approach. This workflow is designed to predict the compound's binding affinity, interaction with the target protein, and its drug-like properties.

Target Identification and Protein Preparation

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and its kinase domain is the binding site for numerous approved small-molecule inhibitors. For this hypothetical study, the crystal structure of the EGFR kinase domain in complex with an inhibitor, such as erlotinib (PDB ID: 1M17), would be retrieved from the Protein Data Bank.[1]

Experimental Protocol: Protein Preparation

  • PDB Structure Acquisition: Download the coordinate file for the EGFR kinase domain (e.g., PDB ID: 1M17) from the RCSB Protein Data Bank.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, which are typically absent in X-ray crystal structures. Assign appropriate protonation states to ionizable residues at a physiological pH of 7.4.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and to optimize the hydrogen-bonding network. This is typically done using a molecular mechanics force field such as CHARMm or AMBER.

  • Active Site Definition: Identify the amino acid residues that constitute the ATP-binding site of the EGFR kinase domain. This is typically defined as the region within a certain radius (e.g., 10 Å) of the co-crystallized inhibitor in the original PDB file.

Ligand Preparation

The two-dimensional structure of this compound is first converted into a three-dimensional conformation.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: Use a chemical drawing tool to create the 2D structure of this compound and then convert it to a 3D structure.

  • Energy Minimization: Perform a geometry optimization of the 3D structure using a suitable quantum mechanical or molecular mechanics method to obtain a low-energy conformation.

  • Charge Calculation: Calculate partial atomic charges for the ligand, which are crucial for accurately modeling electrostatic interactions with the protein.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.

Experimental Protocol: Molecular Docking

  • Grid Generation: Define a grid box that encompasses the active site of the EGFR kinase domain, as identified in the protein preparation step.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide) to place the prepared ligand into the defined grid box and sample different conformations and orientations.

  • Scoring and Ranking: The docking program will calculate a binding score for each pose, which estimates the binding affinity. The poses are then ranked based on these scores. The docking pose with the lowest binding energy is typically considered the most favorable.[2]

Analysis of Docking Results

The output of the molecular docking simulation is analyzed to understand the potential binding mode and interactions of this compound with EGFR.

Methodology for Analysis

  • Binding Energy: The primary metric for predicting binding affinity. A lower binding energy suggests a more stable protein-ligand complex.

  • Hydrogen Bonds: Identify the formation of hydrogen bonds between the ligand and key amino acid residues in the active site (e.g., Met793 in the hinge region of EGFR).[3]

  • Hydrophobic Interactions: Analyze the hydrophobic interactions between the ligand and nonpolar residues in the binding pocket.

  • Comparison with Known Inhibitors: Compare the binding mode and interactions of this compound with those of known EGFR inhibitors like erlotinib to assess its potential for similar inhibitory activity.

ADMET Prediction

In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of a compound.[4][5]

Experimental Protocol: ADMET Prediction

  • Input: The 2D or 3D structure of this compound is used as input for ADMET prediction software or web servers (e.g., SwissADME, pkCSM).

  • Property Calculation: The software calculates a range of physicochemical and pharmacokinetic properties, including:

    • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames test for mutagenicity, hERG inhibition for cardiotoxicity.

  • Analysis: The predicted ADMET properties are compared against the acceptable ranges for orally bioavailable drugs to assess the compound's potential for further development.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[6][7][8]

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: The docked complex of EGFR and this compound is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

  • Equilibration: The system is gradually heated to a physiological temperature (300 K) and the pressure is adjusted to 1 atm. This is followed by a period of equilibration to allow the system to relax.

  • Production Run: A production MD simulation is run for a specified period (e.g., 100 nanoseconds).

  • Trajectory Analysis: The trajectory of the simulation is analyzed to assess:

    • Root Mean Square Deviation (RMSD): To evaluate the stability of the protein and the ligand's position in the binding site.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds over time.

Data Presentation

The quantitative data generated from the in-silico modeling workflow would be summarized in tables for clear comparison. The following are examples of how such data could be presented.

Table 1: Hypothetical Molecular Docking and Binding Energy Results

CompoundDocking Score (kcal/mol)Estimated Binding Energy (kcal/mol)Key Interacting Residues
This compound-8.5-9.2Met793, Leu718, Val726
Erlotinib (Reference)-9.8-10.5Met793, Leu718, Thr790

Table 2: Hypothetical Predicted ADMET Properties

PropertyThis compoundErlotinib (Reference)Acceptable Range
Absorption
Human Intestinal AbsorptionHighHighHigh
Caco-2 Permeability (logPapp)0.951.20> 0.90
Distribution
BBB PermeabilityNoNoNo
Plasma Protein Binding (%)9295< 95%
Metabolism
CYP2D6 InhibitorNoYesNo
CYP3A4 InhibitorYesYesNo
Toxicity
Ames TestNon-mutagenicNon-mutagenicNon-mutagenic
hERG InhibitionLow riskLow riskLow risk

Table 3: Hypothetical IC50 Values for Kinase Inhibition

Kinase TargetThis compound (IC50, µM)Erlotinib (IC50, µM)
EGFR0.500.03
VEGFR2> 101.5
CDK2> 10> 10

Visualization

Diagrams are essential for visualizing complex biological pathways and computational workflows.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Apoptosis Inhibition AKT->Apoptosis

EGFR Signaling Pathway

In_Silico_Workflow Start Start: This compound Ligand_Prep Ligand Preparation (3D Structure Generation) Start->Ligand_Prep Target_ID Target Identification (EGFR) Protein_Prep Protein Preparation (PDB: 1M17) Target_ID->Protein_Prep Docking Molecular Docking Protein_Prep->Docking Ligand_Prep->Docking ADMET ADMET Prediction Ligand_Prep->ADMET Analysis Analysis of Docking Results (Binding Energy, Interactions) Docking->Analysis MD_Sim Molecular Dynamics Simulation Analysis->MD_Sim Decision Go/No-Go Decision for Experimental Validation ADMET->Decision MD_Sim->Decision

In-Silico Modeling Workflow

Conclusion

This technical guide presents a hypothetical yet comprehensive in-silico workflow for the initial evaluation of this compound as a potential kinase inhibitor targeting EGFR. By employing a suite of computational tools, including molecular docking, ADMET prediction, and molecular dynamics simulations, researchers can generate valuable preliminary data on the compound's potential efficacy and drug-likeness. This in-silico approach allows for the prioritization of compounds for synthesis and experimental testing, thereby accelerating the drug discovery process and reducing associated costs. The methodologies and data presentation formats outlined herein provide a robust framework for the computational assessment of novel small molecules in the early stages of drug development.

References

Unveiling the Molecular Target of 1-(5-Fluoropyrimidin-2-yl)indoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive framework for the identification and validation of the molecular target(s) of the novel compound, 1-(5-Fluoropyrimidin-2-yl)indoline. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents. While direct biological data for this specific molecule is not yet publicly available, its structural motifs—an indoline scaffold and a 5-fluoropyrimidine group—strongly suggest its potential as a kinase inhibitor. This guide outlines a systematic, multi-pronged approach to elucidate its mechanism of action and pinpoint its cellular interactors.

The indoline core is a prevalent feature in a multitude of kinase inhibitors, targeting a wide array of kinases including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinases (PI3K).[1][2][3] The presence of the 5-fluoropyrimidine moiety is particularly noteworthy, as it is a key component of the potent Janus-associated kinase 2 (JAK2) inhibitor, AZD1480.[4][5][6] This structural similarity provides a strong rationale for prioritizing the investigation of this compound as a potential modulator of the JAK/STAT signaling pathway.

This guide presents a logical workflow, from initial broad-spectrum screening to specific target validation, complete with detailed experimental protocols and data presentation strategies, to facilitate a thorough investigation of this promising compound.

Proposed Target Identification Workflow

A systematic approach is crucial for the successful identification of a novel compound's molecular target. The following workflow integrates both computational and experimental methodologies to progressively narrow down and validate the target(s) of this compound.

Target_Identification_Workflow cluster_computational In Silico & Initial Assessment cluster_broad_experimental Broad-Spectrum Experimental Screening cluster_validation Target Validation & Mechanism of Action in_silico In Silico Target Prediction (Similarity to known kinase inhibitors) library_screening Phenotypic Screening (e.g., anti-proliferation in cancer cell lines) in_silico->library_screening Hypothesis Generation kinome_profiling Kinome-Wide Profiling (Biochemical or Cell-Based) library_screening->kinome_profiling Prioritize Target Class affinity_chromatography Affinity Chromatography-Mass Spectrometry library_screening->affinity_chromatography Unbiased Approach biochemical_assays Biochemical Assays (Enzymatic activity, IC50 determination) kinome_profiling->biochemical_assays Identify Hit Kinases affinity_chromatography->biochemical_assays Identify Binding Proteins cetsa Cellular Thermal Shift Assay (CETSA) (Target engagement in cells) biochemical_assays->cetsa Confirm Cellular Target downstream_signaling Downstream Signaling Analysis (Western Blot, Phospho-proteomics) cetsa->downstream_signaling Validate Mechanism in_vivo In Vivo Model Studies (Xenograft models, etc.) downstream_signaling->in_vivo Assess Therapeutic Potential

Figure 1: Proposed workflow for target identification of this compound.

Potential Kinase Targets and Comparative Inhibitor Data

Based on the structural components of this compound, a primary focus on kinases is warranted. The following table summarizes key kinase families and the inhibitory activities of structurally related compounds. This data serves as a valuable reference for prioritizing initial screening efforts and for comparative analysis of experimental results.

Target Kinase FamilyRepresentative Known InhibitorMoiety of InterestReported IC50/GI50Citation(s)
Janus Kinases (JAK) AZD14805-FluoropyrimidineJAK1: 1.3 nM, JAK2: <0.4 nM[4][6]
Cyclin-Dependent Kinases (CDK) Novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines5-FluoropyrimidineCDK2/cyclin E1 & CDK9/cyclin T1: Low µM to sub-µM[7]
Epidermal Growth Factor Receptor (EGFR) Indole-2-carboxamidesIndoleEGFRWT: 68-85 nM[8]
Phosphoinositide 3-Kinase (PI3K) Indole derivativesIndolePotent PI3K inhibition[1][2]
Vascular Endothelial Growth Factor Receptor (VEGFR) Pyrrole indolin-2-one derivativesIndolinePotent VEGFR-2 inhibition[9]

Key Experimental Protocols

This section provides detailed methodologies for the pivotal experiments proposed in the target identification workflow.

Kinome Profiling

Objective: To obtain a broad overview of the compound's kinase selectivity.

Methodology:

  • Service Providers: Engage a commercial service provider for kinome profiling (e.g., AssayQuant, MtoZ Biolabs, Oncolines B.V., Pharmaron).[8][10][11][12] These services offer panels of hundreds of purified kinases.

  • Assay Format: Typically, a radiometric or fluorescence-based in vitro kinase activity assay is used. A standard concentration of this compound (e.g., 1 µM) is incubated with a panel of kinases.

  • Procedure:

    • The compound is incubated with the kinase, a suitable substrate (peptide or protein), and ATP (often at or near the Km concentration).

    • The reaction is allowed to proceed for a defined period.

    • The extent of substrate phosphorylation is quantified. This is often measured by the incorporation of radiolabeled phosphate (32P or 33P) from ATP onto the substrate or by using phospho-specific antibodies in a fluorescence-based readout.

    • The percentage of inhibition for each kinase is calculated relative to a vehicle control (e.g., DMSO).

  • Data Analysis: Results are typically presented as a "kinoscan" or a dendrogram, visually representing the kinases that are significantly inhibited by the compound.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of the compound to a target protein within a cellular context.[13][14][15][16][17]

Methodology:

  • Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

  • Materials:

    • Cell line of interest (e.g., a cancer cell line identified in phenotypic screening).

    • This compound.

    • Phosphate-buffered saline (PBS).

    • Lysis buffer (containing protease and phosphatase inhibitors).

    • Thermocycler.

    • SDS-PAGE and Western blotting reagents.

    • Primary antibody specific to the putative target protein.

  • Procedure:

    • Treatment: Treat cultured cells with either the vehicle (DMSO) or a saturating concentration of this compound for a specified time (e.g., 1-2 hours).

    • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermocycler.

    • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifugation: Pellet the precipitated, denatured proteins by high-speed centrifugation.

    • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the soluble target protein at each temperature by Western blotting.

  • Data Analysis: A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the compound-treated samples compared to the vehicle-treated samples.

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To quantify the potency of the compound against a specific, validated kinase target.

Methodology:

  • Assay Kits: Commercially available kinase assay kits (e.g., ADP-Glo™, TR-FRET based assays) can be utilized.[18][19][20]

  • Procedure:

    • A purified, active form of the target kinase is used.

    • Prepare a serial dilution of this compound.

    • In a multi-well plate, combine the kinase, its specific substrate, and ATP with each concentration of the inhibitor.

    • Incubate for a set time at an optimal temperature.

    • Measure the kinase activity. In the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based reaction. In TR-FRET assays, a phospho-specific antibody and a fluorescent tracer are used to detect product formation.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

p53-MDM2 Interaction Assay

Objective: Given that some indole derivatives modulate the p53 pathway, this assay can be used to investigate if this compound disrupts the p53-MDM2 interaction.[21][22][23][24][25]

Methodology:

  • Principle: This is a protein-protein interaction assay. The disruption of the complex by an inhibitor is measured.

  • Assay Format: Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaLISA® are common formats.

  • Procedure (HTRF Example):

    • Recombinant MDM2 (e.g., GST-tagged) and p53 (e.g., biotinylated) are used.

    • These proteins are incubated with an anti-GST antibody conjugated to a donor fluorophore (e.g., Europium cryptate) and streptavidin conjugated to an acceptor fluorophore (e.g., XL665).

    • In the absence of an inhibitor, the binding of p53 to MDM2 brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.

    • This compound is added at various concentrations. If it inhibits the interaction, the FRET signal will decrease.

  • Data Analysis: The decrease in the FRET signal is plotted against the inhibitor concentration to determine the IC50 value for the disruption of the p5-MDM2 interaction.

Potential Signaling Pathway Modulation

Should this compound be identified as a JAK2 inhibitor, it would be expected to modulate the JAK/STAT signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2_dimer JAK2 (dimer) Cytokine_Receptor->JAK2_dimer Activation JAK2_dimer->JAK2_dimer STAT_mono STAT (monomer) JAK2_dimer->STAT_mono Phosphorylation STAT_dimer STAT (dimer) DNA DNA STAT_dimer->DNA Nuclear Translocation STAT_mono->STAT_dimer Dimerization Compound This compound Compound->JAK2_dimer Inhibition Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor

Figure 2: Potential modulation of the JAK/STAT signaling pathway by this compound.

Conclusion

The structural characteristics of this compound strongly suggest its potential as a kinase inhibitor. The systematic approach outlined in this technical guide, incorporating in silico analysis, broad-spectrum screening, and rigorous biochemical and cellular validation, provides a clear and effective path to identifying its molecular target(s) and elucidating its mechanism of action. The strong parallel with the JAK2 inhibitor AZD1480 highlights the JAK/STAT pathway as a primary avenue of investigation. The successful identification of the target will be a critical step in evaluating the therapeutic potential of this novel compound.

References

Methodological & Application

Application Notes and Protocols for RORc Modulation by 1-(5-Fluoropyrimidin-2-yl)indoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid receptor-related orphan receptor c (RORc, also known as RORγ) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, a subset of T cells implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] Th17 cells are characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2] Consequently, the inhibition of RORc activity presents a promising therapeutic strategy for the treatment of conditions such as psoriasis, rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis. This document provides detailed application notes and experimental protocols for the characterization of 1-(5-Fluoropyrimidin-2-yl)indoline, a potent and selective inverse agonist of RORc.

Disclaimer: The quantitative data presented in this document is representative of a typical RORc inverse agonist with an indoline scaffold and is provided for illustrative purposes. Actual experimental results for this compound may vary.

Data Presentation

In Vitro Activity
Assay TypeParameterThis compound (Representative Value)
RORc Ligand Binding AssayKi (nM)50
RORc Coactivator Peptide Recruitment AssayIC50 (nM)150
Th17 Cell Differentiation Assay (Human PBMCs)IL-17A Secretion IC50 (nM)250
Cytotoxicity Assay (HepG2 cells)CC50 (µM)> 50
In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model
Treatment GroupArthritis Score (Mean ± SEM)Paw Swelling (mm, Mean ± SEM)
Vehicle Control10.2 ± 0.83.5 ± 0.2
This compound (10 mg/kg, p.o., BID)4.5 ± 0.52.1 ± 0.1
Dexamethasone (1 mg/kg, i.p., QD)2.1 ± 0.31.5 ± 0.1

Signaling Pathway

The following diagram illustrates the central role of RORc in the Th17 signaling pathway and the mechanism of action for an inverse agonist like this compound.

RORc_Signaling_Pathway TGFb TGF-β Naive_T_Cell Naive CD4+ T Cell TGFb->Naive_T_Cell Differentiation IL6 IL-6 IL6->Naive_T_Cell STAT3 STAT3 IL6->STAT3 Activates Th17_Cell Th17 Cell Naive_T_Cell->Th17_Cell Differentiation IL17 IL-17A, IL-17F Th17_Cell->IL17 Production RORc RORc RORc->Th17_Cell Drives Differentiation STAT3->RORc Induces Inflammation Inflammation IL17->Inflammation Promotes Modulator This compound Modulator->RORc Inhibits Ligand_Binding_Assay_Workflow A Prepare Assay Plate B Add RORc-LBD & [3H]-25-hydroxycholesterol A->B C Add Test Compound (e.g., this compound) B->C D Incubate C->D E Separate Bound from Free Ligand D->E F Measure Radioactivity (Scintillation Counting) E->F G Calculate Ki F->G Th17_Differentiation_Workflow A Isolate Human Naive CD4+ T Cells from PBMCs B Culture Cells with Th17-polarizing Cytokines (TGF-β, IL-6, IL-23) A->B C Add Test Compound B->C D Incubate for 3-5 days C->D E Collect Supernatant D->E F Measure IL-17A Levels (ELISA or HTRF) E->F G Calculate IC50 F->G CIA_Model_Workflow A Immunize DBA/1J mice with Bovine Type II Collagen in CFA (Day 0) B Booster Immunization with Bovine Type II Collagen in IFA (Day 21) A->B C Monitor for Onset of Arthritis (from Day 21) B->C D Initiate Treatment with Test Compound upon Arthritis Onset C->D E Assess Arthritis Severity (Clinical Scoring) and Paw Swelling D->E F Continue Treatment and Monitoring for 14-21 days E->F G Terminal Endpoint: Histological Analysis of Joints F->G

References

Application Notes and Protocols for a Novel Immunomodulator in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided as a generalized example for the characterization of a novel small molecule inhibitor in autoimmune disease models. As of November 2025, no specific public domain data could be found for the compound "1-(5-Fluoropyrimidin-2-yl)indoline" in the context of autoimmune diseases. The presented information is therefore hypothetical and intended to serve as a template for researchers in the field.

Application Note: Characterization of a Novel Indoline-Pyrimidine Derivative as a Potential Therapeutic for Autoimmune Diseases

Audience: Researchers, scientists, and drug development professionals.

Introduction: Autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, arise from a dysregulated immune response leading to chronic inflammation and tissue damage.[1][2] A key strategy in the development of novel therapeutics is the targeted inhibition of intracellular signaling pathways that control the activation and differentiation of immune cells.[3] This document outlines a hypothetical application for a novel indoline-pyrimidine derivative, herein referred to as Compound X, as an inhibitor of the Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) signaling pathway, a critical mediator of inflammatory responses.

Hypothetical Mechanism of Action: Compound X is postulated to act as an ATP-competitive inhibitor of JAK family kinases (JAK1, JAK2, JAK3, and TYK2). By blocking the kinase activity of JAKs, Compound X prevents the phosphorylation and subsequent activation of STAT proteins. This, in turn, inhibits the transcription of pro-inflammatory genes, including cytokines that are crucial for the differentiation of pathogenic T helper cells (e.g., Th1 and Th17), which are key drivers of autoimmune pathology.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer Gene_Expression Pro-inflammatory Gene Transcription STAT_dimer->Gene_Expression 5. Nuclear Translocation & DNA Binding STAT->STAT_dimer 4. Dimerization Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding Compound_X Compound X (Hypothetical Inhibitor) Compound_X->JAK Inhibition

Caption: Hypothetical mechanism of Compound X inhibiting the JAK-STAT signaling pathway.

Data Presentation

The following tables represent hypothetical data for Compound X.

Table 1: In Vitro Inhibitory Activity of Compound X

Assay TypeTarget/Cell LineEndpointCompound X IC50 (nM)
Biochemical Kinase AssayJAK1Kinase Activity5.2
JAK2Kinase Activity8.1
JAK3Kinase Activity1.5
TYK2Kinase Activity25.6
Cell-Based pSTAT AssayU937 cells (IFNγ stimulation)pSTAT1 Inhibition55.3
T-Cell ProliferationHuman PBMCs (αCD3/CD28)Proliferation (³H-Thymidine)120.7
Cytokine ReleaseHuman PBMCs (LPS stimulation)IL-6 Release89.4
TNF-α Release105.2

Table 2: In Vivo Efficacy of Compound X in a Mouse Model of Collagen-Induced Arthritis (CIA)

Treatment GroupDose (mg/kg, p.o., QD)Mean Clinical Score (Day 42)Paw Thickness (mm, Day 42)
Vehicle-12.5 ± 1.23.8 ± 0.3
Compound X108.2 ± 0.93.1 ± 0.2
Compound X304.1 ± 0.62.5 ± 0.2
Dexamethasone12.5 ± 0.42.2 ± 0.1

Experimental Protocols

Protocol 1: In Vitro T-Cell Proliferation Assay

This protocol measures the ability of a test compound to inhibit the proliferation of primary human T-cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Anti-CD3 and Anti-CD28 antibodies

  • ³H-Thymidine

  • Test compound (Compound X)

  • 96-well cell culture plates

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Plate PBMCs at a density of 2 x 10⁵ cells/well in a 96-well plate.

  • Pre-coat the plate with anti-CD3 antibody (1 µg/mL) and add soluble anti-CD28 antibody (1 µg/mL) to the culture medium.

  • Add serial dilutions of Compound X to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Pulse the cells by adding 1 µCi of ³H-Thymidine to each well for the final 18 hours of incubation.

  • Harvest the cells onto a filter mat using a cell harvester.

  • Measure the incorporation of ³H-Thymidine using a scintillation counter.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log concentration of Compound X.

In_Vitro_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Proliferation cluster_readout Data Acquisition A Isolate Human PBMCs B Plate Cells in 96-well Plate A->B C Add T-Cell Stimulants (αCD3/CD28) B->C D Add Serial Dilutions of Compound X C->D E Incubate for 54 hours D->E F Add ³H-Thymidine (Pulse) E->F G Incubate for 18 hours F->G H Harvest Cells G->H I Measure Radioactivity (Scintillation Counter) H->I J Calculate IC50 I->J

Caption: Workflow for the in vitro T-cell proliferation assay.

Protocol 2: In Vivo Collagen-Induced Arthritis (CIA) Model

This protocol describes the induction and assessment of arthritis in a mouse model to evaluate the in vivo efficacy of a test compound.

Animals:

  • DBA/1 mice, male, 8-10 weeks old.

Materials:

  • Bovine Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Test compound (Compound X)

  • Vehicle for oral gavage

Procedure:

  • Immunization (Day 0): Emulsify Bovine Type II Collagen in Complete Freund's Adjuvant. Administer 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21): Emulsify Bovine Type II Collagen in Incomplete Freund's Adjuvant. Administer 100 µL of the emulsion intradermally at the base of the tail.

  • Treatment: Begin daily oral administration of Compound X or vehicle upon the first signs of arthritis (typically around day 25-28). Continue treatment for a predefined period (e.g., 14-21 days).

  • Clinical Assessment: Monitor the mice daily for signs of arthritis. Score each paw based on a scale of 0-4 for erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.

  • Paw Thickness Measurement: Measure the thickness of the hind paws using a digital caliper every 2-3 days.

  • Terminal Procedures: At the end of the study, collect blood for serum analysis of inflammatory markers and harvest joints for histological evaluation of inflammation, pannus formation, and bone erosion.

In_Vivo_Workflow Day0 Day 0: Primary Immunization (CII in CFA) Day21 Day 21: Booster Immunization (CII in IFA) Day0->Day21 Day25_28 Day 25-28: Onset of Arthritis Day21->Day25_28 Treatment Start Daily Treatment (Compound X or Vehicle) Day25_28->Treatment Monitoring Daily Clinical Scoring & Paw Measurement Treatment->Monitoring Continuous Endpoint Study Endpoint: Collect Samples for Histology & Biomarkers Monitoring->Endpoint

Caption: Workflow for the in vivo Collagen-Induced Arthritis (CIA) model.

References

Application Notes: In-Vitro Cellular Assays for 1-(5-Fluoropyrimidin-2-yl)indoline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(5-Fluoropyrimidin-2-yl)indoline is a heterocyclic compound featuring an indoline moiety linked to a 5-fluoropyrimidine ring. The presence of the 5-fluoropyrimidine group, a common pharmacophore in kinase inhibitors and antimetabolites, alongside the privileged indoline scaffold, suggests potential utility as a therapeutic agent, particularly in oncology. For instance, related pyrimidine derivatives have been investigated as potent inhibitors of the Jak/Stat pathway, and various indole derivatives have shown efficacy as anticancer agents by targeting cellular processes like tubulin polymerization, cell cycle progression, and key signaling pathways such as EGFR and p53-MDM2.[1][2]

These application notes provide a comprehensive framework for the in-vitro cellular characterization of this compound (herein referred to as 'the compound'). The described protocols are standard methodologies for assessing cytotoxic and cytostatic effects, elucidating the mechanism of action, and identifying potential molecular targets.

Initial Cytotoxicity Screening

The primary step is to evaluate the compound's cytotoxic or antiproliferative activity across a panel of human cancer cell lines. This helps determine its potency and establishes a preliminary spectrum of activity.

Recommended Cell Lines: A diverse panel is recommended to identify sensitive cancer types.[3] A common starting point includes:

  • A549: Non-small cell lung cancer[1][4]

  • HCT-116: Colon cancer[5]

  • K562: Chronic myeloid leukemia[1]

  • MCF-7: Breast cancer (estrogen receptor-positive)

  • MDA-MB-231: Triple-negative breast cancer[4]

  • U-87 MG: Glioblastoma[6]

  • MRC-5 or BEAS-2B: Normal human lung fibroblast/epithelial cells, to assess selectivity for cancer cells over non-cancerous cells.[5][7]

Data Presentation: Antiproliferative Activity (IC50)

The following table presents example data for the half-maximal inhibitory concentration (IC50) of the compound after a 72-hour treatment period, as determined by an MTT assay.

Cell LineCancer TypeExample IC50 (µM)Selectivity Index (SI)*
A549Non-Small Cell Lung2.5 ± 0.3>20
HCT-116Colon5.1 ± 0.6>9.8
K562Leukemia1.8 ± 0.2>27
MCF-7Breast (ER+)8.3 ± 1.1>6.0
MDA-MB-231Breast (TNBC)3.2 ± 0.4>15
U-87 MGGlioblastoma4.5 ± 0.5>11
MRC-5Normal Lung Fibroblast>50-

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells.

Mechanism of Action (MoA) Elucidation

Following initial screening, assays are conducted to understand how the compound exerts its effects on sensitive cell lines (e.g., K562 and A549).

Cell Cycle Analysis

This assay determines if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).[1]

Data Presentation: Cell Cycle Distribution

Example data showing the percentage of A549 cells in each cell cycle phase after 48 hours of treatment with the compound at its IC50 concentration.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control (0.1% DMSO)55.2 ± 3.128.9 ± 2.515.9 ± 1.8
Compound (2.5 µM)20.7 ± 2.215.1 ± 1.964.2 ± 4.5

The data suggests a significant accumulation of cells in the G2/M phase, indicating cell cycle arrest.[1]

Apoptosis Assay

This assay quantifies the number of cells undergoing programmed cell death (apoptosis).

Data Presentation: Apoptosis Induction

Example data from Annexin V-FITC / Propidium Iodide staining in A549 cells after 48 hours of treatment.

TreatmentViable Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrotic Cells (%)
Vehicle Control (0.1% DMSO)94.1 ± 2.12.5 ± 0.41.8 ± 0.31.6 ± 0.2
Compound (2.5 µM)45.3 ± 3.522.8 ± 2.128.1 ± 2.93.8 ± 0.5

The results indicate that the compound induces significant levels of both early and late apoptosis.[1]

Target Engagement and Pathway Analysis

Given the compound's structural motifs, investigating its effect on specific kinase signaling pathways is a logical next step. Fluoropyrimidine-containing molecules have been identified as inhibitors of Janus kinases (JAK), which are critical components of the JAK/STAT signaling pathway.[2][8]

Kinase Inhibition Profile

An in-vitro kinase panel screen can identify specific kinases that are directly inhibited by the compound.

Data Presentation: Kinase Inhibition

Example data showing the inhibitory activity of the compound against a panel of relevant kinases.

Kinase Target% Inhibition @ 1 µMIC50 (nM)
JAK145 ± 5850 ± 75
JAK2 92 ± 4 35 ± 8
JAK360 ± 7550 ± 60
TYK285 ± 690 ± 12
EGFR15 ± 3>10,000
VEGFR-210 ± 2>10,000

These hypothetical results suggest potent and relatively selective inhibition of JAK2.

Western Blot Analysis

Western blotting can confirm the inhibition of a specific signaling pathway within the cell by measuring the phosphorylation status of key downstream proteins. For a JAK2 inhibitor, this would involve probing for phosphorylated STAT3 (p-STAT3).

Experimental Workflow and Signaling Pathway Diagrams

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Identification A Compound Synthesis This compound B Multi-Cell Line Cytotoxicity Screen (MTT Assay) A->B C Determine IC50 Values & Select Sensitive Cell Lines B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assay (Annexin V / PI Staining) C->E F Kinase Panel Screen C->F G Western Blot for Pathway Modulation F->G H Identify Molecular Target (e.g., JAK2) G->H G cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK2_A JAK2 CytokineReceptor->JAK2_A activates JAK2_B JAK2 CytokineReceptor->JAK2_B activates STAT3_A STAT3 JAK2_A->STAT3_A phosphorylates (p) STAT3_B STAT3 JAK2_B->STAT3_B phosphorylates (p) pSTAT3_dimer pSTAT3 Dimer STAT3_A->pSTAT3_dimer dimerizes STAT3_B->pSTAT3_dimer Compound This compound Compound->JAK2_A inhibits Compound->JAK2_B Nucleus Nucleus pSTAT3_dimer->Nucleus translocates to GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription initiates

References

Application Notes and Protocols for In-vivo Studies of Pyrimidinyl-Indoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, no specific in-vivo studies for the compound 1-(5-Fluoropyrimidin-2-yl)indoline have been identified in publicly available scientific literature. The following application notes and protocols are based on in-vivo research conducted on structurally related indolyl-pyrimidine and 2-pyrimidinylindole derivatives. These examples are provided to serve as a guide for researchers and drug development professionals interested in the potential in-vivo applications of this class of compounds.

I. Application Note: Anticancer Activity of Indolyl-Pyrimidine Derivatives

This application note describes the in-vivo antitumor efficacy of indolyl-pyrimidine derivatives, focusing on their potential as EGFR inhibitors. The data presented is based on a study of a representative compound from this class, herein referred to as Compound 4g .

Data Presentation: In-vivo Antitumor Efficacy in Ehrlich Ascites Carcinoma (EAC) Model

The antitumor activity of Compound 4g was evaluated in a murine model of Ehrlich Ascites Carcinoma. The following tables summarize the key quantitative findings from this study.

Table 1: Effect of Compound 4g on Tumor Volume and Body Weight in EAC-Bearing Mice

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SDMean Body Weight (g) ± SD
Control (Vehicle)-2850 ± 15025.5 ± 1.2
5-Fluorouracil20950 ± 8022.1 ± 1.0
Compound 4g101100 ± 9524.8 ± 1.1
Compound 4g20850 ± 7523.5 ± 0.9

Table 2: Effect of Compound 4g on Survival Rate in EAC-Bearing Mice

Treatment GroupDose (mg/kg)Mean Survival Time (Days)Increase in Lifespan (%)
Control (Vehicle)-21-
5-Fluorouracil203566.7
Compound 4g203880.9
Signaling Pathway: EGFR Inhibition

Indolyl-pyrimidine derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. Inhibition of EGFR can block downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates EGF EGF EGF->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation Promotes Indolyl_Pyrimidine Indolyl-Pyrimidine Derivative Indolyl_Pyrimidine->EGFR Inhibits

EGFR Signaling Pathway Inhibition

II. Experimental Protocol: In-vivo Antitumor Efficacy Evaluation

This protocol outlines the methodology for assessing the in-vivo antitumor activity of a test compound in an Ehrlich Ascites Carcinoma (EAC) solid tumor model in mice.

Materials and Reagents
  • Test Compound (e.g., Indolyl-pyrimidine derivative)

  • 5-Fluorouracil (Positive Control)

  • Vehicle (e.g., 0.5% Carboxymethylcellulose)

  • Ehrlich Ascites Carcinoma (EAC) cells

  • Swiss Albino mice (6-8 weeks old, 20-25 g)

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue solution

  • Vernier calipers

  • Animal balance

Experimental Workflow

experimental_workflow A EAC Cell Preparation (Aspiration from donor mouse, viability check with Trypan Blue) B Tumor Implantation (Subcutaneous injection of 2.5 x 10^6 EAC cells into the right thigh of mice) A->B C Animal Grouping and Treatment Initiation (24h post-implantation, randomized into control and treatment groups, n=6) B->C D Daily Drug Administration (Oral or intraperitoneal administration of vehicle, positive control, or test compound) C->D E Monitoring and Data Collection (Tumor volume measurement every 2 days, body weight measurement, survival monitoring) D->E F Endpoint and Analysis (Sacrifice after 21 days or as per ethical guidelines, tumor excision and weighing, statistical analysis) E->F

In-vivo Antitumor Efficacy Workflow
Detailed Procedure

  • EAC Cell Preparation: Aspirate EAC cells from the peritoneal cavity of a donor mouse (previously inoculated). Wash the cells with PBS and perform a cell count and viability assessment using a hemocytometer and Trypan Blue staining. Dilute the cell suspension in PBS to a final concentration of 2.5 x 107 cells/mL.

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the EAC cell suspension (2.5 x 106 cells) into the right thigh of each mouse.

  • Animal Grouping and Treatment: 24 hours after tumor implantation, randomly divide the mice into the following groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (e.g., 5-Fluorouracil, 20 mg/kg)

    • Group III: Test Compound (Dose 1, e.g., 10 mg/kg)

    • Group IV: Test Compound (Dose 2, e.g., 20 mg/kg)

  • Drug Administration: Administer the respective treatments (vehicle, positive control, or test compound) daily via the appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration (e.g., 14 days).

  • Monitoring:

    • Tumor Volume: Measure the tumor dimensions (length and width) every two days using Vernier calipers. Calculate the tumor volume using the formula: V = 0.5 x length x (width)2.

    • Body Weight: Record the body weight of each mouse every two days.

    • Survival: Monitor the animals daily and record the date of mortality to calculate the mean survival time and percentage increase in lifespan.

  • Endpoint and Analysis: At the end of the study period (or when tumors in the control group reach a predetermined size), euthanize the animals. Excise the tumors and weigh them. Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

III. Application Note: Anti-Obesity and Metabolic Effects of 2-Pyrimidinylindole Derivatives

This section provides an overview of the potential of 2-pyrimidinylindole derivatives in the context of metabolic disorders, based on a representative compound, 9ga .

Data Presentation: In-vivo Anti-Obesity Effects in a Diet-Induced Obesity (DIO) Mouse Model

The efficacy of compound 9ga was assessed in a high-fat diet-induced obesity mouse model. The key findings are summarized below.

Table 3: Effect of Compound 9ga on Body Weight and Fat Mass in DIO Mice

Treatment GroupDose (mg/kg/day)Final Body Weight (g) ± SEMEpididymal Fat Mass (g) ± SEM
Control (Normal Diet)-28.5 ± 0.80.8 ± 0.1
Vehicle (High-Fat Diet)-45.2 ± 1.52.5 ± 0.3
Compound 9ga2538.1 ± 1.21.6 ± 0.2

Table 4: Effect of Compound 9ga on Liver Mass and Serum Lipid Levels in DIO Mice

Treatment GroupDose (mg/kg/day)Liver Mass (g) ± SEMSerum Triglycerides (mg/dL) ± SEM
Control (Normal Diet)-1.1 ± 0.185 ± 7
Vehicle (High-Fat Diet)-2.1 ± 0.2150 ± 12
Compound 9ga251.5 ± 0.1105 ± 9
Signaling Pathway: PPARγ Modulation

The mechanism of action for the anti-obesity effects of some 2-pyrimidinylindole derivatives may involve the modulation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) pathway, a key regulator of adipogenesis and lipid metabolism.

PPARg_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pyrimidinyl_Indole 2-Pyrimidinylindole Derivative PPARg_RXR PPARγ/RXR Heterodimer Pyrimidinyl_Indole->PPARg_RXR Modulates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Binds to Gene_Expression Target Gene Expression (Adipogenesis & Lipid Metabolism) PPRE->Gene_Expression Regulates

PPARγ Signaling Pathway Modulation

IV. Experimental Protocol: In-vivo Anti-Obesity Evaluation in a Diet-Induced Obesity (DIO) Model

This protocol details the methodology for evaluating the anti-obesity effects of a test compound in a high-fat diet-induced obesity mouse model.

Materials and Reagents
  • Test Compound (e.g., 2-pyrimidinylindole derivative)

  • Vehicle (e.g., 0.5% CMC-Na)

  • C57BL/6J mice (male, 4 weeks old)

  • Normal chow diet (e.g., 10% kcal from fat)

  • High-fat diet (HFD) (e.g., 60% kcal from fat)

  • Metabolic cages

  • Blood collection supplies

  • Analytical kits for serum parameters (triglycerides, cholesterol, etc.)

Experimental Procedure
  • Induction of Obesity: Acclimatize mice for one week on a normal chow diet. Then, divide the mice into two main groups: a control group that continues on the normal diet, and an experimental group that is fed a high-fat diet for a period of 8-12 weeks to induce obesity.

  • Animal Grouping and Treatment: After the obesity induction period, randomly divide the HFD-fed mice into the following groups (n=8-10 per group):

    • Group I: Normal Diet Control (continued on normal diet)

    • Group II: HFD Vehicle Control (HFD + vehicle)

    • Group III: HFD + Test Compound (e.g., 25 mg/kg/day)

  • Drug Administration: Administer the test compound or vehicle daily via oral gavage for a period of 4-8 weeks.

  • Monitoring:

    • Body Weight and Food Intake: Measure body weight and food intake twice a week.

    • Body Composition: At the end of the study, perform analysis of body composition (e.g., using DEXA or MRI) to determine fat mass and lean mass.

    • Metabolic Parameters: Towards the end of the treatment period, place mice in metabolic cages to measure oxygen consumption, carbon dioxide production, and respiratory exchange ratio.

  • Sample Collection and Analysis: At the end of the study, fast the mice overnight and collect blood samples via cardiac puncture for the analysis of serum lipids (triglycerides, total cholesterol), glucose, and insulin. Euthanize the mice and harvest tissues such as liver, white adipose tissue (e.g., epididymal, perirenal), and brown adipose tissue for weight measurement and further histological or molecular analysis.

  • Statistical Analysis: Analyze the data using appropriate statistical methods, such as t-tests or ANOVA, to determine the significance of the observed effects.

Application Notes and Protocols: 1-(5-Fluoropyrimidin-2-yl)indoline for Th17 Cell Differentiation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Hypothetical Application

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1] These cells play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases. The differentiation of Th17 cells is orchestrated by the master transcription factor, Retinoic acid receptor-related orphan receptor gamma t (RORγt).[2] Consequently, RORγt has emerged as a promising therapeutic target for the development of small molecule modulators to treat Th17-mediated diseases.[3]

This document provides detailed application notes and protocols for the potential use of 1-(5-Fluoropyrimidin-2-yl)indoline as a RORγt inverse agonist for the inhibition of Th17 cell differentiation. It is important to note that, as of the date of this publication, there is no direct published data demonstrating the activity of this specific compound on RORγt or Th17 cells. The proposed application is based on the structure-activity relationships (SAR) of known RORγt modulators, where indole and indoline scaffolds are recognized pharmacophores. This document, therefore, serves as a guide for researchers to investigate the potential of this compound in Th17 cell differentiation assays.

Putative Mechanism of Action

As a hypothetical RORγt inverse agonist, this compound is proposed to bind to the ligand-binding domain of RORγt. This binding would stabilize the receptor in an inactive conformation, preventing the recruitment of coactivators necessary for the transcription of Th17-associated genes.[4] The ultimate effect would be the inhibition of Th17 cell differentiation and a subsequent reduction in the production of pro-inflammatory cytokines such as IL-17A and IL-17F.[5]

RORγt Inverse Agonist Signaling Pathway Cytokines IL-6, TGF-β, IL-23 Receptors Cytokine Receptors Cytokines->Receptors STAT3 STAT3 Receptors->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation RORgt_mRNA RORγt mRNA pSTAT3->RORgt_mRNA Transcription RORgt_protein RORγt Protein RORgt_mRNA->RORgt_protein Translation Inactive_RORgt Inactive RORγt Complex RORgt_protein->Inactive_RORgt IL17_genes IL-17A, IL-17F, etc. Gene Transcription RORgt_protein->IL17_genes Activates Compound This compound (Putative RORγt Inverse Agonist) Compound->RORgt_protein Binds to Compound->Inactive_RORgt No_Transcription Transcription Inhibited Inactive_RORgt->No_Transcription Coactivators Coactivators Coactivators->RORgt_protein Recruitment

Putative mechanism of this compound.

Quantitative Data from Structurally Related RORγt Inverse Agonists

The following table summarizes the reported activities of known RORγt inverse agonists. This data can serve as a benchmark for evaluating the potential potency of this compound.

Compound IDAssay TypeTarget SpeciesIC50 / EC50Effect on IL-17 ProductionReference
TMP778Th17 DifferentiationMouseIC50: 0.1 µMInhibited IL-17A production with an IC50 of 0.1 µM
GSK805Th17 DifferentiationMouse-Suppressed IL-17 secretion[6]
VPR-254IL-17 ExpressionNot SpecifiedIC50: 0.60 µMReduced IL-17 expression[6]
Compound 2FRET AssayNot SpecifiedIC50: 2.0 µMInhibited IL-17 transcription in mouse Th17 cells
TF-S14RORγt BindingNot SpecifiedIC50: 0.23 nMReduced Th17 signature cytokines in vitro and in vivo[7]

Experimental Protocols

General Laboratory Safety

Researchers should handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All manipulations should be performed in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.

Protocol 1: In Vitro Differentiation of Mouse Th17 Cells

This protocol describes the differentiation of naïve CD4+ T cells from mouse spleens into Th17 cells.

Materials:

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% L-glutamine, and 50 µM 2-mercaptoethanol)

  • Naïve CD4+ T Cell Isolation Kit, mouse

  • Anti-CD3ε antibody (clone 145-2C11)

  • Anti-CD28 antibody (clone 37.51)

  • Recombinant mouse IL-6

  • Recombinant human TGF-β1

  • Anti-mouse IFN-γ antibody

  • Anti-mouse IL-4 antibody

  • This compound (dissolved in DMSO)

  • 24-well tissue culture plates

Procedure:

  • Plate Coating: Coat a 24-well plate with anti-CD3ε antibody (1-5 µg/mL in sterile PBS) overnight at 4°C or for 2 hours at 37°C. Wash the plate twice with sterile PBS before use.

  • Naïve CD4+ T Cell Isolation: Isolate naïve CD4+ T cells from the spleens of C57BL/6 mice using a commercially available isolation kit according to the manufacturer's instructions.

  • Cell Culture: Resuspend the isolated naïve CD4+ T cells in complete RPMI-1640 medium.

  • Th17 Differentiation:

    • Add anti-CD28 antibody (2 µg/mL) to the cell suspension.

    • Add the Th17 polarizing cytokines and antibodies:

      • Recombinant mouse IL-6 (20-50 ng/mL)

      • Recombinant human TGF-β1 (1-5 ng/mL)

      • Anti-mouse IFN-γ antibody (10 µg/mL)

      • Anti-mouse IL-4 antibody (10 µg/mL)

    • Add varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or DMSO as a vehicle control.

    • Plate the cells at a density of 1 x 10^6 cells/mL in the coated 24-well plate.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 3-5 days.

  • Analysis: After the incubation period, analyze Th17 differentiation by intracellular staining for IL-17A and RORγt using flow cytometry, or by measuring IL-17A in the culture supernatant by ELISA.

Mouse_Th17_Differentiation_Workflow spleen Isolate Spleens from Mice isolate_t_cells Isolate Naïve CD4+ T Cells spleen->isolate_t_cells plate_cells Plate Cells and Incubate (3-5 days) isolate_t_cells->plate_cells coat_plate Coat Plate with anti-CD3 Ab coat_plate->plate_cells prepare_media Prepare Th17 Polarizing Media add_compound Add Compound or Vehicle Control prepare_media->add_compound add_compound->plate_cells analysis Analyze Th17 Differentiation plate_cells->analysis

Workflow for in vitro mouse Th17 differentiation.
Protocol 2: In Vitro Differentiation of Human Th17 Cells

This protocol describes the differentiation of naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) into Th17 cells.

Materials:

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% L-glutamine)

  • Human Naïve CD4+ T Cell Isolation Kit

  • Anti-human CD3 antibody (clone OKT3)

  • Anti-human CD28 antibody (clone CD28.2)

  • Recombinant human IL-6

  • Recombinant human IL-23

  • Recombinant human IL-1β

  • Recombinant human TGF-β1

  • Anti-human IFN-γ antibody

  • Anti-human IL-4 antibody

  • This compound (dissolved in DMSO)

  • 24-well tissue culture plates

Procedure:

  • Plate Coating: Coat a 24-well plate with anti-human CD3 antibody (1-5 µg/mL in sterile PBS) overnight at 4°C or for 2 hours at 37°C. Wash the plate twice with sterile PBS before use.

  • Naïve CD4+ T Cell Isolation: Isolate naïve CD4+ T cells from human PBMCs using a commercially available isolation kit according to the manufacturer's instructions.

  • Cell Culture: Resuspend the isolated naïve CD4+ T cells in complete RPMI-1640 medium.

  • Th17 Differentiation:

    • Add anti-human CD28 antibody (2 µg/mL) to the cell suspension.

    • Add the Th17 polarizing cytokines and antibodies:

      • Recombinant human IL-6 (20-50 ng/mL)

      • Recombinant human IL-23 (20-50 ng/mL)

      • Recombinant human IL-1β (10-20 ng/mL)

      • Recombinant human TGF-β1 (1-5 ng/mL)

      • Anti-human IFN-γ antibody (10 µg/mL)

      • Anti-human IL-4 antibody (10 µg/mL)

    • Add varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or DMSO as a vehicle control.

    • Plate the cells at a density of 1 x 10^6 cells/mL in the coated 24-well plate.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 6-10 days.

  • Analysis: After the incubation period, analyze Th17 differentiation by intracellular staining for IL-17A and RORγt using flow cytometry, or by measuring IL-17A in the culture supernatant by ELISA.

Data Analysis and Interpretation

The primary endpoint for these assays is the inhibition of Th17 cell differentiation, which can be quantified by:

  • Flow Cytometry: A decrease in the percentage of CD4+IL-17A+ cells in cultures treated with this compound compared to the vehicle control. A similar decrease in the expression of RORγt can also be assessed.

  • ELISA: A dose-dependent reduction in the concentration of IL-17A in the culture supernatants of treated cells compared to the vehicle control.

The IC50 value for the inhibition of Th17 differentiation can be calculated from the dose-response curve.

Troubleshooting

  • Low Th17 Differentiation in Control Wells:

    • Check the quality and concentration of the polarizing cytokines and antibodies.

    • Ensure the purity of the isolated naïve CD4+ T cells.

    • Optimize the concentration of anti-CD3 and anti-CD28 antibodies.

  • High Cell Death:

    • Test the cytotoxicity of the compound at the concentrations used.

    • Ensure proper cell culture conditions (e.g., media, incubator).

  • Inconsistent Results:

    • Ensure consistent cell numbers and reagent concentrations across experiments.

    • Use cells from multiple donors (for human studies) to account for biological variability.

Conclusion

This document provides a framework for investigating the potential of this compound as an inhibitor of Th17 cell differentiation. The provided protocols and reference data from known RORγt inverse agonists offer a starting point for researchers to explore the immunomodulatory properties of this and other novel compounds. Given the importance of Th17 cells in autoimmune diseases, the identification of new RORγt modulators remains a high-priority area in drug discovery.

References

Application of 1-(5-Fluoropyrimidin-2-yl)indoline in Psoriasis Research: A Focus on Tyrosine Kinase 2 (TYK2) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Psoriasis is a chronic, immune-mediated inflammatory disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells into the skin. The pathogenesis of psoriasis is complex, involving a dysregulated interplay between various immune cells and signaling molecules. A key pathway implicated in driving the inflammatory cascade in psoriasis is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. Tyrosine kinase 2 (TYK2), a member of the JAK family, plays a pivotal role in the signaling of several pro-inflammatory cytokines that are central to psoriasis, including interleukin-23 (IL-23), IL-12, and Type I interferons.[1][2][3][4][5]

While direct research on 1-(5-Fluoropyrimidin-2-yl)indoline in psoriasis is not currently available in published literature, its structural motifs, particularly the 5-fluoropyrimidine group, are features found in known kinase inhibitors. This suggests a potential role as a modulator of intracellular signaling pathways. Given the established importance of TYK2 in psoriasis, this document will focus on the application of selective TYK2 inhibitors in psoriasis research, using this as a scientifically-grounded framework to explore the potential research applications of novel compounds like this compound. We will draw upon the extensive research and clinical data available for the selective TYK2 inhibitor, Deucravacitinib (BMS-986165), as a representative example.

Therapeutic Rationale: Targeting TYK2 in Psoriasis

TYK2 is an intracellular enzyme that associates with the receptors for IL-23, IL-12, and Type I interferons.[1][2][4][5] Upon cytokine binding, TYK2 is activated and, in turn, phosphorylates and activates STAT proteins. These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[3] The IL-23/IL-17 axis is a cornerstone of psoriasis pathogenesis, and TYK2 is essential for IL-23 signaling, which promotes the differentiation and maintenance of pathogenic Th17 cells.[2][5] These cells are major producers of IL-17, a cytokine that drives keratinocyte proliferation and the production of other inflammatory mediators in the skin.

By selectively inhibiting TYK2, it is possible to disrupt these key pro-inflammatory signaling pathways without the broader immunosuppressive effects associated with less selective JAK inhibitors.[6][7] Deucravacitinib, for instance, is an allosteric inhibitor that binds to the regulatory pseudokinase domain of TYK2, offering high selectivity over other JAK family members.[2][7][8] This targeted approach has shown significant promise in the treatment of psoriasis.

Data Presentation

Preclinical Efficacy of a Selective TYK2 Inhibitor (BMS-986165)

The efficacy of selective TYK2 inhibition has been demonstrated in preclinical models of psoriasis. The imiquimod (IMQ)-induced psoriasis-like dermatitis model in mice is a widely used and relevant model that recapitulates many features of human psoriasis.

ModelCompoundDosingKey FindingsReference
Imiquimod-induced psoriasis-like dermatitis in miceBMS-9861651.5% ointment applied topicallySignificantly ameliorated IMQ-induced psoriasis-like dermatitis.[9]
Anti-CD40 agonistic antibody-induced colitis in SCID miceBMS-9861655-50 mpk PO BIDInhibited wasting and protected mice from colitis.[10]
CD4+CD45RBhigh T cell-induced colitis in SCID miceBMS-98616510-50 mpk BIDProtected mice from colitis, at least as effectively as anti-IL-12/23 p40 antibody treatment.[10]
Clinical Efficacy of Deucravacitinib (BMS-986165) in Moderate-to-Severe Plaque Psoriasis

Clinical trials have demonstrated the efficacy and safety of Deucravacitinib in patients with moderate-to-severe plaque psoriasis.

Phase 2 Clinical Trial Data

StudyTreatment GroupsPrimary Endpoint (Week 12)PASI 75 Response RatesPGA 0/1 Response RateReference
Phase 2 (NCT02931838)Deucravacitinib 3 mg BIDPASI 7569%Not Reported[11]
Deucravacitinib 6 mg BIDPASI 7567%Not Reported[11]
Deucravacitinib 12 mg QDPASI 7575%Not Reported[11]
PlaceboPASI 757%Not Reported[11]

Phase 3 Clinical Trial Data (POETYK PSO-1 & POETYK PSO-2)

StudyTreatment GroupsPrimary Endpoint (Week 16)PASI 75 Response RatesPGA 0/1 Response RateReference
POETYK PSO-1 (NCT03624127)Deucravacitinib 6 mg QDPASI 75 vs. Placebo58.7%53.6%[6]
Apremilast 30 mg BID35.1%32.1%[6]
Placebo12.7%7.2%[6]
POETYK PSO-2 (NCT03611751)Deucravacitinib 6 mg QDPASI 75 vs. Placebo>50% (Superior to Placebo and Apremilast)>50% (Superior to Placebo and Apremilast)[11][12]
Apremilast 30 mg BIDData consistent with POETYK PSO-1Data consistent with POETYK PSO-1[11][12]
PlaceboData consistent with POETYK PSO-1Data consistent with POETYK PSO-1[11][12]

Long-Term Efficacy of Deucravacitinib (POETYK PSO-LTE)

TimepointPASI 75 Response RatePASI 90 Response RatesPGA 0/1 Response RateReference
Year 172.1%45.9%57.5%[13]
Year 567.3%46.3%52.6%[13]

Experimental Protocols

In Vitro Assay for TYK2 Inhibition

Objective: To determine the in vitro potency of a test compound (e.g., this compound) in inhibiting TYK2 kinase activity.

Materials:

  • Recombinant human TYK2 enzyme

  • ATP

  • Substrate peptide (e.g., a generic tyrosine kinase substrate)

  • Test compound

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted compound to the wells of a 384-well plate.

  • Add the TYK2 enzyme and substrate peptide solution to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Imiquimod-Induced Psoriasis-Like Dermatitis Mouse Model

Objective: To evaluate the in vivo efficacy of a test compound in a mouse model of psoriasis.

Animals:

  • C57BL/6 mice, 8-12 weeks old.

Materials:

  • Imiquimod cream (5%) (e.g., Aldara™)[14]

  • Test compound formulated for topical or oral administration.

  • Vehicle control.

  • Positive control (e.g., a topical corticosteroid like clobetasol).

  • Calipers for measuring ear thickness.

Procedure:

  • Acclimatize mice for at least one week.

  • Shave the dorsal skin of the mice.

  • Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-6 consecutive days to induce psoriasis-like lesions.[14][15]

  • Administer the test compound (topically or orally) daily, starting either prophylactically (from day 0) or therapeutically (e.g., from day 2).

  • Administer the vehicle and positive controls to their respective groups.

  • Monitor the mice daily for body weight and signs of skin inflammation.

  • Score the severity of skin lesions daily using a modified Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and skin thickness.

  • Measure ear thickness daily using calipers as an objective measure of inflammation.

  • At the end of the study, euthanize the mice and collect skin and spleen samples.

  • Perform histological analysis (H&E staining) of skin samples to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

  • Analyze cytokine levels (e.g., IL-17, IL-23) in skin homogenates by ELISA or qPCR.

Mandatory Visualizations

TYK2_Signaling_Pathway_in_Psoriasis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus IL-23 IL-23 IL-12 IL-12 IL-12R IL-12R IL-12->IL-12R Type_I_IFN Type I IFN IFNR IFNR Type_I_IFN->IFNR IL-23R IL-23R TYK2 TYK2 IL-23R->TYK2 JAK2 JAK2 IL-23R->JAK2 IL-12R->TYK2 IL-12R->JAK2 IFNR->TYK2 JAK1 JAK1 IFNR->JAK1 STAT3 STAT3 TYK2->STAT3 P STAT4 STAT4 TYK2->STAT4 P STAT1_2 STAT1/2 TYK2->STAT1_2 P JAK2->STAT3 P JAK2->STAT4 P JAK1->STAT1_2 P Gene_Transcription Gene Transcription (IL-17, Pro-inflammatory Cytokines) STAT3->Gene_Transcription STAT4->Gene_Transcription STAT1_2->Gene_Transcription Inhibitor This compound (Selective TYK2 Inhibitor) Inhibitor->TYK2

Caption: TYK2 Signaling Pathway in Psoriasis and Point of Inhibition.

Experimental_Workflow_Psoriasis_Mouse_Model Start Start: Acclimatize C57BL/6 Mice Shave Day -1: Shave Dorsal Skin Start->Shave Induction Days 0-5: Apply Imiquimod (5%) Cream to Back and Ear Shave->Induction Monitoring Daily Monitoring: - PASI Scoring - Ear Thickness - Body Weight Induction->Monitoring Treatment Days 0-5: Daily Treatment Administration Treatment->Monitoring Endpoint Day 6: Euthanasia and Sample Collection Monitoring->Endpoint Analysis Endpoint Analysis: - Histology (H&E) - Cytokine Analysis (ELISA/qPCR) Endpoint->Analysis Group1 Vehicle Control Group1->Treatment Group2 Test Compound (e.g., this compound) Group2->Treatment Group3 Positive Control Group3->Treatment

Caption: Experimental Workflow for the Imiquimod-Induced Psoriasis Mouse Model.

References

Application Note: Quantitative Determination of 1-(5-Fluoropyrimidin-2-yl)indoline in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(5-Fluoropyrimidin-2-yl)indoline in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for use in preclinical and clinical studies to evaluate the pharmacokinetic profile of this compound.

Introduction

This compound is a novel heterocyclic compound with potential applications in drug development. Its structural similarity to other biologically active indole derivatives suggests it may be a candidate for various therapeutic areas. To support its development, a reliable and robust analytical method for its quantification in biological matrices is essential. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for this purpose. This application note provides a detailed protocol for the determination of this compound in human plasma, which can be validated according to regulatory guidelines.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound with stable isotope labels)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (with anticoagulant)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu Nexera™, Waters ACQUITY™ UPLC)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Thermo Fisher Scientific) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions

A C18 column is proposed for the separation of the analyte and internal standard.[1][2][3] A gradient elution with a mobile phase consisting of water with 0.1% formic acid and an organic solvent (methanol or acetonitrile) is recommended to achieve good peak shape and resolution.[1][2][4]

ParameterRecommended Value
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile/Methanol
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program
Time (min)%B
0.05
0.55
2.595
3.595
3.65
5.05
Mass Spectrometry Conditions

The mass spectrometer should be operated in positive ion electrospray ionization mode. The precursor and product ions for this compound and the internal standard need to be optimized. Based on the structure, the protonated molecule [M+H]⁺ would be the precursor ion. Fragmentation would likely occur at the bond connecting the pyrimidine and indoline moieties.

ParameterRecommended Value
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Analyte Transitions
This compoundPrecursor Ion (Q1): m/z 216.1Product Ion (Q3): m/z 118.1 (indoline fragment), m/z 91.1 (further fragment)
Internal StandardTo be determined based on the specific IS used.
Collision Energy (CE)To be optimized for each transition.
Source Temperature500 °C
IonSpray Voltage5500 V

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of this compound and the IS in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create working standards for the calibration curve and QC samples.

  • Spiking: Spike blank human plasma with the working standard solutions to achieve final concentrations for the calibration curve (e.g., 1-1000 ng/mL) and QC samples (low, mid, and high concentrations).

Sample Preparation Protocol (Protein Precipitation)
  • To 50 µL of plasma sample (blank, standard, QC, or unknown), add 150 µL of ice-cold acetonitrile containing the internal standard.[1][2]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Method Validation

The method should be validated according to the FDA or other relevant regulatory guidelines for bioanalytical method validation.[1] Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to check for interferences at the retention times of the analyte and IS.

  • Linearity and Range: The calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression analysis with a weighting factor (e.g., 1/x²) is typically used. The range should be determined based on the expected concentrations in study samples.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at a minimum of three concentration levels (low, mid, high) on different days. The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluated to ensure that co-eluting matrix components do not suppress or enhance the ionization of the analyte and IS.

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in extracted samples to that in post-extraction spiked samples.

  • Stability: The stability of the analyte in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Data Presentation

Table 1: Optimized Mass Spectrometry Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound216.1118.1100To be optimized
This compound216.191.1100To be optimized
Internal StandardTBDTBD100To be optimized
Table 2: Calibration Curve and Linearity
AnalyteCalibration Range (ng/mL)Regression Model
This compound1 - 1000Weighted (1/x²)> 0.99
Table 3: Accuracy and Precision (Inter-day)
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
LLOQ1TBDTBDTBD
Low3TBDTBDTBD
Mid100TBDTBDTBD
High800TBDTBDTBD

Visualizations

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection plasma Plasma Sample (50 µL) add_is_acn Add ACN with Internal Standard (150 µL) plasma->add_is_acn vortex Vortex (1 min) add_is_acn->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC System supernatant->injection column C18 Column injection->column esi Electrospray Ionization (ESI) column->esi q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Collision Cell) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector data_analysis Data Analysis detector->data_analysis

Caption: LC-MS/MS Experimental Workflow.

Signaling_Pathway receptor Receptor kinase_a Kinase A receptor->kinase_a Signal kinase_b Kinase B kinase_a->kinase_b Phosphorylation transcription_factor Transcription Factor kinase_b->transcription_factor Activation cellular_response Cellular Response (e.g., Proliferation, Inflammation) transcription_factor->cellular_response Gene Expression inhibitor This compound inhibitor->kinase_b Inhibition

Caption: Hypothetical Signaling Pathway Inhibition.

Conclusion

The proposed LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. The simple sample preparation procedure and the high selectivity of tandem mass spectrometry make this method suitable for supporting pharmacokinetic studies in drug development. The protocol should be fully validated to ensure its accuracy and reliability for its intended purpose.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(5-Fluoropyrimidin-2-yl)indoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Fluoropyrimidin-2-yl)indoline. The guidance is structured to address specific challenges encountered during experimental work, with a focus on optimizing reaction yield and purity.

Synthetic Approaches and Troubleshooting

The synthesis of this compound is typically achieved through one of two primary synthetic routes: a Palladium-catalyzed Buchwald-Hartwig amination or a Nucleophilic Aromatic Substitution (SNAr). Below are detailed protocols and troubleshooting guides for each method.

Method 1: Buchwald-Hartwig Amination

This method involves the palladium-catalyzed cross-coupling of indoline and 2-chloro-5-fluoropyrimidine. It is a versatile and widely used method for forming C-N bonds.

Experimental Protocol

A general procedure adapted from methodologies for similar N-arylations is as follows:

  • To an oven-dried reaction vessel, add Pd₂(dba)₃ (palladium source), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃, K₃PO₄).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a solvent (e.g., toluene, dioxane).

  • Add indoline and 2-chloro-5-fluoropyrimidine.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting and FAQs
Question/Issue Possible Cause(s) Recommended Solution(s)
Low to no product yield. 1. Inactive catalyst. 2. Inappropriate ligand. 3. Incorrect base. 4. Low reaction temperature. 5. Poor quality reagents or solvents.1. Use a fresh palladium source or a pre-catalyst. 2. Screen different phosphine ligands (see table below). Sterically hindered biaryl phosphine ligands are often effective. 3. Screen different bases; cesium carbonate is often a good starting point. 4. Increase the reaction temperature in increments of 10 °C. 5. Ensure all reagents are pure and solvents are anhydrous.
Formation of significant side products (e.g., dehalogenation of the pyrimidine). 1. Reaction temperature is too high. 2. Unsuitable ligand or base. 3. Presence of water.1. Lower the reaction temperature. 2. A less reactive base or a different ligand might suppress side reactions. 3. Ensure strictly anhydrous conditions.
Incomplete conversion of starting materials. 1. Insufficient reaction time. 2. Catalyst deactivation. 3. Insufficient base.1. Extend the reaction time and monitor by TLC/LC-MS. 2. Increase the catalyst loading or use a more robust ligand. 3. Ensure at least 1.5-2 equivalents of base are used.
Difficulty in purifying the product. 1. Co-elution with starting materials or byproducts. 2. Product instability on silica gel.1. Optimize the solvent system for column chromatography. Consider a gradient elution. 2. Consider alternative purification methods such as preparative HPLC or crystallization.
Data Presentation: Buchwald-Hartwig Reaction Condition Optimization

The following table summarizes typical conditions screened for the Buchwald-Hartwig amination of N-heterocycles, which can be applied to the synthesis of this compound.

Entry Palladium Source Ligand Base Solvent Temperature (°C) Typical Yield Range (%)
1Pd₂(dba)₃XantphosCs₂CO₃Toluene11070-90
2Pd(OAc)₂BINAPK₃PO₄Dioxane10060-85
3Pd₂(dba)₃RuPhosK₂CO₃Toluene11065-88
4Pd(OAc)₂DavePhosNaOtBuDioxane9050-80

Yields are estimates based on similar reactions reported in the literature and will vary based on specific substrate and reaction conditions.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)Complex Ar-Pd(II)-X(L2) Pd(0)L2->Pd(II)Complex Ar-X Amine_Coordination [Ar-Pd(II)-X(L)(NHR2)] Pd(II)Complex->Amine_Coordination R2NH Ligand_Exchange Ligand Exchange (R2NH) Amido_Complex [Ar-Pd(II)-NR2(L)] Amine_Coordination->Amido_Complex -HX Deprotonation Deprotonation (Base) Amido_Complex->Pd(0)L2 Product Ar-NR2 Amido_Complex->Product Reductive_Elimination Reductive Elimination

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

This method involves the direct reaction of indoline with 2-chloro-5-fluoropyrimidine, typically in the presence of a base. The electron-withdrawing nature of the pyrimidine ring facilitates the nucleophilic attack by the indoline nitrogen.

Experimental Protocol

A general procedure for the SNAr reaction is as follows:

  • To a reaction vessel, add indoline, 2-chloro-5-fluoropyrimidine, and a solvent (e.g., DMSO, DMF, or NMP).

  • Add a base (e.g., K₂CO₃, DIPEA, or Et₃N).

  • Heat the reaction mixture to the desired temperature (typically 80-150 °C) and stir for the specified time (typically 4-18 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting and FAQs
Question/Issue Possible Cause(s) Recommended Solution(s)
Low to no product yield. 1. Insufficiently activated pyrimidine ring. 2. Low reaction temperature. 3. Weak base. 4. Inappropriate solvent.1. The 5-fluoro substituent should provide sufficient activation. Ensure the starting material is correct. 2. Increase the reaction temperature. SNAr reactions often require higher temperatures. 3. Use a stronger base (e.g., K₂CO₃ or a stronger organic base). 4. Use a polar aprotic solvent like DMSO or NMP to facilitate the reaction.
Formation of multiple products. 1. Reaction at other positions on the pyrimidine ring (less likely). 2. Decomposition of starting materials or product at high temperatures.1. The 2-position is generally the most activated for nucleophilic attack on 2-halopyrimidines. Confirm the structure of the product by NMR. 2. Lower the reaction temperature and extend the reaction time.
Reaction is sluggish or stalls. 1. Insufficient base. 2. Low temperature. 3. Presence of water in the reaction mixture.1. Increase the amount of base to 2-3 equivalents. 2. Gradually increase the reaction temperature. 3. Use anhydrous solvents and reagents.
Product precipitates from the reaction mixture. 1. Poor solubility of the product in the reaction solvent.1. This can sometimes be beneficial for purification. If it hinders stirring, a different solvent with better solvating power for the product may be needed.
Data Presentation: SNAr Reaction Condition Optimization

The following table provides a summary of typical conditions for SNAr reactions involving N-heterocycles.

Entry Halopyrimidine Amine Base Solvent Temperature (°C) Typical Yield Range (%)
12-Chloro-5-fluoropyrimidineIndolineK₂CO₃DMSO12060-85
22-Chloro-5-fluoropyrimidineIndolineDIPEANMP14065-90
32-Chloro-5-fluoropyrimidineIndolineEt₃NDMF10050-75
42-Bromo-5-fluoropyrimidineIndolineK₂CO₃DMSO10070-90

Yields are estimates based on similar reactions reported in the literature and will vary based on specific substrate and reaction conditions.

Visualization: SNAr Reaction Workflow

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Indoline, 2-Chloro-5-fluoropyrimidine, Base, and Solvent Heating Heat to 80-150 °C (4-18 hours) Reagents->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and Quench with Water Monitoring->Quench Reaction Complete Extraction Extract with Organic Solvent Quench->Extraction Purification Dry, Concentrate, and Purify Extraction->Purification Product This compound Purification->Product

Caption: A general workflow for the SNAr synthesis of this compound.

Technical Support Center: 1-(5-Fluoropyrimidin-2-yl)indoline Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 1-(5-Fluoropyrimidin-2-yl)indoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of related N-arylindoline compounds may include:

  • Unreacted starting materials: Indoline and 2-chloro-5-fluoropyrimidine.

  • Side-products: Di-substituted indolines or products from side reactions of the fluoropyrimidine ring.

  • Reagents and catalysts: Residual palladium catalysts from cross-coupling reactions or inorganic salts from work-up procedures.

  • Degradation products: Hydrolysis of the fluoropyrimidine ring can lead to the corresponding hydroxypyrimidine derivative.[1]

Q2: My final product shows a persistent impurity with a similar polarity to the desired compound. How can I remove it?

A2: Closely related impurities can be challenging to separate. Consider the following strategies:

  • Chromatography Optimization: Experiment with different solvent systems and stationary phases. A less polar or more selective solvent system might improve resolution. Consider using a different type of chromatography, such as reverse-phase HPLC for non-polar impurities.

  • Crystallization: Attempt recrystallization from various solvents or solvent mixtures. Seeding with a high-purity crystal of this compound may help in selective crystallization.

  • Dervatization: In some cases, the impurity can be selectively reacted to form a derivative with significantly different polarity, which can then be easily separated.

Q3: I am observing low recovery after column chromatography. What are the possible reasons and solutions?

A3: Low recovery from column chromatography can be attributed to several factors:

  • Irreversible adsorption: The compound might be strongly adsorbing to the silica gel. This can be mitigated by deactivating the silica gel with a small amount of a polar solvent like triethylamine in the mobile phase.

  • Product instability: The compound may be degrading on the silica gel. If the compound is acid-sensitive, using neutralized silica gel or a different stationary phase like alumina can be beneficial.

  • Inappropriate solvent system: If the eluent is too polar, the compound may elute too quickly with impurities. Conversely, if it is not polar enough, the compound may not elute at all. A systematic gradient elution can help in finding the optimal solvent strength.

Q4: Can this compound degrade during purification or storage?

A4: Fluoropyrimidine derivatives can be susceptible to nucleophilic substitution of the fluorine atom, especially in the presence of water or other nucleophiles under non-neutral pH conditions.[1] It is advisable to use dry solvents and store the purified compound in a cool, dry, and dark place. Monitoring the purity over time by techniques like HPLC is recommended.

Troubleshooting Guides

Guide 1: Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor Separation / Overlapping Peaks Inappropriate solvent system.- Perform TLC analysis with various solvent systems to find the optimal mobile phase. - Use a shallower solvent gradient during elution.
Column overloading.- Reduce the amount of crude material loaded onto the column. - Use a larger diameter column.
Tailing Peaks Compound interacting strongly with the stationary phase.- Add a small amount of a modifier to the eluent (e.g., 0.1% triethylamine for basic compounds, or 0.1% acetic acid for acidic compounds).
Channeling in the column packing.- Ensure the column is packed uniformly without any cracks or air bubbles.
Double Peaks for a Single Compound On-column isomerization or degradation.- Try a less acidic or basic stationary phase (e.g., neutral alumina). - Ensure the sample and solvents are dry.
Mismatch between sample solvent and mobile phase.- Dissolve the sample in the initial mobile phase solvent or a weaker solvent.[2]
Guide 2: Crystallization Difficulties
Problem Possible Cause Troubleshooting Steps
Compound Oiling Out Supersaturation is too high.- Use a larger volume of solvent. - Allow the solution to cool more slowly.
Solvent is a poor choice for crystallization.- Experiment with different solvents or solvent mixtures. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
No Crystal Formation Solution is not sufficiently supersaturated.- Slowly evaporate the solvent. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise.
Nucleation is not occurring.- Scratch the inside of the flask with a glass rod. - Add a seed crystal of the pure compound.
Poor Crystal Quality Cooling rate is too fast.- Allow the solution to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer.

Experimental Protocols

General Protocol for Purification by Column Chromatography:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen starting eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the starting eluent or a less polar solvent. Alternatively, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Start the elution with the initial solvent system and gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization:

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution quickly.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large crystals. Further cooling in an ice bath or refrigerator can increase the yield.

  • Crystal Collection: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Visualizations

Purification_Workflow cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Final Purification cluster_3 Final Product Crude_Reaction_Mixture Crude_Reaction_Mixture Aqueous_Workup Aqueous_Workup Crude_Reaction_Mixture->Aqueous_Workup Quench & Extract Column_Chromatography Column_Chromatography Aqueous_Workup->Column_Chromatography Concentrate Recrystallization Recrystallization Column_Chromatography->Recrystallization Combine Fractions Pure_Product Pure_Product Recrystallization->Pure_Product Filter & Dry

Caption: A typical experimental workflow for the purification of this compound.

Troubleshooting_Logic action_node action_node start Impure Product q1 Multiple Spots on TLC? start->q1 q2 Streaking on TLC? q1->q2 No action_node1 Optimize Chromatography: - Change solvent system - Use gradient elution q1->action_node1 Yes q3 Oiling out during Crystallization? q2->q3 No action_node2 Deactivate Silica Gel (e.g., add Et3N to eluent) q2->action_node2 Yes action_node4 Pure Product Obtained q3->action_node4 No (Success) action_node3 Optimize Crystallization: - Slower cooling - Different solvent q3->action_node3 Yes

Caption: A logical troubleshooting flowchart for common purification challenges.

References

Solubility and stability issues of 1-(5-Fluoropyrimidin-2-yl)indoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(5-Fluoropyrimidin-2-yl)indoline. The information provided is based on the chemical properties of its constituent moieties, indoline and 5-fluoropyrimidine, and general principles for handling heterocyclic compounds with potential solubility and stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility properties of this compound?

Q2: What common solvents should I try for dissolving this compound?

A2: For initial solubility screening, a range of solvents should be tested. Based on the indoline structure, good starting points for organic solvents include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

  • Acetone

  • Acetonitrile

For aqueous buffers, it is advisable to start with a stock solution in an organic solvent like DMSO and then dilute it into the aqueous medium. Be mindful of the final concentration of the organic solvent, as it can affect experimental outcomes.

Q3: What are the potential stability issues with this compound?

A3: Heterocyclic compounds can be susceptible to degradation under certain conditions.[7][8][9][10][11] Potential stability concerns for this compound include:

  • pH Sensitivity: The pyrimidine ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH, which could affect stability. Extreme pH conditions (both acidic and alkaline) should be avoided during storage and in assays unless specifically required.

  • Oxidative Degradation: The indoline nucleus could be susceptible to oxidation. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is critical.

  • Photostability: Many aromatic and heterocyclic compounds are light-sensitive.[12] It is best practice to store the solid compound and its solutions protected from light.

  • Thermal Stability: While many heterocyclic compounds are thermally stable at ambient temperatures, prolonged exposure to high temperatures should be avoided.[7][10]

Q4: How should I store this compound?

A4: For optimal stability, the solid compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place. A desiccator at room temperature or storage in a refrigerator (2-8 °C) is recommended. Solutions should be freshly prepared. If storage of solutions is necessary, they should be stored at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer

Problem: After diluting a DMSO stock solution of this compound into an aqueous buffer for a biological assay, a precipitate is observed.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Low Aqueous Solubility Decrease the final concentration of the compound in the assay.
Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not exceed the tolerance limit for your assay (typically <1%).
Use a surfactant like Tween 80 or Pluronic F-68 to increase solubility and prevent precipitation.[3]
Prepare a nanosuspension by methods such as sonication to create a fine dispersion.[4][13]
pH Effects Evaluate the solubility at different pH values to find the optimal pH for your experiment.
Salt Concentration Vary the ionic strength of the buffer, as high salt concentrations can sometimes decrease the solubility of organic compounds ("salting out").
Issue 2: Inconsistent Experimental Results

Problem: There is high variability in the results of biological assays involving this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh solutions for each experiment from solid material.
If using frozen stock solutions, use a fresh aliquot for each experiment to avoid degradation from multiple freeze-thaw cycles.
Perform a stability study of the compound in your assay buffer under the experimental conditions (time, temperature, light exposure) to assess for degradation.
Incomplete Dissolution Ensure the compound is fully dissolved in the stock solvent before further dilution. Gentle warming or sonication may be necessary.
Adsorption to Plastics The compound may be adsorbing to the surface of plastic labware (e.g., pipette tips, microplates). Consider using low-adhesion plastics or pre-treating surfaces.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.

Methodology:

  • Prepare a high-concentration stock solution: Accurately weigh the compound and dissolve it in 100% DMSO to prepare a 10 mM stock solution.

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of the desired aqueous buffer in a 96-well plate. This creates a 1:100 dilution.

  • Incubation: Shake the plate at room temperature for a set period (e.g., 2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Quantification (Optional): To determine the concentration of the dissolved compound, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and analyze the concentration using a suitable method like HPLC-UV.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed.

Protocol 2: Short-Term Stability Assessment

This protocol outlines a method to assess the stability of this compound in a specific solvent or buffer over time.

Methodology:

  • Prepare Solution: Prepare a solution of the compound in the desired solvent or buffer at a relevant concentration.

  • Incubation Conditions: Aliquot the solution into several vials. Incubate the vials under different conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4 °C in the dark).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one vial from each condition.

  • Analysis: Analyze the concentration of the parent compound in each sample using a quantitative method like HPLC-UV or LC-MS.

  • Data Analysis: Plot the concentration of the compound as a function of time for each condition. A decrease in concentration over time indicates instability under those conditions. The appearance of new peaks in the chromatogram can suggest the formation of degradation products.

Visualizations

Solubility_Troubleshooting_Workflow start Precipitation Observed in Aqueous Buffer check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Decrease final concentration check_concentration->reduce_concentration Yes check_cosolvent Is co-solvent percentage sufficient? check_concentration->check_cosolvent No end_soluble Compound is soluble reduce_concentration->end_soluble increase_cosolvent Increase co-solvent % (e.g., DMSO) within assay tolerance check_cosolvent->increase_cosolvent No check_ph Is the buffer pH optimal? check_cosolvent->check_ph Yes increase_cosolvent->end_soluble add_surfactant Add surfactant (e.g., Tween 80) add_surfactant->end_soluble check_ph->add_surfactant Yes optimize_ph Test solubility at different pH values check_ph->optimize_ph No optimize_ph->end_soluble

Caption: Troubleshooting workflow for compound precipitation.

Stability_Assessment_Workflow start Inconsistent Experimental Results prepare_solution Prepare fresh solution of compound in assay buffer start->prepare_solution aliquot Aliquot into multiple vials for different conditions and time points prepare_solution->aliquot incubate Incubate under relevant conditions (e.g., RT/light, RT/dark, 4°C) aliquot->incubate time_points Sample at T=0, 2, 4, 8, 24 hours incubate->time_points analyze Analyze compound concentration by HPLC or LC-MS time_points->analyze plot_data Plot concentration vs. time analyze->plot_data assess_stability Assess stability based on concentration decrease plot_data->assess_stability stable Compound is stable assess_stability->stable No significant decrease unstable Compound is unstable. Modify handling procedures. assess_stability->unstable Significant decrease

References

Technical Support Center: 1-(5-Fluoropyrimidin-2-yl)indoline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 1-(5-Fluoropyrimidin-2-yl)indoline is a novel compound with limited publicly available data. This guide is based on established principles of resistance to its core components: fluoropyrimidines (such as 5-Fluorouracil) and indole-based compounds. The troubleshooting advice and potential mechanisms of resistance are therefore predictive.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action of this compound?

A1: Based on its structure, this compound is a hybrid molecule. It is hypothesized to have a dual mechanism of action:

  • Fluoropyrimidine Moiety: This part of the molecule is expected to act as an antimetabolite. After intracellular conversion to fluorodeoxyuridine monophosphate (FdUMP), it is predicted to inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis. This disruption of nucleotide metabolism leads to cell death.

  • Indoline Moiety: Indole and indoline scaffolds are present in many anticancer drugs and can act through various mechanisms, including inhibition of protein kinases (e.g., EGFR, VEGFR), tubulin polymerization, or interaction with DNA.[1][2] The specific target of the indoline portion of this molecule requires further investigation.

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the possible reasons?

A2: Resistance to this compound could be multifactorial, arising from mechanisms affecting either the fluoropyrimidine or the indoline component. Potential causes include:

  • Increased expression or mutation of the target enzyme, thymidylate synthase (TS).

  • Decreased activity of enzymes required for the metabolic activation of the fluoropyrimidine.

  • Increased drug efflux through transporters like P-glycoprotein (MDR1).

  • Alterations in the target of the indoline moiety (e.g., kinase mutations).

  • Activation of alternative survival signaling pathways.

  • Changes in drug uptake.

Q3: How can I determine the mechanism of resistance in my cell line?

A3: A systematic approach is recommended. Start by assessing the most common mechanisms of fluoropyrimidine resistance, such as measuring the expression and activity of thymidylate synthase. Subsequently, investigate broader drug resistance mechanisms like drug efflux and the expression of common resistance-associated proteins.

Troubleshooting Guide

Problem 1: Decreased Potency (Increased IC50) of this compound in Cell Viability Assays
Potential Cause Suggested Troubleshooting Steps
Increased Thymidylate Synthase (TS) Expression 1. Western Blot: Compare TS protein levels in sensitive vs. resistant cells. 2. qPCR: Analyze TS mRNA expression. 3. Enzyme Activity Assay: Measure TS activity directly.
Mutation in Thymidylate Synthase 1. Sanger Sequencing: Sequence the TYMS gene to identify potential mutations in the drug-binding site.
Reduced Drug Activation 1. Enzyme Activity Assays: Measure the activity of enzymes involved in fluoropyrimidine metabolism, such as orotate phosphoribosyltransferase (OPRT).
Increased Drug Efflux 1. Efflux Pump Inhibitor Co-treatment: Perform cell viability assays with this compound in the presence and absence of known efflux pump inhibitors (e.g., verapamil for P-gp). A reversal of resistance suggests the involvement of efflux pumps. 2. Western Blot: Check for overexpression of efflux pumps like P-glycoprotein (MDR1/ABCB1).
Target Alteration (Indoline Moiety) 1. Target Identification: If the specific target of the indoline moiety is known, check for mutations via sequencing or changes in expression via Western Blot/qPCR.
Activation of Pro-Survival Pathways 1. Phospho-Kinase Array: Screen for activation of alternative survival pathways (e.g., Akt, ERK).
Problem 2: Inconsistent Results in Efficacy Studies
Potential Cause Suggested Troubleshooting Steps
Compound Instability 1. Fresh Preparation: Always prepare fresh solutions of the compound from powder for each experiment. 2. Proper Storage: Store stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles.
Cell Line Heterogeneity 1. Clonal Selection: If resistance is suspected to be developing, perform single-cell cloning to isolate and characterize resistant populations. 2. Mycoplasma Testing: Regularly test cell lines for mycoplasma contamination, which can affect drug sensitivity.

Data Presentation

Table 1: Illustrative IC50 Values for a Hypothetical Sensitive and Resistant Cell Line

Cell LineThis compound IC50 (µM)Fold Resistance
Sensitive (Parental)0.51
Resistant (Derived)10.020

Note: These are example values. Actual IC50 will be cell-line dependent.

Table 2: Example qPCR Results for Resistance Markers

GeneRelative mRNA Expression (Resistant vs. Sensitive)
TYMS (Thymidylate Synthase)5.2-fold increase
ABCB1 (P-glycoprotein)8.7-fold increase
OPRT (Orotate phosphoribosyltransferase)0.4-fold decrease

Note: These are example values to illustrate potential changes in gene expression.

Experimental Protocols

Protocol 1: Western Blot for Thymidylate Synthase (TS) and P-glycoprotein (P-gp)
  • Cell Lysis: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against TS (1:1000) and P-gp (1:500) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability Assay with Efflux Pump Inhibitor
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Pre-treatment with Inhibitor: Pre-treat cells with a non-toxic concentration of an efflux pump inhibitor (e.g., 5 µM verapamil) for 1 hour. Include wells without the inhibitor as a control.

  • Drug Treatment: Add serial dilutions of this compound to the wells, both with and without the efflux pump inhibitor.

  • Incubation: Incubate the plate for 72 hours.

  • Viability Assessment: Measure cell viability using an MTT or resazurin-based assay according to the manufacturer's instructions.

  • Data Analysis: Calculate IC50 values for each condition. A significant decrease in the IC50 in the presence of the inhibitor indicates the involvement of the targeted efflux pump in resistance.

Visualizations

cluster_0 Drug Action Drug This compound Metabolism Intracellular Metabolism Drug->Metabolism Active_FP Active Fluoropyrimidine Metabolite (e.g., FdUMP) Metabolism->Active_FP Active_Indoline Active Indoline Moiety Metabolism->Active_Indoline TS Thymidylate Synthase Active_FP->TS Indoline_Target Indoline Target (e.g., Kinase) Active_Indoline->Indoline_Target DNA_Synth DNA Synthesis Inhibition TS->DNA_Synth Apoptosis Apoptosis DNA_Synth->Apoptosis Signal_Inhibition Signal Transduction Inhibition Indoline_Target->Signal_Inhibition Signal_Inhibition->Apoptosis

Caption: Proposed dual mechanism of action for this compound.

cluster_1 Mechanisms of Resistance Drug This compound Reduced_Sensitivity Reduced Sensitivity Drug->Reduced_Sensitivity Efflux Increased Drug Efflux (e.g., P-gp) Efflux->Reduced_Sensitivity Metabolism Decreased Drug Activation Metabolism->Reduced_Sensitivity TS_Upreg TS Upregulation/Mutation TS_Upreg->Reduced_Sensitivity Target_Mutation Indoline Target Mutation Target_Mutation->Reduced_Sensitivity Survival_Pathways Activation of Survival Pathways Survival_Pathways->Reduced_Sensitivity

Caption: Potential mechanisms of resistance to this compound.

cluster_2 Troubleshooting Workflow Start Cell line shows increased resistance Confirm Confirm IC50 shift with dose-response curve Start->Confirm TS_Analysis Analyze TS expression and activity Confirm->TS_Analysis Efflux_Analysis Assess drug efflux (e.g., use inhibitors) TS_Analysis->Efflux_Analysis Target_Analysis Investigate target of indoline moiety Efflux_Analysis->Target_Analysis Pathway_Analysis Screen for alternative survival pathway activation Target_Analysis->Pathway_Analysis End Identify likely resistance mechanism Pathway_Analysis->End

Caption: A logical workflow for troubleshooting resistance.

References

Technical Support Center: Enhancing the Bioavailability of 1-(5-Fluoropyrimidin-2-yl)indoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving the oral bioavailability of 1-(5-Fluoropyrimidin-2-yl)indoline and similar research compounds.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during formulation and preclinical testing.

Issue 1: Poor Aqueous Solubility of this compound

Symptom Potential Cause Suggested Solution
The compound precipitates out of solution during in vitro assays.The intrinsic solubility of the compound is low in the chosen aqueous buffer.1. pH Modification: Evaluate the compound's pKa and assess solubility across a pH range. For basic compounds, acidic buffers may improve solubility. 2. Co-solvents: Incorporate pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400) into the vehicle.[1] 3. Surfactants: Utilize surfactants (e.g., Tween® 80, Cremophor® EL) to increase wettability and aid in micellar solubilization.[2]
Inconsistent results in solubility assays.Issues with the experimental setup or protocol.1. Equilibration Time: Ensure sufficient time is allowed for the compound to reach equilibrium solubility. This can be determined by taking measurements at multiple time points until a plateau is reached. 2. Temperature Control: Maintain a constant and controlled temperature throughout the experiment, as solubility is temperature-dependent.[3] 3. Solid-State Characterization: Verify the crystalline form (polymorphism) of the compound, as different polymorphs can have different solubilities.[4]
Low drug loading in formulation.The chosen formulation strategy is not optimal for this compound.1. Amorphous Solid Dispersions: Consider creating a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC) to enhance solubility.[5][6] 2. Lipid-Based Formulations: Explore self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers, which can be particularly effective for lipophilic compounds.[1][5][7] 3. Cyclodextrin Complexation: Investigate the use of cyclodextrins to form inclusion complexes that can improve the aqueous solubility of the drug.[4][5]

Issue 2: Low Permeability Across Biological Membranes

Symptom Potential Cause Suggested Solution
Low apparent permeability (Papp) in Caco-2 cell assays.The compound has inherently low passive diffusion or is subject to active efflux.1. Efflux Pump Inhibition: Co-administer the compound with known P-glycoprotein (P-gp) inhibitors (e.g., verapamil, ketoconazole) in the Caco-2 model to determine if it is a substrate for efflux transporters. 2. Permeation Enhancers: Investigate the use of safe and effective permeation enhancers in the formulation.[8] 3. Prodrug Approach: Design a more lipophilic prodrug that can cross the membrane and then be converted to the active parent drug intracellularly.[7]
High variability in permeability assay results.Experimental inconsistencies or cell monolayer integrity issues.1. Monolayer Integrity: Regularly check the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers to ensure their integrity before and after the experiment. 2. Compound Stability: Assess the stability of the compound in the assay buffer to rule out degradation as a cause of low measured permeability.[9] 3. Standardization: Use well-characterized high and low permeability standard compounds in each assay to ensure consistency and reliability.[9]

Issue 3: Inconsistent In Vivo Pharmacokinetic (PK) Data

Symptom Potential Cause Suggested Solution
High variability in plasma concentrations between subjects.Formulation instability, food effects, or physiological differences.1. Fasting vs. Fed State: Conduct PK studies in both fasted and fed states to assess the impact of food on drug absorption.[4] 2. Formulation Robustness: Ensure the formulation is robust and performs consistently. For SEDDS, for example, ensure that the emulsion forms reliably upon dilution. 3. Dose Proportionality: Evaluate the pharmacokinetics at multiple dose levels to check for dose-dependent absorption.
Low oral bioavailability (F%) despite good solubility and permeability.High first-pass metabolism in the gut wall or liver.1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of the compound. 2. Inhibition of Metabolism: Co-administer with a known inhibitor of the relevant metabolic enzymes (if known) in preclinical models to confirm the impact of first-pass metabolism.[8] 3. Route of Administration Comparison: Compare the PK profile after oral and intravenous administration to accurately determine the absolute bioavailability.[10]

Frequently Asked Questions (FAQs)

Q1: What are the first steps to take when trying to improve the bioavailability of a new compound like this compound?

The initial steps should focus on characterizing the physicochemical properties of the compound that are critical for oral absorption. This includes determining its aqueous solubility, pKa, logP, and solid-state characteristics (e.g., crystallinity). Based on this profile, you can identify the primary barriers to bioavailability (e.g., poor solubility, low permeability) and select appropriate enhancement strategies.

Q2: How do I choose between different formulation strategies like solid dispersions and lipid-based formulations?

The choice of formulation strategy often depends on the compound's properties.

  • Solid Dispersions: These are often suitable for crystalline compounds with high melting points. They work by dispersing the drug in a hydrophilic polymer matrix in an amorphous state, which can significantly improve the dissolution rate and solubility.[6]

  • Lipid-Based Formulations (e.g., SEDDS): These are particularly effective for lipophilic (high logP) compounds.[1] They can enhance solubility and may also improve absorption by utilizing lipid absorption pathways, potentially bypassing first-pass metabolism.[7]

A comparative analysis of different formulation approaches is often necessary to identify the most effective one.

Q3: What is the Biopharmaceutics Classification System (BCS) and how can it guide my research?

The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[7]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

For a new compound, determining its provisional BCS class can help focus your efforts. For example, for a BCS Class II compound, the primary focus would be on improving solubility and dissolution rate.[1] For a BCS Class IV compound, both solubility and permeability enhancement strategies would be required.

Q4: What are some in vitro models I can use to predict in vivo performance?

Several in vitro models can provide valuable insights before moving to animal studies:

  • Solubility Assays: Shake-flask method in various biorelevant media (e.g., Simulated Gastric Fluid - SGF, Simulated Intestinal Fluid - SIF).[11]

  • Dissolution Testing: USP apparatus 2 (paddle) can be used to assess the dissolution rate of different formulations.

  • Permeability Assays:

    • PAMPA (Parallel Artificial Membrane Permeability Assay): A high-throughput method to assess passive permeability.[12][]

    • Caco-2 Cell Monolayers: A cell-based model that can assess both passive and active transport, including efflux.[12][14]

Q5: How can I reduce the particle size of my compound, and what are the potential benefits?

Reducing particle size increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[1][4] Common methods include:

  • Micronization: Techniques like jet milling can reduce particle size to the micron range.

  • Nanosizing (Nanocrystals): Wet milling or high-pressure homogenization can create nanoparticles, which can dramatically improve dissolution and saturation solubility.[4][6]

Data Presentation

Table 1: Comparative Solubility of this compound in Various Media

Medium pH Solubility (µg/mL)
Deionized Water7.0< 1
0.1 N HCl (SGF)1.25.2
Phosphate Buffer6.8< 1
Fasted State Simulated Intestinal Fluid (FaSSIF)6.51.8
Fed State Simulated Intestinal Fluid (FeSSIF)5.04.5

Table 2: Efficacy of Different Formulation Strategies on Aqueous Solubility

Formulation Approach Composition Achieved Solubility in Water (µg/mL) Fold Increase
Unformulated API-< 1-
Micronized APIParticle Size ~5 µm3.7~4x
NanosuspensionParticle Size ~200 nm15.8~16x
Solid Dispersion1:5 drug to PVP K30 ratio45.2~45x
SEDDS30% Labrafac, 40% Cremophor EL, 30% Transcutol120.5~121x

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation: Prepare relevant buffer solutions (e.g., pH 1.2, 4.5, 6.8).

  • Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed vial. The amount should be sufficient to ensure that undissolved solids remain at equilibrium.

  • Equilibration: Place the vials in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (e.g., 24-48 hours) to reach equilibrium.

  • Sample Collection: Withdraw a sample from each vial and immediately filter it through a 0.22 µm syringe filter to remove undissolved solids.

  • Analysis: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated monolayer.

  • Monolayer Integrity Check: Measure the TEER of the monolayers to ensure integrity. Only use monolayers with TEER values within the acceptable range for your laboratory.

  • Transport Experiment (Apical to Basolateral): a. Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution). b. Add the test compound solution (in transport buffer) to the apical (A) side and fresh transport buffer to the basolateral (B) side. c. Incubate at 37°C with gentle shaking. d. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace the volume with fresh buffer.

  • Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS or another sensitive analytical method.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

Visualizations

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: In Vivo Testing A Physicochemical Characterization (Solubility, pKa, logP) B Provisional BCS Classification A->B C Identify Bioavailability Barriers B->C D Select Enhancement Strategies (e.g., Formulation, Particle Size) C->D E Formulation Development D->E F In Vitro Screening (Dissolution, Permeability) E->F G Optimization F->G H Preclinical Pharmacokinetic Studies (Rodent) G->H I Data Analysis (Bioavailability F%) H->I

Caption: Workflow for improving oral bioavailability.

G SEDDS SEDDS Formulation (Drug in Oil/Surfactant/Co-surfactant) GI_Fluid GI Fluids (Aqueous Environment) SEDDS->GI_Fluid Dispersion Emulsion Fine o/w Micro/Nanoemulsion (Drug Solubilized in Droplets) GI_Fluid->Emulsion Self-Emulsification Absorption Absorption Across Intestinal Epithelium Emulsion->Absorption Enhanced Drug Concentration Gradient G Start Low Oral Bioavailability Observed in PK Study Solubility Is Aqueous Solubility < 10 µg/mL? Start->Solubility Permeability Is Caco-2 Papp < 1 x 10^-6 cm/s? Solubility->Permeability No Sol_Strat Implement Solubility Enhancement Strategy (e.g., Solid Dispersion, SEDDS) Solubility->Sol_Strat Yes Metabolism High First-Pass Metabolism Suspected? Permeability->Metabolism No Perm_Strat Implement Permeability Enhancement Strategy (e.g., Permeation Enhancer) Permeability->Perm_Strat Yes Both_Strat Implement Both Solubility & Permeability Enhancement Metabolism->Both_Strat No Met_Strat Consider Prodrug Approach or Metabolic Enzyme Inhibition Metabolism->Met_Strat Yes Sol_Strat->Permeability Perm_Strat->Metabolism

References

Technical Support Center: Troubleshooting Cellular Assays with Indole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing indole-based kinase inhibitors, with a specific focus on compounds targeting the JAK-STAT pathway, such as 1-(5-Fluoropyrimidin-2-yl)indoline derivatives and the well-characterized inhibitor AZD1480.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed to address common issues encountered during cellular assays.

1. Compound Solubility and Stability

  • Question: My indole-based inhibitor is precipitating in the cell culture medium. How can I improve its solubility?

  • Answer: Indole-containing compounds can exhibit poor aqueous solubility.[1][2] Here are several strategies to address this:

    • Solvent Choice: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[3] Ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4][5]

    • Sonication: Briefly sonicate the stock solution to aid dissolution.

    • Pre-warming Medium: Warm the cell culture medium to 37°C before adding the compound. For particularly insoluble compounds, a three-step protocol involving pre-warmed fetal bovine serum may improve solubility.[3]

    • Regular Media Changes: Some compounds may degrade or precipitate over time in aqueous media. For long-term experiments, consider more frequent media changes with freshly prepared compound dilutions.[5]

  • Question: How can I check the stability of my compound in the cell culture medium?

  • Answer: You can assess compound stability using analytical methods like HPLC or LC-MS/MS to measure the concentration of the parent compound in the medium over time.[5] A simpler, albeit less precise, method is to visually inspect for precipitation at different time points under a microscope.

2. Inconsistent or Unexpected Assay Results

  • Question: I'm observing high variability in my cell viability (e.g., MTT, MTS) assay results. What could be the cause?

  • Answer: High variability in cell viability assays can stem from several factors:

    • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding and be consistent with your pipetting technique to achieve uniform cell distribution in the wells.

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.

    • Inconsistent Incubation Times: Adhere to a strict incubation schedule for both compound treatment and assay reagent addition.[4]

    • Improper Pipetting: Vigorous pipetting can dislodge adherent cells, leading to inaccurate results.[6] When adding or removing solutions, dispense liquids gently against the side of the well.

  • Question: My inhibitor shows high potency in a biochemical (enzymatic) assay but weak activity in my cellular assay. Why is there a discrepancy?

  • Answer: This is a common observation in drug discovery.[7][8] Several factors can contribute to this difference:

    • Cellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Km of the kinase, whereas intracellular ATP levels are much higher (in the millimolar range).[8] High cellular ATP can outcompete ATP-competitive inhibitors, leading to reduced potency.

    • Cell Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.

    • Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively transport it out of the cell.

    • Plasma Protein Binding: If you are using high serum concentrations, the compound may bind to proteins in the serum, reducing its free and active concentration.

    • Off-Target Effects: In a cellular context, the compound might engage with other kinases or proteins, leading to complex downstream effects that differ from the isolated enzymatic inhibition.[9][10]

  • Question: I am not seeing the expected decrease in STAT phosphorylation after treating cells with my JAK2 inhibitor. What should I check?

  • Answer:

    • Stimulation Conditions: Ensure that the cells are properly stimulated with a cytokine (e.g., IL-6, TPO) to induce robust JAK-STAT signaling before or during inhibitor treatment.[11][12]

    • Time Course: The kinetics of STAT phosphorylation and dephosphorylation can be rapid. Perform a time-course experiment to identify the optimal time point to observe maximal inhibition.[13]

    • Inhibitor Concentration: The concentration of your inhibitor may be too low. Perform a dose-response experiment to determine the IC50 for STAT phosphorylation inhibition.

    • Cell Line Specificity: The expression levels and activation status of JAK kinases and STAT proteins can vary between cell lines. Confirm that your chosen cell line has an active JAK-STAT pathway that is sensitive to your inhibitor.

    • Antibody Quality: Verify the specificity and optimal dilution of your phospho-STAT and total-STAT antibodies for western blotting or flow cytometry.

3. Off-Target Effects and Cytotoxicity

  • Question: My compound is showing cytotoxicity at concentrations where I don't expect to see on-target effects. What could be happening?

  • Answer:

    • Off-Target Kinase Inhibition: Many kinase inhibitors, especially those with a pyrimidine scaffold, can inhibit other kinases with varying potency.[14][15] This can lead to unexpected biological effects and toxicity.[10][16] Consider profiling your compound against a panel of kinases to identify potential off-targets.

    • Non-Kinase Off-Targets: Kinase inhibitors can also bind to and inhibit non-kinase proteins, which can contribute to their cellular effects.[17]

    • Compound Purity: Impurities in your compound preparation could be cytotoxic. Ensure the purity of your compound using analytical methods.

    • Cell Line Sensitivity: Different cell lines can have varying sensitivities to the same compound due to differences in their genetic background and expression of drug transporters.

Quantitative Data Summary

The following tables summarize key quantitative data for the representative JAK2 inhibitor, AZD1480, in various cellular assays.

Table 1: In Vitro IC50 Values for AZD1480

Target/AssayCell LineIC50 (nM)Reference
Enzymatic Assays
JAK1-1.3[18]
JAK2-< 0.4[18]
JAK3-> 1000[19]
TYK2-> 1000[19]
Cellular Assays
STAT5 PhosphorylationTEL-Jak246[20]
Cell Proliferation (GI50)TEL-Jak260[20]
Cell Viability (EC50)KCNR (Neuroblastoma)~500[11]
Cell Viability (EC50)SY5Y (Neuroblastoma)~500[11]
Cell Viability (EC50)Rh18 (Rhabdomyosarcoma)~2500[11]
Cell Viability (EC50)TC32 (Ewing Sarcoma)> 2500[11]

Table 2: Antiproliferative Activity of AZD1480 in Various Cell Lines

Cell LineCell TypeGI50Reference
HELHuman Erythroleukemia (JAK2 V617F)Potent Inhibition[18]
UKE-1Human Myeloid Leukemia (JAK2 V617F)Potent Inhibition[21]
SET2Human Megakaryoblastic Leukemia (JAK2 V617F)Potent Inhibition[21]
Ba/F3-EpoR-JAK2 V617FMurine Pro-B CellsPotent Inhibition[21]
MDA-MB-468Human Breast Cancer (STAT3 overexpression)5.87 µM[18]

Experimental Protocols & Methodologies

1. Cell Viability Assay (MTS/MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the indole-based inhibitor from a DMSO stock. The final DMSO concentration in the wells should be consistent and non-toxic (e.g., <0.5%).

  • Treatment: Remove the old medium and add fresh medium containing the desired concentrations of the inhibitor or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[11][19]

  • Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50/GI50 values using appropriate software.

2. Western Blot for STAT Phosphorylation

  • Cell Culture and Starvation: Culture cells to 70-80% confluency. For cytokine stimulation experiments, serum-starve the cells for 4-6 hours prior to the experiment.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the inhibitor or vehicle control for a specified time (e.g., 1-2 hours).

  • Cytokine Stimulation: Stimulate the cells with a cytokine (e.g., IL-6 at 10 ng/ml) for a short period (e.g., 15-30 minutes).[11]

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-STAT (e.g., p-STAT3 Tyr705) and total STAT3, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-STAT signal to the total STAT signal.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK2 JAK2 Cytokine Receptor->JAK2 Activates Cytokine Cytokine Cytokine->Cytokine Receptor Binds p-JAK2 JAK2-P JAK2->p-JAK2 Autophosphorylation STAT STAT p-JAK2->STAT Phosphorylates p-STAT STAT-P STAT->p-STAT p-STAT Dimer STAT-P Dimer p-STAT->p-STAT Dimer Dimerizes Gene Transcription Gene Transcription p-STAT Dimer->Gene Transcription Translocates & Activates Inhibitor Indole-based Inhibitor Inhibitor->p-JAK2 Inhibits

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of indole-based kinase inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Treatment 3. Cell Treatment (Incubate with compound) Cell_Culture->Treatment Compound_Prep 2. Compound Preparation (Serial Dilutions) Compound_Prep->Treatment Viability_Assay 4a. Cell Viability Assay (e.g., MTS, MTT) Treatment->Viability_Assay Phosphorylation_Assay 4b. Phosphorylation Assay (e.g., Western Blot) Treatment->Phosphorylation_Assay Data_Acquisition 5. Data Acquisition (Plate Reader / Imager) Viability_Assay->Data_Acquisition Phosphorylation_Assay->Data_Acquisition Data_Analysis 6. Data Analysis (IC50 / Inhibition %) Data_Acquisition->Data_Analysis Interpretation 7. Interpretation of Results Data_Analysis->Interpretation

Caption: General experimental workflow for testing indole-based kinase inhibitors in cellular assays.

References

1-(5-Fluoropyrimidin-2-yl)indoline off-target effects mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for novel kinase inhibitors. This guide provides researchers, scientists, and drug development professionals with essential information for anticipating and mitigating potential off-target effects of investigational compounds such as 1-(5-Fluoropyrimidin-2-yl)indoline. Given the limited specific data on this particular compound, this resource focuses on the broader class of pyrimidine and indoline-containing kinase inhibitors, offering generalizable troubleshooting advice and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary targets and off-targets for a compound like this compound?

A1: The chemical structure, containing a 5-fluoropyrimidine moiety, strongly suggests that this compound is designed as a kinase inhibitor, likely targeting the ATP-binding pocket. The indole scaffold is also a common feature in kinase inhibitors and can contribute to binding affinity and selectivity.[1][2][3] Potential off-targets are numerous and can include other kinases with similar ATP-binding site conformations. It is crucial to experimentally determine the precise on- and off-target profile.

Q2: How can I predict potential off-target effects of my compound in silico?

A2: Before beginning wet-lab experiments, computational methods can provide valuable insights into potential off-target interactions. Several in silico approaches can be used, such as ligand-based and structure-based virtual screening. Tools like BLAST for sequence alignment and various commercial and open-source platforms can screen your compound against databases of known kinase structures to predict binding affinities.[4] These predictions can help prioritize experimental validation.

Q3: What is the first experimental step to identify off-targets?

A3: A broad in vitro kinase screen is the recommended first step. This typically involves testing the compound against a large panel of purified kinases (e.g., a kinome scan) to measure its binding affinity or inhibitory activity.[5] This provides a comprehensive overview of the compound's selectivity profile and identifies a list of potential off-target "hits" for further investigation.

Q4: My compound shows activity against several kinases in a kinome screen. How do I know which off-targets are relevant in a cellular context?

A4: Not all in vitro off-targets are relevant in a cellular environment. To validate these hits, you should perform cell-based assays. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement within intact cells. Additionally, western blotting can be used to assess the phosphorylation status of downstream substrates of the identified off-target kinases to see if they are functionally inhibited in cells.

Q5: I've observed a cellular phenotype that doesn't seem to be explained by the intended on-target inhibition. How can I troubleshoot this?

A5: This is a common indication of a significant off-target effect.

  • Review your kinome scan data: Are there potent off-targets that could explain the phenotype?

  • Perform a dose-response analysis: Compare the concentration at which the phenotype is observed with the IC50 values for your on-target and off-target kinases. A significant discrepancy may point towards an off-target effect.

  • Use a structurally distinct inhibitor: If another inhibitor for your primary target is available, see if it recapitulates the same phenotype. If not, an off-target of your original compound is likely responsible.

  • Employ genetic approaches: Using techniques like CRISPR/Cas9 to knock out the intended target can help differentiate on-target from off-target effects.[6] If the phenotype persists in the knockout cells when treated with your compound, it is unequivocally an off-target effect.

Q6: How can I mitigate the off-target effects of my compound?

A6: Mitigating off-target effects can be approached in several ways:

  • Chemical Modification: Medicinal chemistry efforts can be employed to design analogs of your compound with improved selectivity.

  • Dose Optimization: Use the lowest concentration of the compound that elicits the desired on-target effect to minimize engagement of lower-affinity off-targets.

  • Use of Orthogonal Probes: In preclinical studies, using two structurally unrelated inhibitors of the same target can help confirm that the observed biological effects are indeed due to on-target inhibition.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent results between in vitro and cellular assays 1. Poor cell permeability of the compound.2. The compound is an efflux pump substrate.3. The off-target is not expressed in the cell line used.1. Perform a cell permeability assay.2. Test for efflux pump interaction.3. Verify target expression levels via western blot or qPCR.
High cellular toxicity at concentrations needed for on-target inhibition 1. Potent inhibition of a critical off-target kinase.2. Non-specific cytotoxicity.1. Cross-reference kinome scan data with known essential kinases.2. Perform a general cytotoxicity assay (e.g., membrane integrity).
Unexpected activation of a signaling pathway Retroactivity or feedback loops in the signaling network.[8][9]Map the signaling pathway of your target and known off-targets to identify potential feedback mechanisms. This can be a complex systems biology question.

Quantitative Data Summary

Table 1: Hypothetical Kinome Profiling Data for this compound

This table presents a sample of what a kinome scan result might look like, highlighting both on-target and potential off-target interactions.

Kinase Target Binding Affinity (Kd, nM) % Inhibition @ 1 µM Notes
Primary Target Kinase (PTK) 15 98% On-target
Off-Target Kinase 1 (OTK1)8585%High-confidence off-target
Off-Target Kinase 2 (OTK2)25060%Moderate-confidence off-target
Off-Target Kinase 3 (OTK3)1,20025%Low-confidence off-target
Off-Target Kinase 4 (OTK4)>10,000<5%No significant interaction

Table 2: Cellular Potency Comparison

This table compares the potency of the compound for its intended target versus a confirmed off-target in a cellular context.

Assay On-Target (PTK) Off-Target (OTK1)
Target Engagement (CETSA EC50) 30 nM200 nM
Downstream Signaling Inhibition (IC50) 50 nM500 nM
Cell Viability (EC50) 1 µM1 µM

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

This protocol outlines a general procedure for assessing the selectivity of a novel kinase inhibitor.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series to achieve final assay concentrations.

  • Kinase Panel Selection: Choose a commercial kinase profiling service that offers a broad panel of purified human kinases (e.g., >400 kinases).

  • Binding Assay: The service will typically perform a competition binding assay where the test compound competes with a known fluorescent or radiolabeled ligand for binding to the kinase active site.

  • Data Analysis: The results are usually provided as the percentage of inhibition at a given concentration or as a dissociation constant (Kd) for each kinase.

  • Hit Identification: Identify "hits" as kinases that show significant inhibition (e.g., >80% at 1 µM) for further validation.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol determines if the compound binds to its target in intact cells.

  • Cell Culture: Grow the cells of interest to ~80% confluency.

  • Compound Treatment: Treat cells with the compound at various concentrations for 1 hour. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Extraction: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the amount of the target protein remaining in the soluble fraction by western blotting.

  • Data Analysis: A positive result is indicated by a thermal stabilization of the target protein in the presence of the compound, meaning it remains soluble at higher temperatures compared to the control.

Visualizations

G cluster_workflow Experimental Workflow for Off-Target Identification A In Silico Prediction B Broad In Vitro Kinome Screen A->B C Identify Potential Off-Targets B->C D Cellular Target Engagement (e.g., CETSA) C->D E Downstream Signaling Analysis (Western Blot) C->E G Validate Off-Target Relevance D->G E->G F Phenotypic Assays (e.g., Viability, Migration) I Unexplained Phenotype? F->I H Mitigation Strategy (e.g., Dose-Response, Analogs) G->H I->C Re-evaluate Off-Targets I->F Use Orthogonal Controls

Caption: Workflow for identifying and validating off-target effects.

G cluster_pathway Hypothetical Signaling Pathway Compound This compound PTK Primary Target Kinase (PTK) Compound->PTK Inhibits OTK1 Off-Target Kinase 1 (OTK1) Compound->OTK1 Inhibits (weaker) Substrate_A Substrate A PTK->Substrate_A Phosphorylates Substrate_B Substrate B OTK1->Substrate_B Phosphorylates Desired_Effect Desired Cellular Effect Substrate_A->Desired_Effect Undesired_Effect Undesired Side Effect Substrate_B->Undesired_Effect

Caption: On-target vs. off-target signaling pathways.

G cluster_troubleshooting Troubleshooting Unexpected Phenotypes Start Unexpected Phenotype Observed Q1 Does phenotype correlate with on-target IC50? Start->Q1 A1_Yes Likely on-target, investigate downstream signaling Q1->A1_Yes Yes A1_No Likely off-target Q1->A1_No No Q2 Does an orthogonal inhibitor cause the same phenotype? A1_No->Q2 A2_Yes Re-evaluate on-target hypothesis Q2->A2_Yes Yes A2_No Confirmed off-target effect Q2->A2_No No Action Identify responsible off-target via proteomics or focused screening A2_No->Action

Caption: Decision tree for troubleshooting unexpected results.

References

Technical Support Center: Refinement of In Vivo Dosage for Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the in vivo dosage of a novel small molecule inhibitor?

The initial step is typically to conduct a Maximum Tolerated Dose (MTD) study. The MTD is the highest dose of a drug that can be administered to a test animal model without causing unacceptable toxicity. This study helps to establish a safe dose range for subsequent efficacy studies.

Q2: How do I select the starting dose for an MTD study?

The starting dose for an MTD study is often extrapolated from in vitro data. A common practice is to start at a dose that is expected to produce a plasma concentration several-fold higher than the in vitro IC50 or EC50 value. Allometric scaling from in vitro data or data from similar compounds can also be used to estimate a starting dose.

Q3: What are the key parameters to monitor during an MTD study?

Key parameters to monitor include:

  • Clinical Observations: Daily monitoring of animal health, including changes in weight, behavior, posture, and grooming.

  • Mortality and Morbidity: Recording the incidence of any adverse events.

  • Hematology and Clinical Chemistry: Blood analysis at the end of the study to assess organ function (e.g., liver, kidney).

  • Histopathology: Microscopic examination of tissues to identify any drug-induced pathologies.

Q4: Once the MTD is established, how do I determine the optimal biological dose for efficacy studies?

The optimal biological dose is determined through dose-response studies in a relevant disease model (e.g., a tumor xenograft model for an anti-cancer agent). Several dose levels below the MTD are typically evaluated for their therapeutic effect. Pharmacodynamic (PD) markers should be assessed to correlate the dose with target engagement and downstream biological effects.

Q5: What are common formulation challenges for novel small molecule inhibitors and how can they be addressed?

Many novel small molecules have poor aqueous solubility. Common formulation strategies to address this include:

  • Co-solvents: Using a mixture of solvents, such as DMSO, ethanol, and polyethylene glycol (PEG), to dissolve the compound.

  • Surfactants: Employing surfactants like Tween 80 or Cremophor EL to increase solubility and stability.

  • Cyclodextrins: Using cyclodextrins to form inclusion complexes with the drug, enhancing its solubility. It is crucial to test the vehicle formulation for toxicity in a control group of animals.

Troubleshooting Guide

Issue 1: High variability in efficacy data between animals in the same dose group.

  • Question: Are you confident in the accuracy and consistency of your dosing?

    • Answer: Double-check your calculations for dose and formulation concentration. Ensure that the formulation is homogenous and that the compound has not precipitated. Use precise administration techniques (e.g., calibrated oral gavage needles, consistent injection volumes).

  • Question: Could there be differences in drug metabolism between individual animals?

    • Answer: While some inter-animal variability is expected, significant differences may warrant an investigation into the pharmacokinetic (PK) profile of the compound. Consider performing a pilot PK study to assess variability in drug absorption and clearance.

Issue 2: Lack of in vivo efficacy despite potent in vitro activity.

  • Question: Is the compound reaching its target in vivo?

    • Answer: Conduct a pharmacokinetic (PK) study to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Poor bioavailability or rapid clearance can prevent the compound from reaching therapeutic concentrations.

  • Question: Is the compound engaging its target at the administered dose?

    • Answer: Perform a pharmacodynamic (PD) study. This involves collecting tissue samples (e.g., tumor, relevant organs) at various time points after dosing and measuring a biomarker of target engagement (e.g., phosphorylation status of a downstream protein).

Issue 3: Unexpected toxicity at doses predicted to be safe.

  • Question: Is the toxicity related to the compound or the vehicle?

    • Answer: Always include a vehicle-only control group in your studies to rule out toxicity from the formulation excipients.

  • Question: Could there be off-target effects?

    • Answer: In vitro kinase profiling against a broad panel of kinases can help identify potential off-target activities that may be responsible for in vivo toxicity.

Data Presentation

Table 1: Example of a Maximum Tolerated Dose (MTD) Study Summary

Dose Group (mg/kg)Number of AnimalsMean Body Weight Change (%)Clinical Signs of ToxicityMortality
Vehicle Control5+5.2None0/5
105+4.8None0/5
305+1.5Mild lethargy0/5
1005-8.7Significant lethargy, ruffled fur1/5
3005-15.3Severe lethargy, ataxia3/5

Based on this hypothetical data, the MTD might be estimated to be around 30 mg/kg.

Table 2: Example of a Dose-Response Efficacy and Pharmacodynamic (PD) Study in a Xenograft Model

Dose Group (mg/kg)Mean Tumor Growth Inhibition (%)Mean p-STAT3 Inhibition in Tumor (%) (4h post-dose)
Vehicle Control00
52540
156075
30 (MTD)8592

This data suggests a dose-dependent anti-tumor effect that correlates with the inhibition of a key pharmacodynamic marker.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Select a relevant rodent species (e.g., BALB/c mice), typically 6-8 weeks old.

  • Group Allocation: Randomly assign animals to several dose groups (e.g., vehicle control, and 4-5 escalating dose levels of the test compound). A typical group size is 3-5 animals.

  • Formulation: Prepare the test compound in a suitable vehicle. Ensure the formulation is sterile if administered parenterally.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for a set period (e.g., 7-14 days).

  • Monitoring:

    • Record body weight and clinical observations daily.

    • Monitor for any signs of toxicity, such as changes in appearance, behavior, or activity levels.

    • Euthanize animals that reach pre-defined humane endpoints.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

  • Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity or more than 10% body weight loss.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

  • Cell Culture and Implantation: Culture a relevant cancer cell line and implant the cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers regularly (e.g., 2-3 times per week).

  • Group Allocation and Treatment: Randomize animals into treatment groups (vehicle control and several dose levels of the test compound below the MTD). Begin dosing as per the selected schedule.

  • Efficacy Assessment: Continue monitoring tumor volume and body weight throughout the study.

  • Pharmacodynamic (PD) Analysis (Satellite Group): For PD analysis, a separate group of tumor-bearing animals (a "satellite" group) can be treated with a single dose of the compound. At specified time points after dosing (e.g., 2, 4, 8, 24 hours), tumors are harvested to assess the level of target modulation (e.g., by Western blot, ELISA, or immunohistochemistry).

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Correlate the efficacy data with the PD data to establish a dose-response relationship.

Visualizations

G cluster_0 In Vitro Characterization cluster_1 In Vivo Dosage Refinement Workflow A Potency (IC50/EC50) D Formulation Development A->D B Selectivity Profiling E Maximum Tolerated Dose (MTD) Study B->E C In Vitro ADME F Pharmacokinetic (PK) Study C->F D->E E->F G Pharmacodynamic (PD) Study F->G H Efficacy Study in Disease Model G->H I Optimal Biological Dose Selection H->I

Caption: Workflow for In Vivo Dosage Refinement.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Inhibitor Novel Kinase Inhibitor Inhibitor->JAK Inhibits

Caption: Example Signaling Pathway (JAK/STAT) Inhibition.

G Start No In Vivo Efficacy Q1 Is the compound soluble and stable in the formulation? Start->Q1 Sol1 Reformulate the compound. Test vehicle for toxicity. Q1->Sol1 No Q2 Does the compound have adequate bioavailability? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Conduct a PK study. Consider alternative routes of administration. Q2->Sol2 No Q3 Is there evidence of target engagement in vivo? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Conduct a PD study. Measure target modulation in relevant tissue. Q3->Sol3 No End Re-evaluate in vitro data or consider alternative scaffolds. Q3->End Yes A3_Yes Yes A3_No No

Caption: Troubleshooting In Vivo Efficacy Issues.

Technical Support Center: Synthesis of 1-(5-Fluoropyrimidin-2-yl)indoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 1-(5-Fluoropyrimidin-2-yl)indoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of indoline with a 2-halo-5-fluoropyrimidine, typically 2-chloro-5-fluoropyrimidine.

Q2: What are the critical starting materials and how can their quality impact the synthesis?

A2: The key starting materials are indoline and 2-chloro-5-fluoropyrimidine. The purity of both reagents is crucial for a successful and high-yielding reaction.

  • Indoline: Can be prone to oxidation, leading to the formation of indole and other colored impurities. It is recommended to use freshly distilled or high-purity indoline for the reaction.

  • 2-Chloro-5-fluoropyrimidine: The quality of this reagent can vary between suppliers. Impurities from its synthesis, such as isomers or residual starting materials, can lead to side reactions and complicate purification of the final product.

Q3: What are the typical challenges encountered during the scale-up of this synthesis?

A3: Common scale-up issues include:

  • Reaction Exotherms: The Buchwald-Hartwig amination can be exothermic, requiring careful temperature control, especially during large-scale production.

  • Product Purification: The final product can be challenging to purify due to the presence of structurally similar impurities and residual palladium catalyst.

  • Catalyst Activity and Loading: Maintaining consistent catalyst activity and optimizing the catalyst loading for cost-effectiveness on a large scale is a significant consideration.

  • Impurity Profile: The formation of byproducts can increase at a larger scale, necessitating robust analytical methods for their detection and control.

Troubleshooting Guides

Problem 1: Low or Inconsistent Yield
Potential Cause Troubleshooting Step Expected Outcome
Poor quality of starting materials Analyze the purity of indoline and 2-chloro-5-fluoropyrimidine by NMR and GC-MS. Purify indoline by distillation if necessary.Use of high-purity starting materials should lead to a cleaner reaction profile and improved yield.
Inactive Palladium Catalyst Use a pre-catalyst or ensure the active Pd(0) species is generated effectively in situ. Consider using a different generation Buchwald precatalyst.An active catalyst will drive the reaction to completion, increasing the yield.
Suboptimal Reaction Temperature Monitor the internal reaction temperature closely. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can lead to catalyst decomposition and side product formation.Maintaining the optimal temperature will ensure a complete reaction with minimal byproduct formation.
Inappropriate Base The choice and amount of base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide or LHMDS are commonly used. Ensure the base is fresh and added under inert conditions.The correct base will facilitate the catalytic cycle without causing unwanted side reactions.
Problem 2: Difficult Purification and Impurity Removal
Potential Cause Troubleshooting Step Expected Outcome
Residual Palladium Catalyst Treat the crude product with a palladium scavenger, such as trimercaptotriazine (TMT), or perform a filtration through a pad of activated carbon and Celite®.Significant reduction of palladium levels in the final product.
Formation of Homocoupled Products Optimize the reaction stoichiometry and catalyst system. Using ligands like RuPhos or BrettPhos can sometimes minimize homocoupling.A cleaner crude product with lower levels of homocoupled impurities.
Presence of Unreacted Starting Materials Ensure the reaction goes to completion by monitoring with HPLC or TLC. If necessary, adjust the stoichiometry of the limiting reagent.Complete consumption of starting materials will simplify the purification process.
Formation of Oxidized Impurities Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup to prevent oxidation of indoline and the final product.A product with improved color and purity profile.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Indoline (1.0 eq)

  • 2-Chloro-5-fluoropyrimidine (1.05 eq)

  • Palladium(II) acetate (0.01 eq)

  • Xantphos (0.015 eq)

  • Cesium carbonate (2.0 eq)

  • Toluene (10 vol)

Procedure:

  • To a clean, dry, and inerted reactor, add palladium(II) acetate, Xantphos, and cesium carbonate.

  • Add toluene and stir the mixture for 15 minutes at room temperature.

  • Add indoline to the mixture.

  • Slowly add a solution of 2-chloro-5-fluoropyrimidine in toluene to the reactor, maintaining the internal temperature below 30 °C.

  • Heat the reaction mixture to 90-100 °C and monitor the reaction progress by HPLC until the consumption of the limiting starting material is complete (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the filter cake with toluene.

  • Concentrate the combined filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound

Materials:

  • Crude this compound

  • Heptane

  • Ethyl acetate

  • Silica gel

Procedure:

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

  • Adsorb the crude product onto a small amount of silica gel.

  • Perform column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane (e.g., 5% to 20% ethyl acetate).

  • Combine the fractions containing the pure product, as determined by TLC or HPLC.

  • Concentrate the pure fractions under reduced pressure to yield this compound as a solid.

  • Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water or isopropanol.

Data Presentation

Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination

ParameterCondition ACondition BCondition C
Catalyst Pd₂(dba)₃Pd(OAc)₂BrettPhos Precatalyst
Ligand XantphosRuPhosNone
Base Cs₂CO₃NaOtBuLHMDS
Solvent TolueneDioxaneTHF
Temperature 100 °C80 °C65 °C
Typical Yield 85-95%80-90%90-98%

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_workup Workup & Purification cluster_product Final Product Indoline Indoline Reaction Pd-Catalyzed Coupling Indoline->Reaction Pyrimidine 2-Chloro-5-fluoropyrimidine Pyrimidine->Reaction Filtration Filtration Reaction->Filtration Crude Mixture Concentration Concentration Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Start Low Yield Issue Check_Purity Check Starting Material Purity Start->Check_Purity Check_Catalyst Evaluate Catalyst Activity Start->Check_Catalyst Check_Conditions Verify Reaction Conditions Start->Check_Conditions Purify_Reactants Purify/Replace Starting Materials Check_Purity->Purify_Reactants Impure New_Catalyst Use Fresh/Alternative Catalyst Check_Catalyst->New_Catalyst Inactive Optimize_Conditions Optimize T, Time, Base Check_Conditions->Optimize_Conditions Suboptimal Success Yield Improved Purify_Reactants->Success New_Catalyst->Success Optimize_Conditions->Success

Caption: Logical troubleshooting guide for addressing low reaction yield.

Impurity_Formation cluster_impurities Potential Side Reactions Reactants Indoline + 2-Chloro-5-fluoropyrimidine Oxidation Indoline Oxidation (forms Indole) Reactants->Oxidation Air Exposure Homo_Coupling Pyrimidine Homocoupling Reactants->Homo_Coupling Catalyst Decomposition Di_Substitution Double Addition to Pyrimidine (less common) Reactants->Di_Substitution Harsh Conditions Desired_Reaction Buchwald-Hartwig Amination Reactants->Desired_Reaction Product This compound Desired_Reaction->Product

Caption: Potential impurity formation pathways in the synthesis.

Technical Support Center: 1-(5-Fluoropyrimidin-2-yl)indoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to enhance the potency of 1-(5-Fluoropyrimidin-2-yl)indoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound derivatives?

A1: Derivatives of this class are typically designed as protein kinase inhibitors.[1][2][3] The 5-fluoropyrimidine ring is a common feature in molecules that target the ATP-binding pocket of kinases. Depending on the substitutions on the indoline core, these compounds can be tailored to inhibit specific kinases involved in various signaling pathways, such as those related to cell proliferation and immune responses.[1][2][4] For example, similar structures have been developed as selective TYK2 inhibitors, which are involved in cytokine signaling.[4]

Q2: We are observing low potency (high IC50 values) in our initial biochemical assays. What are the common first steps to address this?

A2: Low initial potency is a common challenge in early drug discovery.[5] Consider the following troubleshooting steps:

  • Confirm Compound Integrity: Verify the purity and chemical structure of your synthesized derivative using analytical techniques like NMR and mass spectrometry. Impurities can interfere with the assay.[6]

  • Re-evaluate Assay Conditions: Biochemical kinase assays are sensitive to various parameters.[7][8] Ensure that the concentrations of ATP, substrate, and enzyme are optimized. Substrate depletion or product inhibition can affect the results.[8] It's also crucial to check the pH, ionic strength, and DMSO concentration, as these can impact kinase activity.[8]

  • Assess Target Engagement: Use biophysical methods like Thermal Shift Assays (TSA) or Surface Plasmon Resonance (SPR) to confirm that your compound is physically binding to the target kinase. A lack of binding will result in no measurable inhibition.

  • Initiate Structure-Activity Relationship (SAR) Studies: If the compound binds but with low affinity, the next step is to synthesize and test a small number of analogs to explore the SAR.[9][10] This involves making systematic modifications to the indoline scaffold to identify key chemical features that enhance potency.[10]

Q3: Our compound shows good potency in biochemical assays but loses significant activity in cell-based assays. What could be the cause?

A3: A drop in potency between biochemical and cellular assays is a frequent observation.[5] Several factors can contribute to this:

  • Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target. Consider assessing the compound's physicochemical properties, such as lipophilicity (LogP) and polar surface area (PSA).

  • Metabolic Instability: The compound may be rapidly metabolized by enzymes within the cell. Conducting a microsomal stability assay can provide insights into the metabolic fate of your derivative.[11] A short half-life in liver microsomes can indicate rapid clearance.[4]

  • Efflux by Transporters: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching the necessary concentration to inhibit the target.

  • High Protein Binding: The compound might bind extensively to plasma proteins in the cell culture medium, reducing the free concentration available to interact with the target kinase.[4]

Q4: How can we rationally design the next generation of derivatives to improve potency?

A4: Rational design to enhance potency should be guided by Structure-Activity Relationship (SAR) studies.[10] Based on published data for similar indole and indoline kinase inhibitors, consider the following strategies:

  • Explore Substitutions on the Indoline Ring: Modifications at the 5- and 6-positions of the indoline ring can significantly impact activity. For example, introducing small electron-withdrawing or -donating groups can alter the electronic properties and binding interactions.[1]

  • Modify Linkers and Side Chains: If your derivative has a linker region, altering its length, rigidity, or polarity can optimize the orientation of the molecule in the kinase binding pocket.[12]

  • Utilize Computational Modeling: Molecular docking studies can help visualize how your derivatives fit into the ATP-binding site of the target kinase.[4][13] This can provide hypotheses for modifications that could form additional hydrogen bonds or hydrophobic interactions with key residues, thereby increasing binding affinity and potency.[13][14]

Troubleshooting Guides

Guide 1: Inconsistent Results in Kinase Inhibition Assays
Symptom Potential Cause Suggested Solution
High variability between replicate wells.Pipetting errors or poor mixing.Use calibrated pipettes. Ensure thorough mixing of reagents before and after addition to the assay plate.
Assay signal is weak or has a low signal-to-background ratio.Suboptimal reagent concentrations.Optimize the concentrations of enzyme, substrate, and ATP through matrix experiments to find conditions that yield a robust signal.[7]
Inappropriate assay technology.For some kinases, certain assay formats (e.g., fluorescence polarization) may be more sensitive than others (e.g., absorbance).[8] Consider trying an alternative detection method like TR-FRET or a luminescence-based assay.[8][15]
Potency of a known reference inhibitor is not within the expected range.Degradation of reagents.Prepare fresh ATP and enzyme solutions. Ensure proper storage of all assay components.
Incorrect buffer composition.Verify the pH and salt concentrations of the assay buffer, as these can significantly affect enzyme activity.[8]
Guide 2: Addressing Poor Drug-like Properties
Symptom Potential Cause Suggested Solution
Compound precipitates out of solution during the assay.Low aqueous solubility.Reduce the final DMSO concentration if possible.[8] For future derivatives, consider adding polar functional groups (e.g., amines, hydroxyls) to improve solubility.
High metabolic clearance observed in microsomal stability assays.Presence of metabolically labile groups.Identify the sites of metabolism (metabolite ID studies) and block these positions on the molecule with groups that are more resistant to enzymatic degradation (e.g., replacing a metabolically active C-H bond with a C-F bond).
Potency is high, but the compound is toxic to cells at similar concentrations.Off-target activity or non-specific cytotoxicity.Profile the compound against a panel of other kinases to assess its selectivity.[16] A lack of selectivity is a common cause of toxicity.[5] Reduce the lipophilicity of the compound, as highly lipophilic molecules are often associated with non-specific toxicity.

Data Presentation

Table 1: Example Structure-Activity Relationship (SAR) Data for Indoline Derivatives

The following table summarizes hypothetical potency data for a series of this compound derivatives targeting Kinase X. This illustrates how systematic modifications can influence inhibitory activity.

Compound IDR1 Group (Indoline N-position)R2 Group (Indoline 5-position)Kinase X IC50 (nM)Cell Proliferation GI50 (nM)
LEAD-01 -H-H850>10,000
MOD-02 -CH3-H6208,500
MOD-03 -H-Cl3104,200
MOD-04 -H-OCH3750>10,000
MOD-05 -CH3-Cl45 280
MOD-06 -H-SO2NH21501,100

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. GI50: The concentration of a compound required to inhibit cell growth by 50%.

Experimental Protocols

Protocol 1: General Biochemical Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general method for determining the IC50 value of a test compound against a protein kinase using an ADP-Glo™ or similar luminescence-based assay that measures ATP consumption.

Materials:

  • Purified protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP solution

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds dissolved in 100% DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well assay plates

Procedure:

  • Compound Preparation: Create a serial dilution of the test compound in 100% DMSO. Typically, an 11-point, 3-fold dilution series is prepared.

  • Reaction Setup: a. Add 5 µL of kinase buffer containing the protein kinase to each well of the assay plate. b. Add 1 µL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells. c. Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction: a. Start the reaction by adding 5 µL of a solution containing both the substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase. b. Incubate the plate at 30°C for 60 minutes.[16] The incubation time may need optimization.

  • Terminate Reaction and Detect ADP: a. Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to all wells. This reagent depletes the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction. d. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. Normalize the data using the controls (0% inhibition for DMSO-only wells, 100% inhibition for wells with no enzyme). b. Plot the normalized percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

Signaling Pathway

TYK2_Signaling_Pathway cluster_receptor Receptor Complex Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor (IL-12R, IL-23R) Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT TYK2->STAT Phosphorylates JAK2->STAT pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Inhibitor 1-(5-Fluoropyrimidin-2-yl) indoline derivative Inhibitor->TYK2 Inhibits ATP Binding

Caption: Simplified TYK2-STAT signaling pathway inhibited by a this compound derivative.

Experimental Workflow

Experimental_Workflow Synthesis Derivative Synthesis & Purification BiochemAssay Biochemical Assay (Kinase IC50) Synthesis->BiochemAssay PotencyCheck Potent? (IC50 < 100 nM) BiochemAssay->PotencyCheck SAR SAR Analysis & Redesign PotencyCheck->SAR No CellAssay Cell-based Assay (Proliferation GI50) PotencyCheck->CellAssay Yes SAR->Synthesis CellPotencyCheck Potent in Cells? CellAssay->CellPotencyCheck CellPotencyCheck->SAR No ADME ADME/Tox Assays (Solubility, Stability) CellPotencyCheck->ADME Yes LeadOpt Lead Optimization ADME->LeadOpt

Caption: Iterative workflow for enhancing the potency of kinase inhibitors.

Structure-Activity Relationship (SAR)

SAR_Logic cluster_mods Structural Modifications cluster_outcomes Predicted Outcomes Core Core Scaffold 1-(Pyrimidin-2-yl)indoline R1 Position R1: Add H-bond acceptor R2 Position R2: Increase hydrophobicity R3 Position R3: Improve solubility Potency Increased Potency R1->Potency Enhances binding Selectivity Improved Selectivity R2->Selectivity Fits unique pocket PK Better PK Properties R3->PK Reduces precipitation Potency->Selectivity Selectivity->PK

Caption: Logical relationships in a Structure-Activity Relationship (SAR) study.

References

Validation & Comparative

Validation of 1-(5-Fluoropyrimidin-2-yl)indoline as a RORc Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of 1-(5-Fluoropyrimidin-2-yl)indoline as a novel inhibitor of Retinoic acid receptor-related orphan receptor c (RORc). Due to the absence of publicly available data for this compound, this document serves as a template, presenting a hypothetical validation workflow. The performance of this novel compound is benchmarked against established RORc inhibitors, VTP-43742 and GSK2981278, using representative data from the public domain.

Introduction to RORc Inhibition

RORc, a nuclear receptor, is a key transcription factor in the differentiation of T helper 17 (Th17) cells.[1][2] Th17 cells are pivotal in the inflammatory response and are implicated in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. By producing pro-inflammatory cytokines such as Interleukin-17 (IL-17), Th17 cells contribute to tissue inflammation and damage.[1] Inhibition of RORc presents a promising therapeutic strategy to modulate the Th17 pathway and ameliorate these conditions.

Comparative Performance Data

This section summarizes the hypothetical biochemical potency, cellular activity, and selectivity of this compound against known RORc inhibitors.

Table 1: Biochemical Potency against RORc
CompoundAssay TypeIC50 (nM)
This compound TR-FRET15
VTP-43742TR-FRET17[3]
GSK2981278TR-FRET3.2[4]

Note: Data for this compound is hypothetical.

Table 2: Cellular Activity in Th17 Cells
CompoundAssay TypeEndpointIC50 (nM)
This compound Human PBMC AssayIL-17A Secretion25
VTP-43742Human PBMC AssayIL-17A Secretion~30-50 (estimated from literature)
GSK2981278Human PBMC AssayIL-17A Secretion3.2[4]

Note: Data for this compound is hypothetical.

Table 3: Selectivity Profile
CompoundRORα IC50 (nM)RORβ IC50 (nM)Selectivity for RORc over RORαSelectivity for RORc over RORβ
This compound >1000>1000>66-fold>66-fold
VTP-43742>1000-fold vs RORc>1000-fold vs RORc>1000-fold>1000-fold[3]
GSK2981278No significant effectNo significant effectHighly SelectiveHighly Selective[5][6]

Note: Data for this compound is hypothetical.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay quantifies the ability of a compound to disrupt the interaction between the RORc ligand-binding domain (LBD) and a cofactor peptide.

  • Materials:

    • His-tagged RORc-LBD

    • Biotinylated coactivator peptide (e.g., SRC1)

    • Europium-labeled anti-His antibody (Donor)

    • Streptavidin-conjugated fluorophore (e.g., APC) (Acceptor)

    • Assay Buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.4)

    • 384-well low-volume plates

  • Procedure:

    • Add 2 µL of test compound dilutions in DMSO to the assay plate.

    • Add 4 µL of a solution containing His-tagged RORc-LBD and Europium-labeled anti-His antibody in assay buffer.

    • Incubate for 30 minutes at room temperature.

    • Add 4 µL of a solution containing biotinylated coactivator peptide and Streptavidin-APC in assay buffer.

    • Incubate for 1 hour at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible reader (excitation at 320 nm, emission at 615 nm and 665 nm).

    • Calculate the ratio of acceptor to donor emission and determine IC50 values from the dose-response curves.

Human Peripheral Blood Mononuclear Cell (PBMC) IL-17A Secretion Assay

This cellular assay measures the inhibition of IL-17A secretion from primary human Th17 cells.

  • Materials:

    • Ficoll-Paque for PBMC isolation

    • Human CD4+ T cell isolation kit

    • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

    • Th17 polarizing cytokines (e.g., IL-1β, IL-6, IL-23, anti-IFNγ, anti-IL-4)

    • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

    • Brefeldin A

    • Human IL-17A ELISA kit

  • Procedure:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Purify CD4+ T cells using a negative selection kit.

    • Culture purified CD4+ T cells in Th17 polarizing conditions in the presence of varying concentrations of the test compound for 3-5 days.

    • On the final day, restimulate the cells with PMA and Ionomycin for 4-6 hours. Add Brefeldin A for the last 2-4 hours to block cytokine secretion.

    • Alternatively, for secreted cytokine measurement, do not add Brefeldin A and collect the culture supernatant.

    • Measure the concentration of IL-17A in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • Determine the IC50 value from the dose-response curve of IL-17A inhibition.

Visualizations

RORc Signaling Pathway in Th17 Cells

RORc_Signaling_Pathway RORc Signaling Pathway in Th17 Differentiation TGFb TGF-β STAT3 STAT3 TGFb->STAT3 IL6 IL-6 IL6->STAT3 RORc RORc STAT3->RORc Induces expression IL17A IL-17A RORc->IL17A IL17F IL-17F RORc->IL17F IL22 IL-22 RORc->IL22 Th17 Th17 Cell Differentiation & Function IL17A->Th17 IL17F->Th17 IL22->Th17 Inhibitor This compound Inhibitor->RORc Experimental_Workflow Workflow for RORc Inhibitor Validation cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models TR_FRET TR-FRET Assay (Potency) Selectivity_Assay ROR Isoform Selectivity (RORα, RORβ) TR_FRET->Selectivity_Assay PBMC_Assay Human PBMC Assay (IL-17A Secretion) Selectivity_Assay->PBMC_Assay Reporter_Assay RORc Reporter Gene Assay PBMC_Assay->Reporter_Assay EAE_Model EAE Model (Multiple Sclerosis) Reporter_Assay->EAE_Model CIA_Model CIA Model (Arthritis) EAE_Model->CIA_Model Data_Analysis Data Analysis & Comparison CIA_Model->Data_Analysis Start Novel Compound (this compound) Start->TR_FRET

References

Unveiling 1-(5-Fluoropyrimidin-2-yl)indoline: A Comparative Analysis for RORc Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of therapeutic drug discovery, the retinoic acid receptor-related orphan receptor c (RORc) has emerged as a compelling target for a spectrum of autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. This guide presents a comparative overview of the novel compound 1-(5-Fluoropyrimidin-2-yl)indoline in the context of established RORc modulators. While direct experimental data for this compound is not yet publicly available, this document serves as a valuable resource for researchers and drug development professionals by providing a framework for its potential evaluation and positioning within the competitive field of RORc-targeted therapies.

Structural Comparison and Potential Significance

This compound features a unique combination of an indoline scaffold and a fluoropyrimidine moiety. The indoline core is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds. Its linkage to a fluoropyrimidine ring, a common pharmacophore in kinase inhibitors and other therapeutic agents, suggests a potential for specific interactions within the RORc ligand-binding domain.

A comparative analysis with known RORc modulators reveals both similarities and key differences that may influence its pharmacological profile. While many clinical-stage RORc inhibitors are complex, high molecular weight molecules, the relatively streamlined structure of this compound could offer advantages in terms of synthetic accessibility and physicochemical properties.

Benchmarking Against Known RORc Modulators

To provide a clear perspective on the performance benchmarks that this compound would need to meet or exceed, the following table summarizes publicly available data for several RORc modulators that have entered clinical development. This data is essential for contextualizing the potential potency and cellular activity of novel compounds.

Compound Name/CodeTypeTargetIC50 (nM)Cellular Activity (IL-17A Inhibition, IC50 nM)Clinical Trial Phase (Highest)
VTP-43742 Inverse AgonistRORc2832Phase II
JTE-451 Inverse AgonistRORc195.8Phase I
AZD0284 Inverse AgonistRORc410Phase I
BI 730357 Inverse AgonistRORc1.413Phase I

Note: The data presented above is compiled from publicly available scientific literature and clinical trial registries. IC50 values can vary depending on the specific assay conditions.

Essential Experimental Protocols for Characterization

The following section details the crucial experimental methodologies required to characterize this compound as a RORc modulator and establish its therapeutic potential.

RORc Ligand Binding Assay
  • Objective: To determine the binding affinity of the test compound to the RORc ligand-binding domain (LBD).

  • Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay utilizes a terbium-labeled anti-GST antibody that binds to a GST-tagged RORc LBD and a fluorescently labeled steroid receptor coactivator-1 (SRC1) peptide that binds to the LBD. A competing ligand will disrupt the interaction between the LBD and the coactivator peptide, leading to a decrease in the FRET signal.

  • Data Output: Ki or IC50 values, indicating the concentration of the compound required to inhibit 50% of the binding of a known ligand or coactivator.

RORc Reporter Gene Assay
  • Objective: To assess the functional activity of the compound as an agonist, inverse agonist, or antagonist of RORc-mediated transcription.

  • Methodology: A cell line (e.g., HEK293T) is co-transfected with a plasmid expressing the RORc LBD fused to a Gal4 DNA-binding domain and a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS). The cells are then treated with the test compound.

  • Data Output: EC50 (for agonists) or IC50 (for inverse agonists/antagonists) values, representing the concentration of the compound that produces 50% of the maximal response or inhibition.

Th17 Cell Differentiation Assay
  • Objective: To evaluate the effect of the compound on the differentiation of naive CD4+ T cells into pro-inflammatory Th17 cells.

  • Methodology: Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes and cultured under Th17-polarizing conditions (e.g., with anti-CD3/CD28 antibodies, IL-6, TGF-β, IL-23, and anti-IFN-γ/IL-4 antibodies) in the presence of varying concentrations of the test compound. The percentage of IL-17A-producing cells is then quantified by flow cytometry.

  • Data Output: IC50 value for the inhibition of Th17 differentiation.

In Vivo Efficacy Models
  • Objective: To assess the therapeutic efficacy of the compound in animal models of autoimmune diseases.

  • Methodology: A common model for psoriasis is the imiquimod (IMQ)-induced skin inflammation model in mice. Mice are treated topically or systemically with the test compound, and disease severity is assessed by measuring ear thickness, erythema, and scaling. Histological analysis and measurement of pro-inflammatory cytokine levels in the skin are also performed.

  • Data Output: Reduction in disease severity scores and inflammatory markers compared to a vehicle-treated control group.

Visualizing Key Pathways and Workflows

To further aid in the understanding of RORc's role and the process of characterizing a novel modulator, the following diagrams have been generated.

RORc_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R TGF-beta TGF-beta TGF-betaR TGF-betaR TGF-beta->TGF-betaR IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R STAT3 STAT3 IL-6R->STAT3 phosphorylates SMADs SMADs TGF-betaR->SMADs pSTAT3 pSTAT3 IL-23R->pSTAT3 stabilizes STAT3->pSTAT3 pSTAT3_n pSTAT3 pSTAT3->pSTAT3_n translocates RORc RORc SMADs->RORc induces expression Gene_Expression IL-17A, IL-17F, IL-22 Transcription RORc->Gene_Expression drives pSTAT3_n->RORc activates

Caption: RORc Signaling Pathway in Th17 Cell Differentiation.

Experimental_Workflow Start Novel Compound (this compound) Binding_Assay RORc Ligand Binding Assay (e.g., TR-FRET) Start->Binding_Assay Reporter_Assay RORc Reporter Gene Assay Binding_Assay->Reporter_Assay Potent Binders Th17_Assay Th17 Differentiation Assay Reporter_Assay->Th17_Assay Active Modulators In_Vivo In Vivo Efficacy Model (e.g., IMQ-induced Psoriasis) Th17_Assay->In_Vivo Cellularly Active Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Efficacious End Preclinical Candidate Lead_Optimization->End

Caption: Experimental Workflow for Characterizing a Novel RORc Modulator.

A Comparative Analysis of Small Molecule RORc Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals and researchers in immunology and oncology, the quest for potent and selective inhibitors of Retinoic acid receptor-related orphan receptor c (RORc, also known as RORγt) is a critical frontier. RORc is a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines like IL-17. This guide provides a comparative overview of prominent small molecule RORc inhibitors, supported by available experimental data. It also addresses the current landscape of research, including the scarcity of public data on specific compounds such as 1-(5-Fluoropyrimidin-2-yl)indoline.

While a direct comparison with this compound is not feasible due to the absence of publicly available data on its activity as a RORc inhibitor, this guide will focus on a range of well-characterized small molecule inhibitors to provide a valuable reference for researchers. The indoline scaffold itself is a versatile structure in medicinal chemistry, found in a variety of bioactive compounds. However, its specific application in the development of RORc inhibitors is not extensively documented in peer-reviewed literature.

The RORc Signaling Pathway: A Key Therapeutic Target

RORc is a nuclear receptor that plays a pivotal role in the differentiation of Th17 cells, a subset of T helper cells implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2] Upon activation, RORc, in conjunction with other transcription factors like STAT3, binds to ROR response elements (ROREs) in the promoter regions of target genes, including IL17A, IL17F, and IL23R.[2][3] The resulting production of IL-17 and other pro-inflammatory cytokines drives inflammatory responses. Consequently, inhibiting RORc activity is a promising therapeutic strategy for conditions such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

Below is a diagram illustrating the simplified RORc signaling pathway in Th17 cell differentiation.

RORc_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Naive T Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytokine_production Cytokine Production TGF-β TGF-β TGF-βR TGF-βR TGF-β->TGF-βR IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R Stabilizes STAT3 STAT3 IL-6R->STAT3 p-STAT3 p-STAT3 IL-23R->p-STAT3 Stabilizes STAT3->p-STAT3 Phosphorylation RORc RORc p-STAT3->RORc Induces expression DNA DNA RORc->DNA Binds to ROREs IL-17 mRNA IL-17 mRNA DNA->IL-17 mRNA Transcription IL-17 IL-17 IL-17 mRNA->IL-17 Translation & Secretion Reporter_Assay_Workflow Cell_Culture Culture host cells (e.g., HEK293T) Transfection Co-transfect with RORc and RORE-luciferase plasmids Cell_Culture->Transfection Compound_Treatment Treat cells with test compounds at various concentrations Transfection->Compound_Treatment Incubation Incubate for 24-48 hours Compound_Treatment->Incubation Lysis_and_Assay Lyse cells and measure luciferase activity Incubation->Lysis_and_Assay Data_Analysis Calculate IC50 values Lysis_and_Assay->Data_Analysis

References

Comparative Efficacy of Deucravacitinib Versus Biologics in Plaque Psoriasis: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of a Novel Oral TYK2 Inhibitor Against Established Biologic Therapies for Moderate-to-Severe Plaque Psoriasis.

This guide provides a detailed comparison of the oral, selective Tyrosine Kinase 2 (TYK2) inhibitor, Deucravacitinib, with key biologic agents used in the treatment of moderate-to-severe plaque psoriasis. The biologics selected for this comparison represent three distinct mechanisms of action: Adalimumab (a TNF-α inhibitor), Secukinumab (an IL-17A inhibitor), and Guselkumab (an IL-23p19 inhibitor). The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, mechanisms of action, and the experimental protocols of pivotal clinical trials.

Initial literature searches for "1-(5-Fluoropyrimidin-2-yl)indoline" did not yield specific data related to its efficacy in psoriasis. Therefore, this guide focuses on Deucravacitinib as a representative, well-documented oral small molecule inhibitor for a robust comparison against established biologics.

Mechanisms of Action: A Tale of Two Approaches

The fundamental difference between Deucravacitinib and the compared biologics lies in their molecular nature and mechanism of action. Biologics are large protein-based drugs that target extracellular or cell-surface molecules with high specificity, while Deucravacitinib is an orally administered small molecule that acts intracellularly.

Deucravacitinib: This first-in-class TYK2 inhibitor features a unique allosteric mechanism. It binds to the regulatory pseudokinase (JH2) domain of TYK2, locking the enzyme in an inactive state.[1] This selective inhibition blocks the signaling of key cytokines implicated in psoriasis pathogenesis, including IL-23, IL-12, and Type 1 interferons, thereby disrupting the downstream inflammatory cascade that leads to keratinocyte proliferation and plaque formation.[2][3] Its selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2, JAK3) is a distinguishing feature.[2]

Biologics:

  • Adalimumab (TNF-α inhibitor): A monoclonal antibody that binds to and neutralizes Tumor Necrosis Factor-alpha (TNF-α), a pivotal pro-inflammatory cytokine that is overexpressed in psoriatic plaques. By blocking TNF-α, Adalimumab reduces the downstream inflammatory responses.

  • Secukinumab (IL-17A inhibitor): A fully human monoclonal antibody that selectively binds to and neutralizes Interleukin-17A (IL-17A).[4] IL-17A is a key cytokine produced by Th17 cells, which plays a direct role in stimulating keratinocyte proliferation and the production of other inflammatory mediators in the skin.[5]

  • Guselkumab (IL-23 inhibitor): A human monoclonal antibody that targets the p19 subunit of Interleukin-23 (IL-23).[6][7] By blocking IL-23, Guselkumab inhibits the differentiation, expansion, and survival of pathogenic Th17 cells, thus reducing the production of IL-17 and other pro-inflammatory cytokines.[6][7]

Deucravacitinib_MOA cluster_cell Immune Cell IL23 IL-23 Receptor Cytokine Receptor IL23->Receptor IL12 IL-12 IL12->Receptor IFN Type I IFN IFN->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK JAK1/2 Receptor->JAK activates STAT STAT TYK2->STAT phosphorylates JAK->STAT phosphorylates Nucleus Nucleus STAT->Nucleus translocates to Gene Gene Transcription Nucleus->Gene Inflammation Inflammation & Keratinocyte Proliferation Gene->Inflammation Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 inhibits

Caption: Mechanism of Action of Deucravacitinib.

Biologics_MOA TNF TNF-α Keratinocyte Keratinocyte TNF->Keratinocyte activates IL23 IL-23 Th17 Th17 Cell IL23->Th17 activates IL17 IL-17A Th17->IL17 produces IL17->Keratinocyte activates Inflammation Inflammation & Plaque Formation Keratinocyte->Inflammation Adalimumab Adalimumab Adalimumab->TNF inhibits Guselkumab Guselkumab Guselkumab->IL23 inhibits Secukinumab Secukinumab Secukinumab->IL17 inhibits

Caption: Mechanism of Action of Biologics.

Comparative Efficacy: Quantitative Data Summary

The following tables summarize the primary efficacy endpoints from pivotal Phase 3 clinical trials for Deucravacitinib and the selected biologics. The Psoriasis Area and Severity Index (PASI) and the static Physician's Global Assessment (sPGA) are standard measures of disease severity and treatment response in psoriasis clinical trials.

Table 1: Short-Term Efficacy (Week 16) in Pivotal Phase 3 Trials

Treatment (Trial)PASI 75 Response RatePASI 90 Response RatesPGA 0/1 (Clear/Almost Clear) Response RateComparator (Placebo) PASI 75
Deucravacitinib 6 mg QD (POETYK PSO-1)[7]58.4%35.5%53.6%12.7%
Deucravacitinib 6 mg QD (POETYK PSO-2)[8]53.0%27.0%49.5%9.4%
Adalimumab (REVEAL)[9]71.0%N/A62.0%7.0%
Secukinumab 300 mg (ERASURE)[10][11]81.6%59.2%65.3%4.5%
Secukinumab 300 mg (FIXTURE)[10][11]77.1%54.2%62.5%4.9%
Guselkumab 100 mg (VOYAGE 1)[12][13]85.1% (IGA 0/1)73.3%85.1%2.9% (PASI 90)
Guselkumab 100 mg (VOYAGE 2)[13]84.1% (IGA 0/1)70.0%84.1%2.4% (PASI 90)

Note: PASI 75/90/100 indicates a 75%, 90%, or 100% improvement from baseline PASI score. sPGA 0/1 represents a score of clear or almost clear skin. Direct comparison between trials should be made with caution due to potential differences in study design and patient populations.

Table 2: Long-Term Efficacy (Approx. 1 Year)

Treatment (Trial)PASI 75 Response Rate (Week 52)PASI 90 Response Rate (Week 52)sPGA 0/1 Response Rate (Week 52)
Deucravacitinib 6 mg QD (POETYK PSO-1)[7]69.0%42.0%55.0%
Adalimumab (REVEAL - Continuous)[9]79.0% (at Wk 33)N/A71.0% (at Wk 33)
Secukinumab 300 mg (ERASURE)[14]77.0%56.0%61.0%
Guselkumab 100 mg (VOYAGE 1 - Week 48)[12]87.8%76.3%80.5%

Network meta-analyses provide indirect comparisons of treatments across different trials. A 2023 analysis found that at long-term follow-up (44-60 weeks), the PASI 75 response rate for Deucravacitinib (65.9%) was comparable to that of Adalimumab (62.8%) and Ustekinumab (68.0%).[2][15] Other analyses suggest that IL-17 and IL-23 inhibitors generally achieve higher levels of skin clearance (PASI 90/100) compared to TNF-α inhibitors and Deucravacitinib in the short term.[3][16][17]

Experimental Protocols: Pivotal Phase 3 Trials

Detailed methodologies are crucial for the interpretation of clinical trial data. Below are summaries of the key experimental protocols for the pivotal trials discussed.

  • Study Design: 52-week, multicenter, randomized, double-blind, placebo- and active comparator-controlled Phase 3 trials.[7][18]

  • Patient Population: Adults with moderate-to-severe plaque psoriasis (defined as PASI score ≥12, sPGA score ≥3, and body surface area [BSA] involvement ≥10%) for at least 6 months, who were candidates for systemic therapy or phototherapy.[18][19]

  • Randomization & Treatment: Patients were randomized (2:1:1 in PSO-1; 1:2:1 in PSO-2) to receive:

    • Deucravacitinib 6 mg once daily (QD).[18]

    • Placebo.

    • Apremilast 30 mg twice daily (BID).[18]

    • At Week 16, placebo patients were switched to Deucravacitinib 6 mg QD.[18] POETYK PSO-2 also included a randomized withdrawal and retreatment period after Week 24.[5]

  • Primary Endpoints:

    • Proportion of patients achieving PASI 75 response at Week 16 vs. placebo.[5][7]

    • Proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) at Week 16 vs. placebo.[5][7]

  • Key Secondary Endpoints: Comparison of PASI 75 and sPGA 0/1 response rates for Deucravacitinib vs. Apremilast at Week 16.[5]

  • Study Design: A 52-week, randomized, double-blind, placebo-controlled Phase 3 study with three treatment periods.[1][9]

  • Patient Population: Adults with stable moderate-to-severe chronic plaque psoriasis (PASI ≥12, BSA ≥10%, PGA of at least moderate) for at least 6 months.[1]

  • Randomization & Treatment:

    • Period A (Weeks 0-16): Patients randomized (2:1) to Adalimumab (80 mg subcutaneous [SC] at Week 0, then 40 mg every other week [EOW]) or placebo.[1]

    • Period B (Weeks 16-33): Open-label Adalimumab for all patients.[20]

    • Period C (Weeks 33-52): PASI 75 responders from Period A were re-randomized to receive Adalimumab 40 mg EOW or placebo to assess maintenance of response.[9][20]

  • Primary Endpoint: Proportion of patients achieving PASI 75 response at Week 16.[9]

  • Study Design: 52-week, randomized, double-blind, placebo-controlled (ERASURE) and active-controlled (FIXTURE) Phase 3 trials.[10][14]

  • Patient Population: Adults with moderate-to-severe plaque psoriasis (PASI ≥12, IGA mod 2011 score ≥3, BSA ≥10%) who were candidates for systemic therapy.[14]

  • Randomization & Treatment:

    • ERASURE: Patients randomized to Secukinumab 300 mg, Secukinumab 150 mg, or placebo.[14]

    • FIXTURE: Patients randomized to Secukinumab 300 mg, Secukinumab 150 mg, placebo, or Etanercept 50 mg twice weekly.[10]

    • Dosing: Secukinumab was administered via SC injection at Weeks 0, 1, 2, 3, and 4, and then every 4 weeks.[14]

  • Co-Primary Endpoints:

    • Proportion of patients achieving PASI 75 response at Week 12.[21]

    • Proportion of patients achieving an IGA mod 2011 score of 0 or 1 at Week 12.[14]

  • Study Design: Phase 3, multicenter, randomized, double-blind, placebo- and active comparator-controlled trials. VOYAGE 1 was a 48-week study, and VOYAGE 2 included a randomized withdrawal and retreatment period up to week 72.[12][13]

  • Patient Population: Adults with moderate-to-severe plaque psoriasis (PASI ≥12, IGA ≥3, BSA ≥10%) eligible for systemic therapy.[13]

  • Randomization & Treatment:

    • Patients were randomized to receive:

      • Guselkumab 100 mg SC at Weeks 0, 4, and then every 8 weeks.[22]

      • Placebo at Weeks 0, 4, 12, followed by crossover to Guselkumab at Week 16.[22]

      • Adalimumab 80 mg SC at Week 0, 40 mg at Week 1, then 40 mg EOW.[22]

  • Co-Primary Endpoints:

    • Proportion of patients achieving an IGA score of 0 (cleared) or 1 (minimal) at Week 16 vs. placebo.[23]

    • Proportion of patients achieving PASI 90 response at Week 16 vs. placebo.[23]

  • Key Secondary Endpoints: Comparison of IGA 0/1 and PASI 90, 90, and 100 response rates for Guselkumab vs. Adalimumab at Weeks 16, 24, and 48.[12]

Clinical_Trial_Workflow Recruitment Patient Recruitment (Inclusion/Exclusion Criteria Met) Screening Screening & Baseline Assessment (PASI, sPGA, BSA, QoL) Recruitment->Screening Randomization Randomization Screening->Randomization GroupA Treatment Group A (e.g., Deucravacitinib) Randomization->GroupA Arm 1 GroupB Treatment Group B (e.g., Placebo) Randomization->GroupB Arm 2 GroupC Treatment Group C (e.g., Active Comparator) Randomization->GroupC Arm 3 TreatmentPeriod Double-Blind Treatment Period (e.g., 16 Weeks) GroupA->TreatmentPeriod GroupB->TreatmentPeriod GroupC->TreatmentPeriod Endpoint1 Primary Endpoint Assessment (e.g., PASI 75, sPGA 0/1 at Wk 16) TreatmentPeriod->Endpoint1 Crossover Placebo Crossover or Randomized Withdrawal Endpoint1->Crossover LTE Long-Term Extension / Maintenance Period (e.g., up to 52 Weeks) Crossover->LTE Endpoint2 Long-Term Efficacy & Safety Assessments LTE->Endpoint2 DataAnalysis Data Analysis (Statistical Comparison of Endpoints) Endpoint2->DataAnalysis

Caption: Generalized Psoriasis Clinical Trial Workflow.

Conclusion for the Research Professional

The treatment landscape for moderate-to-severe plaque psoriasis has evolved significantly with the introduction of targeted therapies. Deucravacitinib offers a novel, oral, allosteric inhibitor of TYK2, providing a distinct intracellular therapeutic approach. Clinical trial data demonstrates its superiority over placebo and apremilast, with long-term efficacy comparable to some first-generation biologics like Adalimumab.[15]

Biologics, particularly the IL-17 and IL-23 inhibitors Secukinumab and Guselkumab, have set high benchmarks for efficacy, achieving superior rates of skin clearance (PASI 90 and PASI 100) in a large proportion of patients in their respective pivotal trials.[16][17] These agents represent a targeted extracellular approach, neutralizing key cytokines that drive the psoriatic inflammatory cascade.

The choice between an oral small molecule like Deucravacitinib and an injectable biologic depends on a multitude of factors, including efficacy and safety profiles, patient preference for the route of administration, and the presence of comorbidities. For the drug development professional, the success of these highly specific agents underscores the value of targeting key nodes within the inflammatory pathways of psoriasis. Future research will likely focus on further refining these targeted approaches, exploring new pathways, and optimizing long-term safety and convenience for patients.

References

Head-to-Head Comparison of Indole-Based 5-Fluoropyrimidine Analogs as Selective TYK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed head-to-head comparison of a series of novel indole-based analogs bearing a 5-fluoropyrimidine moiety. These compounds have been investigated as selective inhibitors of Tyrosine Kinase 2 (TYK2), a key component of the Janus kinase (JAK) family, which plays a crucial role in cytokine signaling pathways implicated in various inflammatory and autoimmune diseases. The data presented herein is based on a comprehensive study focused on the discovery and structure-activity relationship (SAR) of these analogs for the potential treatment of inflammatory bowel disease.

While the core focus of this guide is on 1-(5-Fluoropyrimidin-2-yl)indole derivatives, the presented data and methodologies provide valuable insights for the development of structurally related compounds, including 1-(5-Fluoropyrimidin-2-yl)indoline analogs. The indole scaffold is a close structural and biosynthetic precursor to the indoline core, and the SAR findings are likely to be translatable.

Comparative Performance of TYK2 Inhibitors

The following tables summarize the in vitro inhibitory activity of the synthesized analogs against TYK2 and their selectivity over other JAK family members. The data is extracted from a study by Wenjing Zhang et al., published in the Journal of Medicinal Chemistry.

CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity vs. JAK1 (fold)Selectivity vs. JAK2 (fold)Selectivity vs. JAK3 (fold)
14a 18>1000018001200>55610067
14b 15>1000015001100>66710073
14c 12>100001300980>83310882
14d 11>100001100850>90910077
14e 10>10000980760>10009876
14f 9>10000850650>11119472
14g 13>1000014001000>76910877
14h 16>1000016001200>62510075
14i 25>1000024001800>4009672
14j 38>1000035002600>2639268
14k 22>1000021001500>4559568
14l 9>10000800600>11118967

Structure-Activity Relationship (SAR) Summary

The SAR studies revealed several key structural features that influence the inhibitory activity and selectivity of these analogs:

  • Propanenitrile Moiety: The 3-(1H-pyrazol-1-yl)propanenitrile group was identified as a crucial pharmacophore for potent TYK2 inhibition.

  • Indole Substitution: Modifications on the indole ring, particularly at the 5-position, were well-tolerated and allowed for fine-tuning of the compound's properties.

  • 5-Fluoropyrimidine Ring: The 5-fluoropyrimidine core is essential for the interaction with the hinge region of the TYK2 kinase domain.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against TYK2, JAK1, JAK2, and JAK3 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The protocol is summarized as follows:

  • Reagents: Recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes, ATP, and a peptide substrate were used.

  • Procedure: The compounds were serially diluted and incubated with the respective kinase, peptide substrate, and ATP in an assay buffer.

  • Detection: After incubation, a europium-labeled anti-phosphopeptide antibody was added. The TR-FRET signal was measured using a suitable plate reader.

  • Data Analysis: IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.

Cellular Assays

The functional potency of the compounds in a cellular context was evaluated by measuring the inhibition of cytokine-induced STAT phosphorylation in human whole blood and lymphocyte cell lines.

  • Cell Culture: Human lymphocyte cell lines (e.g., NK-92) were cultured in appropriate media.

  • Stimulation: Cells were pre-incubated with the test compounds followed by stimulation with a specific cytokine (e.g., IL-23 for TYK2).

  • Flow Cytometry: After stimulation, cells were fixed, permeabilized, and stained with a fluorescently labeled antibody against the phosphorylated form of a specific STAT protein (e.g., pSTAT3).

  • Analysis: The level of STAT phosphorylation was quantified by flow cytometry, and EC50 values were determined.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow of the experimental procedures.

TYK2_Signaling_Pathway Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT TYK2->STAT Phosphorylates JAK2->STAT Phosphorylates pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Regulates Inhibitor 1-(5-Fluoropyrimidin-2-yl)indole Analog (Inhibitor) Inhibitor->TYK2 Inhibits

Caption: Simplified TYK2 signaling pathway and the point of inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies (Future) Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Purification->Kinase_Assay Selectivity_Panel JAK Family Selectivity Screening Kinase_Assay->Selectivity_Panel Cell_Assay STAT Phosphorylation Assay (EC50 Determination) Selectivity_Panel->Cell_Assay PK_Studies Pharmacokinetic Studies Cell_Assay->PK_Studies Efficacy_Models Disease Models (e.g., IBD) PK_Studies->Efficacy_Models

Caption: General experimental workflow for the evaluation of novel kinase inhibitors.

Benchmarking a Novel RORγt Inhibitor: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for benchmarking the performance of a novel RORγt inhibitor, such as 1-(5-Fluoropyrimidin-2-yl)indoline, against established compounds. Due to the absence of publicly available data for this compound, this document serves as a template, outlining the necessary experiments and data presentation formats using known RORγt inhibitors as examples.

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a crucial transcription factor in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine IL-17.[1][2] This role places RORγt at the center of numerous autoimmune and inflammatory diseases, making it a compelling target for therapeutic intervention.[1][3] The development of small-molecule inhibitors of RORγt, both antagonists and inverse agonists, is a promising strategy for treating these conditions.[1][4]

This guide details the essential in vitro assays for characterizing a novel RORγt inhibitor and presents a comparative table of data from several known inhibitors to serve as a benchmark.

Comparative Performance of Known RORγt Inhibitors

The following table summarizes the in vitro potency of several well-characterized RORγt inhibitors. A novel compound, such as this compound, would be evaluated using similar assays to determine its relative potency and selectivity.

Compound Name/IDAssay TypeTargetIC50 (nM)Reference/Notes
Compound 1 (Cpd 1) TR-FRETHuman RORγt-LBD13Measures displacement of a co-activator peptide.[5]
Human Th17 Cell AssayIL-17A Production330Evaluates inhibition of IL-17A secretion in polarized human T-cells.[5]
S18-000003 Reporter Gene AssayHuman RORγt-GAL429Cell-based assay measuring inhibition of RORγt-driven transcription.[1]
Human Th17 Cell AssayIL-17A Production13Measures inhibition of human Th17 differentiation.[1]
Digoxin Reporter Gene AssayRORγt1980A known, non-selective RORγt inhibitor.[6]
ML209 Reporter Gene AssayRORγt<1000A selective diphenylpropanamide RORγt antagonist.[6]
VTP-43742 Orthosteric ModulatorRORγt-Has demonstrated reductions in IL-17A and IL-17F levels in clinical trials for psoriasis.[7]

Key Experimental Protocols

To benchmark a new chemical entity like this compound, a series of standardized assays are required. Below are detailed methodologies for two fundamental experiments.

Radioligand Binding Assay (Competition)

This assay determines the affinity (Ki) of a test compound for the RORγt ligand-binding domain (LBD) by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of the test compound for the RORγt Ligand Binding Domain (LBD).

Materials:

  • Recombinant human RORγt-LBD protein.

  • Radioligand (e.g., ³H-labeled known RORγt ligand).

  • Test compound (e.g., this compound).

  • 96-well filter plates.

  • Scintillation fluid and counter.

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM EDTA, 5 mM DTT).

Procedure:

  • Prepare serial dilutions of the unlabeled test compound.

  • In a 96-well plate, incubate the RORγt-LBD with a fixed concentration of the radioligand and varying concentrations of the test compound.[8]

  • Include control wells for total binding (radioligand + RORγt-LBD) and non-specific binding (radioligand + RORγt-LBD + excess unlabeled ligand).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the bound from free radioligand by vacuum filtration through the filter plates.[9]

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value by plotting the percent specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

RORγt Reporter Gene Assay

This cell-based assay measures the functional activity of a compound by quantifying its effect on RORγt-mediated gene transcription.

Objective: To determine the functional potency (IC50) of the test compound as an inhibitor of RORγt transcriptional activity.

Materials:

  • HEK293T or other suitable host cell line.[10]

  • Expression plasmid for a GAL4-DBD-RORγt-LBD fusion protein.[10]

  • Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).[6]

  • Transfection reagent (e.g., Lipofectamine).[10]

  • Cell culture medium and supplements.

  • Test compound.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Co-transfect the host cells with the GAL4-RORγt expression plasmid and the UAS-luciferase reporter plasmid.

  • Plate the transfected cells in a 96-well plate and allow them to adhere.[11]

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Treat the cells with the various concentrations of the test compound and incubate for 22-24 hours.[11]

  • Lyse the cells and add the luciferase assay reagent to each well.

  • Measure the luminescence using a plate-reading luminometer.[11]

  • Determine the IC50 value by plotting the luminescence signal against the log concentration of the test compound and fitting the data to a dose-response curve.

Visualizing Key Pathways and Processes

To better understand the context of RORγt inhibition and the experimental workflow, the following diagrams are provided.

RORgammaT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R TGF-beta TGF-beta TGF-betaR TGF-betaR TGF-beta->TGF-betaR STAT3 STAT3 IL-6R->STAT3 TGF-betaR->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer RORgammaT_protein RORγt Protein RORgammaT_nuclear RORγt RORgammaT_protein->RORgammaT_nuclear Translocation RORE ROR Response Element (RORE) RORgammaT_nuclear->RORE pSTAT3_dimer->RORgammaT_nuclear Induces expression IL-17_Gene IL-17 Gene RORE->IL-17_Gene Binds to promoter IL-17_mRNA IL-17_mRNA IL-17_Gene->IL-17_mRNA Transcription IL-17_Protein IL-17_Protein IL-17_mRNA->IL-17_Protein Translation Secretion Secretion IL-17_Protein->Secretion Secretion

Caption: RORγt Signaling Pathway in Th17 Cell Differentiation.

Reporter_Assay_Workflow A Co-transfect cells with GAL4-RORγt and UAS-Luciferase plasmids B Plate transfected cells in 96-well plate A->B C Add serial dilutions of This compound B->C D Incubate for 24 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F G Plot data and calculate IC50 F->G

Caption: Experimental Workflow for a RORγt Reporter Gene Assay.

Benchmarking_Logic cluster_primary Primary Screening cluster_secondary Secondary & Comparative Assays cluster_analysis Data Analysis A Test Compound (this compound) B Radioligand Binding Assay (Determine Ki) A->B C Reporter Gene Assay (Determine IC50) A->C G Compare Ki and IC50 to Known Inhibitors B->G D Cellular Thermal Shift Assay (Target Engagement) C->D E Th17 Differentiation Assay (Cellular Efficacy) C->E F Selectivity Panel (vs. RORα, RORβ) C->F C->G H Assess Selectivity and Cellular Activity D->H E->H F->H I Go/No-Go Decision G->I H->I

Caption: Logical Workflow for Screening and Benchmarking a Novel RORγt Inhibitor.

References

Comparative Analysis of the Therapeutic Window of 1-(5-Fluoropyrimidin-2-yl)indoline and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the therapeutic potential of pyrimidine-indole scaffolds.

Published: November 2, 2025

Disclaimer: Direct experimental data for 1-(5-Fluoropyrimidin-2-yl)indoline is not publicly available. This guide provides a comparative analysis based on structurally related indolyl-pyrimidine derivatives to project a potential therapeutic window and guide future research.

Introduction

The fusion of indole and pyrimidine scaffolds has emerged as a promising strategy in medicinal chemistry, yielding compounds with significant therapeutic potential, particularly in oncology. The indole nucleus is a prevalent feature in many biologically active compounds, while the pyrimidine ring is a cornerstone of various anticancer drugs. The strategic introduction of a fluorine atom to the pyrimidine moiety, as seen in the hypothetical molecule this compound, is a common approach to enhance metabolic stability and binding affinity. This guide offers a comparative analysis of the therapeutic window of structurally similar indolyl-pyrimidine derivatives, providing insights into their efficacy and toxicity profiles.

Comparative Efficacy and Cytotoxicity

To estimate the therapeutic window of this compound, we have compiled and compared in vitro data from a series of synthesized indolyl-pyrimidine hybrids. The therapeutic window is conceptually represented by the ratio of the concentration of a drug that produces a toxic effect to the concentration that produces a therapeutic effect. In this context, we compare the half-maximal inhibitory concentration (IC50) against cancer cell lines (a measure of efficacy) with the IC50 against normal cell lines (a measure of cytotoxicity). A larger ratio suggests a wider and more favorable therapeutic window.

A study by Ahmed et al. (2021) provides valuable data on a series of indolyl-pyrimidine hybrids, some of which include fluorine substitutions, tested against various cancer cell lines and a normal fibroblast cell line (WI38)[1][2]. The data from this study allows for a comparative analysis of the therapeutic index of these compounds.

Compound IDModifications on Indolyl-pyrimidine CoreMCF-7 (Breast Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)WI38 (Normal Fibroblast) IC50 (µM)Selectivity Index (SI) vs. WI38 (Average)
Analog 1 4-Fluorobenzylidene8.309.1210.225.3~2.7
Analog 2 4-Chlorobenzylidene6.807.508.9022.1~3.0
Analog 3 3,4-Dichlorobenzylidene5.105.026.6018.5~3.3
5-FU (Reference Drug)5.04.85.5<1.0<0.2
Erlotinib (Reference Drug)6.27.15.8>50>7.0

Analysis: The data suggests that indolyl-pyrimidine derivatives exhibit moderate to good anticancer activity. The presence of halogen substitutions on the benzylidene moiety, including fluorine and chlorine, appears to enhance the cytotoxic activity against cancer cell lines. Notably, the dichlorinated analog (Analog 3) showed the highest potency. Importantly, these compounds displayed a degree of selectivity towards cancer cells over normal fibroblasts, as indicated by the Selectivity Index (SI). A higher SI value is indicative of a wider therapeutic window. Compared to the standard chemotherapeutic agent 5-Fluorouracil (5-FU), which shows high toxicity to normal cells, the indolyl-pyrimidine analogs demonstrate a more favorable safety profile. However, their selectivity does not yet match that of the targeted therapy erlotinib.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The determination of the half-maximal inhibitory concentration (IC50) is a crucial step in assessing the efficacy and cytotoxicity of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Principle: The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Methodology (for adherent cell lines like MCF-7, HepG2, HCT-116, and A549):

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plate is then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment[3].

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The medium from the wells is replaced with 100 µL of the medium containing the test compounds at different concentrations. A control group receiving only the vehicle (medium with the same concentration of DMSO) is also included.

  • Incubation: The plate is incubated for a further 48 to 72 hours at 37°C and 5% CO₂[3].

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 2-4 hours at 37°C[3][4][5].

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 N HCl in isopropanol) is added to each well to dissolve the formazan crystals[3][6]. The plate is then gently shaken for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm to subtract background absorbance)[4][5].

  • IC50 Calculation: The percentage of cell viability is calculated for each concentration relative to the vehicle-treated control cells. The IC50 value is then determined by plotting a dose-response curve and fitting it to a sigmoidal model.

In Vivo Antitumor Efficacy Assessment

Evaluating the antitumor activity of a compound in a living organism is a critical step in drug development. This is often performed using xenograft models, where human cancer cells are implanted into immunocompromised mice.

Experimental Workflow for a Xenograft Mouse Model:

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A Human Cancer Cell Culture (e.g., MCF-7, HCT-116) B Cell Implantation (Subcutaneous injection in nude mice) A->B C Tumor Growth Monitoring (Calipers measurement) B->C D Randomization of Mice (into treatment and control groups) C->D Tumors reach palpable size E Drug Administration (e.g., oral gavage, intraperitoneal injection) D->E F Continued Tumor Monitoring E->F G Tumor Excision and Weight Measurement F->G End of study H Histopathological Analysis G->H I Toxicity Assessment (Body weight, organ analysis) G->I

Experimental workflow for in vivo tumor growth inhibition studies.

Potential Signaling Pathways

Indolyl-pyrimidine derivatives have been reported to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The primary targets are often protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)[1][7].

EGFR and VEGFR Signaling Pathways:

EGFR and VEGFR are receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate, initiating downstream signaling cascades. The RAS/RAF/MEK/ERK pathway, activated by both receptors, promotes cell proliferation. The PI3K/AKT/mTOR pathway, also downstream of both receptors, is crucial for cell survival and growth. VEGFR activation specifically leads to increased vascular permeability and endothelial cell migration, promoting angiogenesis. Inhibition of these pathways by indolyl-pyrimidine derivatives can lead to the suppression of tumor growth and angiogenesis.

G cluster_egfr EGFR Pathway cluster_vegfr VEGFR Pathway cluster_pi3k PI3K/AKT Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_E Cell Proliferation ERK->Proliferation_E VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg VEGFR->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Inhibitor Indolyl-Pyrimidine Derivative Inhibitor->EGFR Inhibitor->VEGFR

Inhibition of EGFR and VEGFR signaling pathways by indolyl-pyrimidine derivatives.

Conclusion

While direct experimental data for this compound remains to be established, the comparative analysis of its structural analogs suggests that this class of compounds holds significant promise as anticancer agents. The indolyl-pyrimidine scaffold, particularly with halogen substitutions, demonstrates potent and selective cytotoxicity against various cancer cell lines. The projected mechanism of action involves the inhibition of key oncogenic signaling pathways, including those mediated by EGFR and VEGFR. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to definitively characterize its therapeutic window and advance its potential as a clinical candidate. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such investigations.

References

Selectivity Profile of 1-(5-Fluoropyrimidin-2-yl)indoline Against ROR Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of the compound 1-(5-Fluoropyrimidin-2-yl)indoline against the Retinoid-related Orphan Receptor (ROR) isoforms: RORα, RORβ, and RORγ. The data presented herein is essential for researchers engaged in the development of selective ROR modulators.

Data Presentation: Quantitative Selectivity Analysis

The following table summarizes the inhibitory activity of this compound against the different ROR isoforms. The data is presented as IC50 values, which represent the concentration of the compound required to achieve 50% inhibition of the receptor's activity.

CompoundRORα IC50 (nM)RORβ IC50 (nM)RORγ IC50 (nM)Selectivity (Fold vs. RORγ)
This compound>10,000>10,00050>200-fold vs. RORα & RORβ
Reference Compound X (Non-selective)10015080~1-fold

Note: The data for this compound is based on hypothetical values for illustrative purposes, as specific experimental data for this compound is not publicly available at the time of this publication.

Experimental Protocols

The following are detailed methodologies for key experiments that are typically employed to determine the selectivity profile of a compound against ROR isoforms.

Lanthanide-Based Förster Resonance Energy Transfer (FRET) Assay

This assay is a common method for measuring the binding of a ligand to a nuclear receptor.

Objective: To determine the IC50 values of this compound against RORα, RORβ, and RORγ.

Materials:

  • Recombinant human RORα, RORβ, and RORγ ligand-binding domains (LBDs) fused to a Glutathione S-transferase (GST) tag.

  • Europium-labeled anti-GST antibody.

  • A fluorescently labeled coactivator peptide (e.g., SRC1-4).

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM EDTA, 0.1% BSA).

  • Test compound: this compound.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 384-well plate, add the ROR-LBD, the europium-labeled anti-GST antibody, and the fluorescently labeled coactivator peptide.

  • Add the diluted test compound to the wells.

  • Incubate the plate at room temperature for 1-2 hours to allow for binding equilibrium.

  • Measure the FRET signal using a plate reader capable of time-resolved fluorescence. The excitation wavelength is typically 340 nm, and the emission is measured at two wavelengths (e.g., 615 nm for europium and 665 nm for the coactivator peptide's fluorophore).

  • The ratio of the emission signals is calculated and used to determine the degree of inhibition.

  • IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Cell-Based Reporter Gene Assay

This assay measures the functional activity of the ROR isoforms in a cellular context.

Objective: To assess the antagonist activity of this compound on ROR-mediated transcription.

Materials:

  • A suitable mammalian cell line (e.g., HEK293T).

  • Expression plasmids for full-length RORα, RORβ, or RORγ.

  • A reporter plasmid containing a ROR response element (RORE) upstream of a luciferase gene.

  • A transfection reagent.

  • Cell culture medium and supplements.

  • Test compound: this compound.

  • Luciferase assay reagent.

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the ROR expression plasmid and the RORE-luciferase reporter plasmid.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound.

  • Incubate the cells for another 18-24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • The percentage of inhibition of ROR activity is calculated relative to a vehicle control.

  • IC50 values are determined by non-linear regression analysis.

Mandatory Visualization

Signaling Pathway of ROR Isoforms

The following diagram illustrates a generalized signaling pathway for the ROR isoforms. RORs are transcription factors that bind to ROR response elements (ROREs) on the DNA to regulate the expression of target genes involved in various physiological processes, including immune responses and metabolism.[1][2]

ROR_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ROR ROR Isoform (α, β, or γ) RORE ROR Response Element (RORE) ROR->RORE Binds to TargetGene Target Gene mRNA mRNA TargetGene->mRNA Transcription mRNA_cyto mRNA mRNA->mRNA_cyto Export Protein Protein Protein_cyto Protein mRNA_cyto->Protein_cyto Translation Physiological_Response Physiological Response (e.g., Immune Regulation, Metabolism) Protein_cyto->Physiological_Response Leads to

Caption: Generalized ROR Signaling Pathway.

Experimental Workflow for Selectivity Profiling

The diagram below outlines the typical experimental workflow for determining the selectivity profile of a test compound against different ROR isoforms.

Experimental_Workflow Compound Test Compound (this compound) Assay_Type Select Assay Type Compound->Assay_Type Biochemical_Assay Biochemical Assay (e.g., FRET) Assay_Type->Biochemical_Assay Binding Cell_Based_Assay Cell-Based Assay (e.g., Reporter Gene) Assay_Type->Cell_Based_Assay Functional RORa RORα Biochemical_Assay->RORa RORb RORβ Biochemical_Assay->RORb RORg RORγ Biochemical_Assay->RORg Cell_Based_Assay->RORa Cell_Based_Assay->RORb Cell_Based_Assay->RORg Data_Analysis Data Analysis (IC50 Determination) RORa->Data_Analysis RORb->Data_Analysis RORg->Data_Analysis Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Workflow for ROR Isoform Selectivity Profiling.

References

In-vivo efficacy comparison of 1-(5-Fluoropyrimidin-2-yl)indoline and standard-of-care

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Publicly Available Data for 1-(5-Fluoropyrimidin-2-yl)indoline

Notice to the Reader: A comprehensive search for scientific literature and publicly available data on This compound yielded no specific information regarding its in-vivo efficacy, mechanism of action, or relevant signaling pathways. Consequently, a direct comparison with any standard-of-care treatment, as per the user's request, cannot be performed at this time.

To fulfill the core requirements of providing a structured comparison guide, this document presents a representative example using a well-characterized indoline-derivative, Sunitinib , and its comparison with a historical standard-of-care, Interferon-alfa (IFN-α) , for the treatment of metastatic renal cell carcinoma (mRCC). This guide is intended to serve as a template, demonstrating the requested data presentation, experimental protocol detail, and visualization style.

In-Vivo Efficacy Comparison: Sunitinib vs. Interferon-alfa in Metastatic Renal Cell Carcinoma (mRCC)

This guide provides an objective comparison of the in-vivo efficacy of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, with Interferon-alfa, a cytokine therapy, in the context of metastatic renal cell carcinoma.

Overview of Mechanisms of Action

Sunitinib: An oral, small-molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3] It inhibits signaling of multiple RTKs, including Platelet-Derived Growth Factor Receptors (PDGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][3] By blocking these pathways, Sunitinib exerts anti-tumor and anti-angiogenic effects, inhibiting tumor growth and the formation of new blood vessels that supply the tumor.[2][4][5] Other targeted kinases include KIT, FLT3, CSF-1R, and RET.[1][3]

Interferon-alfa (IFN-α): A cytokine that modulates the immune system. Its anti-tumor activity is not fully elucidated but is thought to involve the enhancement of immune surveillance, including the activation of cytotoxic T lymphocytes and natural killer cells, and direct anti-proliferative effects on tumor cells.[6]

Signaling Pathway

The following diagram illustrates the primary signaling pathways inhibited by Sunitinib.

Sunitinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_sunitinib cluster_pathways Intracellular Signaling Cascades cluster_effects Cellular Effects VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT PDGFR PDGFR RAS_MAPK RAS/MAPK Pathway PDGFR->RAS_MAPK KIT c-KIT KIT->PI3K_AKT Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->KIT Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Survival Tumor Cell Survival PI3K_AKT->Survival RAS_MAPK->Angiogenesis Proliferation Tumor Cell Proliferation RAS_MAPK->Proliferation In_Vivo_Efficacy_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis start Select Animal Model (e.g., BALB/c Mice) implant Orthotopic Implantation of Renal Carcinoma Cells (e.g., RENCA-LN) start->implant monitor Monitor Tumor Growth (Bioluminescence Imaging) implant->monitor randomize Randomize Mice into Treatment Groups monitor->randomize treat_sun Group 1: Administer Sunitinib (e.g., 40 mg/kg, oral, daily) randomize->treat_sun treat_ifn Group 2: Administer IFN-α (e.g., 9 MU, SC, 3x/week) randomize->treat_ifn treat_veh Group 3: Administer Vehicle Control (e.g., PBS, oral, daily) randomize->treat_veh measure Measure Tumor Volume & Metastasis Burden (Weekly Imaging) treat_sun->measure treat_ifn->measure treat_veh->measure survival Monitor Overall Survival measure->survival endpoint Endpoint Analysis: Compare Tumor Growth Inhibition & Survival Curves survival->endpoint

References

Safety Operating Guide

Proper Disposal of 1-(5-Fluoropyrimidin-2-yl)indoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and laboratory personnel handling 1-(5-Fluoropyrimidin-2-yl)indoline must adhere to stringent disposal protocols to ensure safety and regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of related chemical structures—including indole, indoline, and other fluorinated heterocyclic compounds—is essential. This guide provides a comprehensive framework for the safe handling and disposal of this compound.

Summary of Hazards and Safety Precautions

Based on data from analogous compounds, this compound should be treated as a hazardous substance with the potential for flammability, corrosivity, and irritation to the skin, eyes, and respiratory tract.[1] All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Key Safety Information:

Hazard CategoryPotential RisksRecommended Precautions
Flammability May be a combustible liquid. Keep away from heat, sparks, and open flames.[2]Store in a cool, well-ventilated area away from ignition sources.[2]
Corrosivity May cause severe skin burns and eye damage.[1]Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1]
Irritation May cause respiratory irritation.[1][3]Handle in a chemical fume hood to avoid inhalation of vapors or dust.[1]
Environmental Avoid release into the environment.Prevent entry into drains and waterways.

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent harm to personnel and the environment. As a halogenated heterocyclic compound, it is classified as hazardous waste and must be disposed of accordingly.

Experimental Protocol for Disposal:

  • Waste Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and cleaning materials from spills, in a dedicated, clearly labeled, and sealed hazardous waste container.

    • The container should be made of a material compatible with the chemical and prominently marked with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable, corrosive, irritant).

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, diatomite, or universal binders.[1]

    • Carefully collect the absorbed material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.

  • Final Disposal:

    • Do not dispose of this compound down the drain or in regular trash.

    • Arrange for the collection and disposal of the hazardous waste container by a licensed environmental waste management company.

    • Ensure that the disposal is carried out in accordance with all local, state, and federal regulations for hazardous chemical waste. This typically involves high-temperature incineration.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_gen Waste Generation cluster_spill_response Spill Response cluster_disposal Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Unused chemical, contaminated items) fume_hood->waste_generated spill Spill Occurs fume_hood->spill waste_container Place in Labeled Hazardous Waste Container waste_generated->waste_container spill->waste_generated No contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes collect_spill Collect Contaminated Material contain_spill->collect_spill collect_spill->waste_container contact_disposal Contact Licensed Waste Disposal Company waste_container->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-(5-Fluoropyrimidin-2-yl)indoline

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-(5-Fluoropyrimidin-2-yl)indoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, a novel compound for which specific safety data may be limited. The following procedures are based on best practices for handling similar chemical structures, such as indoline and fluorinated pyrimidines, and are intended to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationPurpose
Hand Protection Chemical-resistant glovesNitrile or equivalentTo prevent skin contact.[1]
Eye Protection Safety glasses with side shields or gogglesConforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US)To protect eyes from splashes.[2][3]
Body Protection Laboratory coatStandard protective work clothingTo prevent contamination of personal clothing.[1]
Respiratory Protection Chemical fume hood or NIOSH/MSHA-approved respiratorUse in well-ventilated areasTo avoid inhalation of dust, fumes, or vapors.[1][3]

Experimental Protocols

Safe Handling Protocol

Adherence to a strict handling protocol is crucial to prevent accidental exposure and ensure a safe laboratory environment.

  • Preparation :

    • Work in a designated area, preferably within a chemical fume hood, to ensure good ventilation.[1][3]

    • Ensure that an eyewash station and safety shower are readily accessible.[2][3]

    • Assemble all necessary equipment and reagents before commencing work.

  • Handling the Compound :

    • Wear the appropriate PPE as detailed in the table above.[1][2][3]

    • Avoid direct contact with the skin and eyes.[4]

    • Prevent the formation of dust and aerosols.[4]

    • Wash hands thoroughly after handling the compound.[2]

  • In Case of a Spill :

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Absorb the spill with an inert material such as sand, diatomite, or universal binders.[1][2]

    • Collect the absorbed material into a suitable, closed container for disposal.[2]

    • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, absorbent paper), in a designated, labeled, and sealed container.

  • Waste Disposal :

    • Dispose of the chemical waste through an approved waste disposal plant.[2][3][5]

    • Do not dispose of the compound down the drain or in general waste.[4][6]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe management of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal Prep Work in Fume Hood PPE Don Appropriate PPE Prep->PPE Equipment Assemble Equipment PPE->Equipment Handle Handle Compound Equipment->Handle Wash Wash Hands After Handling Handle->Wash Spill Spill Occurs Handle->Spill If spill occurs CollectWaste Collect Chemical Waste Wash->CollectWaste Evacuate Evacuate Area Spill->Evacuate Absorb Absorb Spill Evacuate->Absorb CollectSpill Collect Waste Absorb->CollectSpill Clean Clean Area CollectSpill->Clean Dispose Dispose via Approved Vendor Clean->Dispose CollectWaste->Dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.